molecular formula C8H5ClF2O2 B1420474 2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 1150164-78-5

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1420474
CAS No.: 1150164-78-5
M. Wt: 206.57 g/mol
InChI Key: KKGDBVUFFAFBFG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGDBVUFFAFBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674962
Record name (2-Chlorophenyl)(difluoro)acetic acid
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Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-78-5
Record name 2-Chloro-α,α-difluorobenzeneacetic acid
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Record name (2-Chlorophenyl)(difluoro)acetic acid
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Record name 2-(2-Chlorophenyl)-2,2-difluoroacetic acid
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Foundational & Exploratory

2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1150164-78-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS: 1150164-78-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1150164-78-5), a fluorinated aromatic carboxylic acid of significant interest to the medicinal chemistry and drug development communities. The document delineates its physicochemical properties, explores potential synthetic pathways, and details its emerging applications, particularly as a versatile building block for advanced therapeutic modalities such as protein degraders.[1] We further present representative analytical methodologies for quality control and outline critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and scientists leveraging this compound in their discovery and development pipelines.

Physicochemical Characteristics and Structural Insights

This compound is a solid, typically appearing as a white or pale yellow crystalline powder at room temperature.[2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a geminal difluoroacetic acid moiety. This unique combination of functional groups imparts specific properties that are highly valuable in drug design.

The introduction of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a molecule.[2] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, while modulating the acidity (pKa) of the adjacent carboxylic acid. The ortho-chloro substituent influences the molecule's conformation and can participate in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1150164-78-5[1][3][4]
Molecular Formula C₈H₅ClF₂O₂[1][2][4][5]
Molecular Weight ~206.57 g/mol [2][4][5]
Appearance White to pale yellow crystalline powder[2]
Solubility Limited solubility in water; soluble in DMSO[2]
Storage Store at room temperature in a dry, well-ventilated area[1][6]

Synthesis Strategies

While specific, validated synthetic routes for this compound are not extensively detailed in peer-reviewed literature, general methodologies for analogous compounds provide a clear path forward. The primary strategies involve the construction of the difluoroacetic acid moiety on a pre-existing chlorophenyl scaffold or the coupling of the two key fragments.

Potential synthetic approaches include:

  • Direct Fluorination : This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using specialized fluorinating agents.[2]

  • Substitution Reactions : A common strategy involves reacting a chlorinated phenol derivative with a difluoroacetic acid equivalent.[2]

  • Hydrolysis of Nitrile Precursors : A robust and scalable method involves the acid-catalyzed hydrolysis of 2-(2-chlorophenyl)-2,2-difluoroacetonitrile. This approach is widely used for the synthesis of related aryl acetic acids.[7]

Synthesis_Workflow Start 2-Chlorobenzonitrile Intermediate1 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile Start->Intermediate1 Difluoromethylation FinalProduct This compound Intermediate1->FinalProduct Acid Hydrolysis (e.g., H2SO4)

Caption: Generalized workflow for the synthesis of the title compound.

Representative Protocol: Hydrolysis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[7]

  • Reaction Setup : To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a 70% aqueous solution of sulfuric acid.

  • Reagent Addition : While stirring, slowly add 2-(2-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq) to the sulfuric acid solution. The addition should be controlled to maintain the reaction temperature below 90°C.

  • Hydrolysis : Once the addition is complete, heat the reaction mixture to 110-120°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC. The rationale for using strong acid and heat is to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid.

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This will precipitate the crude product.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities.

  • Drying : Dry the product under vacuum at 50-60°C to a constant weight to yield the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a specialized building block in the synthesis of complex, biologically active molecules.[2] Its designation by suppliers as a "Protein Degrader Building Block" highlights its relevance in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[1]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the "warhead" component of a PROTAC, which is responsible for binding to the target protein of interest.

PROTAC_Concept cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker Warhead Warhead Moiety Incorporating This compound Linker->Warhead TargetProtein Target Protein Warhead->TargetProtein Binds

Caption: Conceptual structure of a PROTAC utilizing the title compound.

The rationale for its use stems from the physicochemical properties conferred by its unique structure:

  • Metabolic Stability : The gem-difluoro group protects the adjacent position from oxidative metabolism, a common liability in drug candidates.

  • Modulated Acidity : The fluorine atoms lower the pKa of the carboxylic acid, which can be fine-tuned for optimal interaction with target binding sites or to improve pharmacokinetic properties.

  • Conformational Constraint and Halogen Bonding : The 2-chloro substituent provides steric influence and can act as a halogen bond donor, forming specific, stabilizing interactions within a protein's active site.

While direct biological activity of the title compound is not widely reported, derivatives of structurally similar molecules have shown potent activities, such as cannabinoid-1 receptor antagonism for the potential treatment of obesity, underscoring the therapeutic potential of this chemical scaffold.[8]

Analytical and Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly suitable method for its analysis.

Analytical_Workflow Sample Prepare Sample (Dissolve in Methanol/Water) Spike Spike with Internal Standard Sample->Spike Inject Inject into LC-MS/MS System Spike->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantify and Report Purity Detect->Quantify

Caption: Standard workflow for the analytical characterization by LC-MS/MS.

Representative Protocol: LC-MS/MS Purity Assay

This protocol is adapted from standard methods for analyzing polar, halogenated organic acids.[9][10]

  • Standard & Sample Preparation :

    • Prepare a 1.0 mg/mL stock solution of the compound in methanol.

    • Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare the analysis sample by dissolving a precisely weighed amount of the compound in methanol to a concentration of ~1.0 mg/mL, then dilute to 10 µg/mL with 50:50 acetonitrile/water.

    • Rationale: Using a solvent mixture similar to the mobile phase ensures good peak shape.

  • Chromatographic Conditions :

    • Instrument : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

    • Rationale: Formic acid is used to protonate the carboxylic acid, improving retention and ionization efficiency. A gradient elution is necessary to ensure elution of the analyte and any potential impurities with different polarities.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization, Negative (ESI-).

    • MRM Transition : Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z ~205.0) to a characteristic fragment ion.

    • Rationale: ESI in negative mode is ideal for acidic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate precautions. It is classified as harmful and an irritant.[6][11]

Table 2: GHS Hazard Information

Hazard ClassStatementPrecautionary CodesSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330[6][12][13]
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362[6][11]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[6][11]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312[6][11]
Required Protocols
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][13]

  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Keep away from incompatible substances such as strong oxidizing agents and strong bases.

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

    • In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6][13]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][14]

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][14]

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery. Its distinct structural features—a conformationally influencing ortho-chloro group and a metabolically robust, pKa-modulating gem-difluoroacetic acid moiety—make it an attractive component for designing targeted therapeutics, especially protein degraders. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its unique chemical architecture to develop next-generation medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] The unique combination of a chlorophenyl group and difluoroacetic acid moiety imparts specific electronic and steric properties that can influence its chemical reactivity, biological activity, and material characteristics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational information for this compound is summarized in the table below.

IdentifierValueSource(s)
CAS Number 1150164-78-5[1][2][3][4][5]
Molecular Formula C₈H₅ClF₂O₂[1][2][3]
Molecular Weight 206.57 g/mol [1][2][3][5]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl[1]
InChI Key KKGDBVUFFAFBFG-UHFFFAOYSA-N[1]

The molecular structure, characterized by a carboxylic acid group attached to a difluorinated carbon, which is in turn bonded to a 2-chlorophenyl ring, is a key determinant of its chemical behavior.

Known and Predicted Physicochemical Properties

Physical State and Appearance

At room temperature, this compound is a white to pale yellow crystalline powder or solid.[1] This is a typical presentation for many aromatic carboxylic acids.

Melting and Boiling Points

Specific experimental data for the melting and boiling points of this compound are not currently published. However, we can estimate these values by examining related compounds. For instance, the isomeric 2,2-Difluoro-2-(4-chlorophenyl)acetic acid has a reported melting point of 86 to 88°C and a predicted boiling point of 288.8 ± 35.0 °C at 760 mmHg.[6][7] The parent compound, difluoroacetic acid, has a melting point of -1°C and a boiling point of 132-134°C.[1][8] The presence of the chlorophenyl group in the target molecule significantly increases the molecular weight and intermolecular interactions, leading to an expected higher melting and boiling point compared to difluoroacetic acid.

Solubility Profile

The solubility of this compound is limited in water, a characteristic common to many halogenated aromatic carboxylic acids.[1] It does, however, show solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility pattern arises from its amphiphilic nature, with the polar carboxylic acid group and the hydrophobic chlorophenyl and difluoromethyl groups.

Acidity (pKa)

The acidity of a carboxylic acid is a critical parameter, particularly in the context of drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental pKa for this compound is not available, we can estimate it based on the strong electron-withdrawing effects of the fluorine and chlorine substituents. The parent difluoroacetic acid has a pKa of approximately 1.33.[8] The presence of the 2-chlorophenyl group is expected to further increase the acidity through inductive electron withdrawal. Therefore, the pKa of this compound is predicted to be in the range of 1.5-2.5, making it a moderately strong acid.[1]

Experimental Protocols for Physicochemical Property Determination

To address the data gaps for this compound, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Solubility & Acidity cluster_3 Spectroscopic Analysis cluster_4 Final Characterization Obtain high-purity sample (>97%) Obtain high-purity sample (>97%) Dry sample under vacuum Dry sample under vacuum Obtain high-purity sample (>97%)->Dry sample under vacuum Melting Point (DSC) Melting Point (DSC) Dry sample under vacuum->Melting Point (DSC) Solubility Determination Solubility Determination Dry sample under vacuum->Solubility Determination NMR Spectroscopy NMR Spectroscopy Dry sample under vacuum->NMR Spectroscopy Boiling Point (TGA/Ebulliometry) Boiling Point (TGA/Ebulliometry) Melting Point (DSC)->Boiling Point (TGA/Ebulliometry) Data Analysis & Reporting Data Analysis & Reporting Boiling Point (TGA/Ebulliometry)->Data Analysis & Reporting pKa Measurement (Potentiometric Titration) pKa Measurement (Potentiometric Titration) Solubility Determination->pKa Measurement (Potentiometric Titration) pKa Measurement (Potentiometric Titration)->Data Analysis & Reporting Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy FTIR Spectroscopy->Data Analysis & Reporting

Caption: A generalized workflow for the comprehensive physicochemical characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

  • Methodology:

    • Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

    • Accurately weigh 1-5 mg of the dried this compound into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature. The onset of the melting endotherm is taken as the melting point.

Determination of Solubility
  • Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution in a specific solvent at a given temperature.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by Potentiometric Titration
  • Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

  • Methodology:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by calculating the first derivative of the curve.

Spectroscopic Data

While a full spectroscopic analysis is beyond the scope of this guide, the following techniques are essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F and C-Cl bonds.

Synthesis and Potential Applications

The synthesis of this compound can be achieved through various organic synthesis routes, often involving fluorination of a suitable precursor.[1] Its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: The incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

  • Agrochemicals: Halogenated aromatic compounds are a well-established class of herbicides and pesticides.

  • Materials Science: Fluorinated organic molecules are explored for their unique properties in creating advanced materials.[1]

Conclusion

This compound is a compound of interest with a defined chemical identity but with gaps in its publicly available physicochemical data. This guide has provided a summary of the known properties, estimations for the unknown parameters based on structural analogy, and detailed experimental protocols for their determination. The provided methodologies offer a robust framework for researchers to fully characterize this and similar compounds, enabling further exploration of their potential applications.

References

A Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid from o-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The gem-difluoroalkyl group (CF₂) is of particular interest, and α,α-difluoroaryl acetic acids are valuable building blocks for synthesizing complex pharmaceutical agents.[1][2] This guide provides an in-depth examination of a robust synthetic pathway to produce 2-(2-chlorophenyl)-2,2-difluoroacetic acid, a key intermediate, starting from the readily available o-chloroacetophenone. The core of this synthesis involves a sophisticated oxidative rearrangement-fluorination reaction, a powerful method for transforming an acetophenone's acetyl group into a difluoroacetic acid moiety. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, and discusses critical parameters for process optimization, serving as a practical resource for chemists in the field.

Introduction: The Strategic Importance of Difluorinated Synthons

The synthesis of fluorinated organic compounds presents unique challenges due to the high reactivity of many fluorinating agents and the potential for competing side reactions. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) and the difluoromethylene group (-CF₂-) are particularly significant. The 2,2-difluoroacetic acid moiety can act as a lipophilic bioisostere of hydroxyl, amino, or thiol groups, and its inclusion can profoundly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

The transformation of an aryl methyl ketone (Ar-CO-CH₃) into an α,α-difluoroaryl acetic acid (Ar-CF₂-COOH) is a non-trivial synthetic challenge that requires more than a simple α-fluorination. Direct fluorination of the methyl group is difficult, and alternative strategies must be employed. The most elegant and efficient methods often involve a rearrangement reaction where the aryl group migrates, followed by the introduction of the fluorine atoms. This guide focuses on a well-established approach utilizing hypervalent iodine reagents in the presence of a fluoride source, which facilitates a one-pot oxidative rearrangement and fluorination process.

Overall Synthetic Scheme

The conversion of o-chloroacetophenone to the target acid is achieved through a multi-step sequence centered around a key rearrangement-fluorination reaction. The general pathway is illustrated below.

G start o-Chloroacetophenone intermediate α-Hydroxy-α-(2-chlorophenyl)propionaldehyde (or related intermediate) start->intermediate Oxidative Rearrangement product This compound intermediate->product Fluorination & Hydrolysis G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry glassware under vacuum B Prepare inert atmosphere (N₂ or Ar) A->B C Dissolve o-chloroacetophenone in anhydrous solvent B->C D Cool solution to 0°C C->D E Add hypervalent iodine reagent (e.g., PIDA) D->E F Slowly add fluoride source (e.g., HF-Py) E->F G Warm to room temperature and stir F->G H Quench with aqueous NaHCO₃ G->H I Extract with organic solvent (e.g., EtOAc) H->I J Wash, dry, and concentrate organic phase I->J K Purify via column chromatography or recrystallization J->K L Characterize product (¹H, ¹³C, ¹⁹F NMR, MS) K->L

References

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid, a compound of interest in medicinal and agricultural chemistry. This document delves into its physicochemical properties, spectroscopic signature, and spatial conformation. While experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and provides a theoretical framework for its structural and reactive characteristics. The potential for this molecule as a building block in the synthesis of novel therapeutic and agrochemical agents is also explored, underpinned by an understanding of its molecular architecture.

Introduction

This compound (C₈H₅ClF₂O₂) is an aromatic carboxylic acid characterized by a 2-chlorophenyl group and a difluoroacetic acid moiety.[1] The presence of both chlorine and fluorine atoms on the molecule significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive compounds.[1] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[1] This guide aims to provide a detailed understanding of the molecular structure of this compound to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₂[1][2]
Molecular Weight 206.57 g/mol [1]
CAS Number 1150164-78-5[2]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in dimethyl sulfoxide (DMSO)[1]

Stability and Reactivity: The compound is stable under standard laboratory conditions. The presence of the carboxylic acid group allows for typical acid-base reactions. The carbon-fluorine bonds are known for their high stability, which can impart metabolic resistance to molecules containing them.[1]

Molecular Structure and Conformational Analysis

A definitive experimental determination of the three-dimensional structure of this compound through X-ray crystallography has not been reported in the available literature. However, insights into its likely conformation can be inferred from related structures and computational modeling.

The key determinants of its conformation are the steric and electronic interactions between the 2-chlorophenyl ring and the difluoroacetic acid group. The rotational barrier around the C-C bond connecting these two moieties will dictate the overall shape of the molecule. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-chlorine atom and the difluoroacetic acid group.

Synthesis and Characterization

General Synthesis Approaches:

  • Direct Fluorination: This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using a fluorinating agent.

  • Multi-step Synthesis: A more likely approach involves a multi-step pathway, potentially starting from 2-chloroacetophenone or a related compound, followed by the introduction of the difluoroacetic acid moiety.

Characterization Workflow: The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental hplc HPLC/UPLC purification->hplc

Caption: A typical workflow for the synthesis and characterization of this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, its structural motifs suggest potential applications in several areas of research and development.

Medicinal Chemistry: The combination of a halogenated phenyl ring and a difluoroacetic acid group is found in various biologically active molecules. The 2-chlorophenyl group is a common substituent in central nervous system (CNS) active compounds and anti-inflammatory agents. The difluoroacetic acid moiety can act as a carboxylic acid bioisostere or contribute to improved pharmacokinetic properties.

Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and insecticides.[1] The specific substitutions on this compound could lead to novel agrochemicals with enhanced efficacy or improved environmental profiles.

Safety and Handling

Based on information for similar haloacetic acids, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and agrochemical research. While a comprehensive experimental characterization of its molecular structure is not yet publicly available, this guide provides a foundational understanding of its physicochemical properties and likely structural features based on related compounds. Further research, including single-crystal X-ray diffraction and detailed spectroscopic analysis, is warranted to fully elucidate its molecular architecture and unlock its full potential in various scientific disciplines.

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, 2-(2-chlorophenyl)-2,2-difluoroacetic acid has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers and professionals in drug development. Notably, this compound is recognized as a component within the "Protein Degrader Building Blocks" family, highlighting its relevance in the synthesis of novel therapeutics.[2]

Physicochemical Properties and Data

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, attached to a difluoroacetic acid moiety.

PropertyValueSource(s)
Molecular Formula C₈H₅ClF₂O₂[1][2][3]
Molecular Weight 206.6 g/mol [2][3]
CAS Number 1150164-78-5[2][3]
Appearance White to pale yellow crystalline powder[1]
Storage Room temperature[2]

Synthesis of this compound: A Proposed Methodological Approach

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of analogous aryl-difluoroacetic acids. The following proposed protocol is a composite of established chemical transformations and provides a robust framework for its synthesis in a laboratory setting.

The proposed synthesis involves a multi-step process, which can be broadly categorized as:

  • Preparation of a suitable 2-chlorophenyl precursor.

  • Introduction of the difluoroacetate moiety.

  • Hydrolysis to the final carboxylic acid.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Difluoroalkene Formation cluster_2 Step 3: Oxidative Cleavage A 2-Chlorobenzaldehyde B Intermediate Aldehyde A->B Wittig or Horner-Wadsworth-Emmons Reaction C Difluoroalkene Intermediate B->C Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) D This compound C->D Oxidative Cleavage (e.g., KMnO₄, O₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate (Intermediate)

This initial step involves the esterification of 2-chlorophenylacetic acid, a commercially available starting material.

  • Materials: 2-chlorophenylacetic acid, ethanol, sulfuric acid (catalytic amount).

  • Procedure:

    • To a solution of 2-chlorophenylacetic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 2-(2-chlorophenyl)acetate.

    • Purify the crude product by vacuum distillation.

Step 2: α,α-Difluorination of the Ester

This crucial step introduces the two fluorine atoms at the alpha position to the carbonyl group.

  • Materials: Ethyl 2-(2-chlorophenyl)acetate, a suitable fluorinating agent (e.g., Selectfluor®), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., tetrahydrofuran).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of ethyl 2-(2-chlorophenyl)acetate in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture to -78 °C and add a solution of the fluorinating agent (e.g., Selectfluor®) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Materials: Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, lithium hydroxide (or sodium hydroxide), a mixture of THF and water.

  • Procedure:

    • Dissolve the purified ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate in a mixture of tetrahydrofuran and water.

    • Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with a dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

    • The final product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.

A Key Component in Protein Degraders

One of the most significant applications of this compound is as a building block for protein degraders .[2] Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The this compound moiety can be incorporated into the linker region or as part of the ligand that binds to the E3 ubiquitin ligase or the target protein. The presence of the difluoromethyl group can enhance the metabolic stability of the linker and influence the overall conformation of the PROTAC, which is critical for its efficacy.

PROTAC_Structure cluster_0 PROTAC Components A Warhead (Binds to Target Protein) B Linker (Incorporates this compound moiety) A->B Covalent Linkage C E3 Ligase Ligand B->C Covalent Linkage

Caption: General structure of a PROTAC incorporating the subject moiety.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond its role in protein degraders, this compound serves as a versatile intermediate in the synthesis of various other biologically active compounds.[1] Its derivatives may be explored for applications in agrochemicals, such as herbicides and insecticides.[1] The presence of both chlorine and fluorine atoms can contribute to enhanced efficacy and unique modes of action in these applications.

Safety and Handling

As with all halogenated acetic acids, this compound should be handled with care in a well-ventilated fume hood. It is considered corrosive and can cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For the 4-chloro isomer, which is more extensively characterized, the hazards include being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[4] It is reasonable to assume similar hazards for the 2-chloro isomer.

Conclusion

This compound is a valuable and versatile building block for medicinal and agricultural chemistry. Its unique combination of a chlorinated aromatic ring and a difluoroacetic acid moiety provides a scaffold with desirable physicochemical properties for the development of novel therapeutic agents, most notably in the exciting field of targeted protein degradation. While detailed synthetic procedures are not widely published, established methodologies for analogous compounds provide a clear path for its laboratory-scale preparation. As research into new therapeutic modalities continues to expand, the importance of specialized building blocks like this compound is set to grow, making it a compound of significant interest to researchers and drug development professionals.

References

The Advent and Evolution of Aryl-difluoroacetic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group

Within the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among the various fluorinated motifs, the difluoromethyl group (CF₂) has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amide functionalities. Aryl-difluoroacetic acids, as stable and accessible precursors to the Ar-CF₂ moiety, represent a critical class of building blocks for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the discovery, historical development, and modern synthetic strategies for accessing these pivotal compounds, offering both foundational knowledge and practical insights for researchers in the field.

I. Historical Perspectives: The Dawn of Organofluorine Chemistry and Early Synthetic Efforts

The journey to aryl-difluoroacetic acids is deeply rooted in the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the introduction of fluorine into organic molecules.

The Swarts Reaction: A Foundational Halogen Exchange

One of the earliest practical methods for forming carbon-fluorine bonds was the halogen exchange reaction developed by Belgian chemist Frédéric Swarts in 1892.[1] The Swarts reaction traditionally involves the treatment of organic chlorides or bromides with inorganic fluorides, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[1] This method laid the groundwork for many subsequent fluorination strategies.

While Swarts' initial work did not specifically describe the synthesis of aryl-difluoroacetic acids, his principle of halogen exchange (Halex) became a key conceptual tool. An early approach to α,α-difluoroacetic acid derivatives involved the application of a Swarts-type reaction to α,α-dichloroacetic acid precursors. The harsh conditions and the often-toxic nature of the reagents, however, limited its broad applicability and spurred the search for milder and more selective methods.[2][3]

Conceptual Workflow: Swarts-Type Halogen Exchange

Start α,α-Dichloroarylacetic Acid Derivative (e.g., Ester) Product α,α-Difluoroarylacetic Acid Derivative Start->Product Halogen Exchange (Swarts Reaction) Reagent Metal Fluoride (e.g., SbF₃) + Catalyst (e.g., SbCl₅) Final_Product Aryl-difluoroacetic Acid Product->Final_Product Ester Hydrolysis Hydrolysis Hydrolysis

Caption: Swarts-type approach to aryl-difluoroacetic acids.

The Reformatsky Reaction: A Key Carbon-Carbon Bond Formation

A significant advancement came with the application of the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky.[4] This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, which then adds to a carbonyl compound.[4] The use of ethyl bromodifluoroacetate as the α-halo ester component provided a direct route to β-hydroxy-α,α-difluoroesters.

This approach was particularly powerful as it allowed for the construction of the carbon skeleton and the introduction of the difluoroacetate moiety in a single step. The resulting β-hydroxy-α,α-difluoroesters could then be further manipulated, for instance, through dehydration and subsequent reduction, or the hydroxyl group could be removed reductively. Finally, hydrolysis of the ester would yield the target aryl-difluoroacetic acid.

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction [5][6]

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Addition of Reactants: A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension.

  • Reaction Execution: The reaction mixture is gently heated to initiate the reaction, which is typically exothermic. The mixture is then stirred at reflux for a specified time (e.g., 2-4 hours) until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

II. Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist

The limitations of classical methods—namely, harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents—have driven the development of a diverse array of modern synthetic protocols. These can be broadly categorized into nucleophilic and electrophilic fluorination strategies.

A. Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) as the key reagent. These methods are often employed in the final stages of a synthesis to convert a suitable precursor into the desired fluorinated product.

1. Deoxofluorination of α-Ketoesters

A prominent strategy involves the deoxofluorination of α-ketoesters, which can be prepared by the oxidation of the corresponding α-hydroxyesters or by other standard methods. Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, like Deoxo-Fluor®, are commonly used for this transformation.[7]

The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. This method is highly effective but requires careful handling of the fluorinating agents, which can be moisture-sensitive and thermally unstable.

Mechanism: Deoxofluorination with DAST

Ketoester Aryl-α-ketoester Intermediate1 Oxosulfonium Intermediate Ketoester->Intermediate1 Nucleophilic attack of carbonyl oxygen on S DAST DAST (Et₂NSF₃) Intermediate2 Difluoro-sulfurane Intermediate Intermediate1->Intermediate2 Fluoride attack on S and elimination of Et₂NSO Product Aryl-α,α-difluoroester Intermediate2->Product Geminal difluorination Final_Product Aryl-difluoroacetic Acid Product->Final_Product Ester Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of deoxofluorination of an α-ketoester.

B. Electrophilic Fluorination Approaches

Electrophilic fluorination strategies utilize reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. These methods have gained significant traction due to the development of stable, easy-to-handle N-F reagents.

1. Fluorination of Silyl Ketene Acetals

A powerful and widely used method involves the electrophilic fluorination of silyl ketene acetals derived from arylacetic esters. The silyl ketene acetal is generated in situ by treating the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl). This enolate equivalent is then quenched with an electrophilic fluorinating agent.

To achieve difluorination, the process is typically carried out in a stepwise manner. First, a monofluorinated intermediate is synthesized and isolated. This α-fluoro ester is then subjected to a second deprotonation/silylation and subsequent fluorination to install the second fluorine atom.

A variety of electrophilic fluorinating agents can be employed, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their stability and reactivity.[7][8]

Experimental Protocol: Electrophilic Fluorination of an Arylacetic Ester Derivative [9]

  • Formation of the Silyl Ketene Acetal: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the arylacetic ester (1.0 eq) in anhydrous THF is cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes. TMSCl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature.

  • Fluorination: The solution containing the in situ-generated silyl ketene acetal is cooled back to -78 °C. A solution of NFSI (1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the α-fluoroarylacetic ester.

  • Second Fluorination: The monofluorinated product is subjected to the same reaction sequence to install the second fluorine atom.

  • Hydrolysis: The resulting α,α-difluoroarylacetic ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide in THF/methanol).

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular aryl-difluoroacetic acid depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

Synthetic MethodKey PrecursorKey ReagentsAdvantagesDisadvantagesTypical Yields
Swarts-Type Halex α,α-Dichloroarylacetic esterSbF₃, SbCl₅Utilizes readily available chlorinated precursors.Harsh conditions, toxic reagents, often low yields.20-50%
Reformatsky Reaction Aryl aldehyde/ketoneEthyl bromodifluoroacetate, ZnForms C-C bond and introduces difluoroacetate in one step.Requires activation of zinc, sensitive to moisture.60-85%
Deoxofluorination α-Ketoarylacetic esterDAST, Deoxo-Fluor®High efficiency for carbonyl to CF₂ conversion.Reagents are expensive, moisture-sensitive, and potentially hazardous.70-95%
Electrophilic Fluorination Arylacetic esterLDA, TMSCl, NFSI/Selectfluor®Milder conditions, high functional group tolerance, reliable N-F reagents.Requires strong base, often a two-step process for difluorination.65-90% (per step)

IV. Modern Applications: Decarboxylative Functionalization

Aryl-difluoroacetic acids are not merely synthetic targets but are increasingly utilized as versatile synthons for the introduction of the difluoromethyl group into a wide range of organic molecules. A key strategy in this regard is decarboxylative functionalization. Under appropriate conditions (e.g., photoredox catalysis or with a silver catalyst), aryl-difluoroacetic acids can undergo decarboxylation to generate an α,α-difluoroarylmethyl radical. This highly reactive intermediate can then be trapped by a variety of radical acceptors, enabling a range of C-C and C-heteroatom bond-forming reactions. This approach has proven to be a powerful tool for late-stage functionalization in drug discovery programs.[10]

Logical Relationship: Decarboxylative Functionalization

Start Aryl-difluoroacetic Acid Radical α,α-Difluoroarylmethyl Radical Start->Radical Decarboxylation (-CO₂) Catalyst Photocatalyst / Ag(I) Product Difluoromethylated Product Radical->Product Trapping Acceptor Radical Acceptor (e.g., alkene, arene)

Caption: Decarboxylative generation of a difluoromethyl radical.

Conclusion: An Evolving Field with a Bright Future

The synthesis of aryl-difluoroacetic acids has evolved significantly from the early days of organofluorine chemistry. The development from harsh, classical methods like the Swarts reaction to the more refined and versatile modern strategies involving electrophilic and nucleophilic fluorinating agents has provided chemists with a robust toolkit for accessing these valuable compounds. As the demand for sophisticated fluorinated molecules in the life sciences continues to grow, the importance of aryl-difluoroacetic acids as key building blocks is undeniable. Future research will likely focus on the development of even more efficient, catalytic, and enantioselective methods for their synthesis, as well as novel applications of these compounds in decarboxylative and other functionalization reactions, further expanding the horizons of modern drug discovery and materials science.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its structural complexity, featuring a substituted aromatic ring and a difluoroacetic acid moiety, gives rise to distinct spectroscopic signatures. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

It is important to note that publicly available, experimentally derived spectra for this compound are limited. Therefore, this guide will focus on high-quality predicted data, thoroughly rationalized based on fundamental spectroscopic principles and data from analogous compounds. This approach not only provides a detailed characterization of the target molecule but also serves as a practical framework for interpreting the spectra of similarly complex fluorinated aromatic compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

dot

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1D proton spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Reference spectrum to TMS (0 ppm) proc4->proc5 ms_workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro1 Dissolve sample in suitable solvent intro2 Inject into mass spectrometer (e.g., via LC or direct infusion) intro1->intro2 ion1 Ionize molecules (e.g., Electrospray Ionization - ESI) intro2->ion1 ana1 Separate ions by m/z ion1->ana1 ana2 Detect ions ana1->ana2 ana2->ana2 ana3 Generate mass spectrum ana2->ana3 fragmentation_pathways M [M-H]⁻ m/z 205/207 F1 Loss of CO₂ (m/z 161/163) M->F1 - CO₂ F2 Loss of HF (m/z 185/187) M->F2 - HF F3 [C₇H₄ClF]⁻ (from F1) F1->F3 - HF

References

An In-depth Technical Guide to the Isomers of C8H5ClF2O2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical formula C8H5ClF2O2, with a primary focus on its most prominent isomer, 3-Chloro-2,4-difluorobenzoic acid, a key building block in the synthesis of modern pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and application of this important chemical entity.

Introduction to the Isomeric Landscape of C8H5ClF2O2

The molecular formula C8H5ClF2O2 represents several constitutional isomers of chlorodifluorobenzoic acid. The precise arrangement of the chloro and fluoro substituents on the benzoic acid core significantly influences the molecule's physicochemical properties, reactivity, and ultimately its utility in synthetic chemistry. While several isomers exist, this guide will concentrate on 3-Chloro-2,4-difluorobenzoic acid due to its established role as a crucial intermediate in the pharmaceutical industry. A comparative overview of other known isomers is also provided.

Core Focus: 3-Chloro-2,4-difluorobenzoic Acid

IUPAC Name: 3-chloro-2,4-difluorobenzoic acid[1] CAS Number: 154257-75-7[2] Molecular Formula: C₇H₃ClF₂O₂[2] Molecular Weight: 192.55 g/mol [1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2,4-difluorobenzoic acid is paramount for its effective use in synthesis and formulation. The presence of two electronegative fluorine atoms and a chlorine atom on the aromatic ring significantly impacts its acidity, lipophilicity, and reactivity.

PropertyValueSource
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 174 - 178 °C--INVALID-LINK--
pKa (Predicted) 2.84 ± 0.10--INVALID-LINK--
logP (Predicted) 2.3--INVALID-LINK--
Solubility Low in water, soluble in organic solvents like chloroform and ethanol.--INVALID-LINK--
Spectroscopic Characterization

The unambiguous identification of 3-Chloro-2,4-difluorobenzoic acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral features.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by two aromatic protons. The proton at position 6 will appear as a doublet of doublets, split by the adjacent fluorine at position 5 and the meta-coupling to the proton at position 2. The proton at position 5 will also be a doublet of doublets, split by the adjacent fluorine at position 4 and the ortho-coupling to the proton at position 6. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms due to the lack of symmetry. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

2.2.3. FT-IR Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[1]

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Cl stretch: A weaker absorption in the 600-800 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.

2.2.4. Mass Spectrometry

Mass spectrometry will show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of -OH, -COOH, and subsequent cleavages of the aromatic ring.

Synthesis and Reactivity

2.3.1. Synthetic Approach

3-Chloro-2,4-difluorobenzoic acid is a valuable synthetic intermediate, and its preparation is of significant interest. A common synthetic strategy involves the functionalization of a pre-existing substituted benzene ring. One plausible route, adapted from the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from 2,4-difluoro-3-chlorobenzoic acid.[4][5] This highlights the importance of regioselective halogenation and subsequent derivatization.

A representative synthetic workflow is outlined below:

Synthesis_Workflow Start 2,4-Difluorobenzotrichloride Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Hydrolysis Hydrolysis Nitration->Hydrolysis Reduction Reduction of Nitro Group (e.g., Fe/HCl) Hydrolysis->Reduction Sandmeyer Sandmeyer Reaction (NaNO₂, CuCl/HCl) Reduction->Sandmeyer FinalProduct 3-Chloro-2,4-difluorobenzoic Acid Sandmeyer->FinalProduct

Caption: A plausible synthetic workflow for 3-Chloro-2,4-difluorobenzoic acid.

2.3.2. Detailed Experimental Protocol (Representative)

The following is a representative, step-by-step methodology for a key transformation in the synthesis of a related compound, which illustrates the chemical principles involved. This protocol is for the nitration of 2,4-difluoro-3-chlorobenzoic acid, a potential precursor.[4][5][6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 2,4-difluoro-3-chlorobenzoic acid.

  • Acidic Medium: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture over crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure nitrated product.

2.3.3. Chemical Reactivity

The reactivity of 3-Chloro-2,4-difluorobenzoic acid is governed by the interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

  • Carboxylic Acid Group: The electron-withdrawing halogens increase the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid. This group readily undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine, chlorine, and carboxyl groups. Nucleophilic aromatic substitution is more favorable, particularly at positions activated by the electron-withdrawing groups.

Applications in Drug Development

The primary application of 3-Chloro-2,4-difluorobenzoic acid in drug development is as a key starting material for the synthesis of fluoroquinolone antibiotics.[4][5][6]

2.4.1. Role in Fluoroquinolone Synthesis

Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a wide range of bacterial infections. The core structure of many fluoroquinolones contains a quinolone ring system, and 3-Chloro-2,4-difluorobenzoic acid provides a crucial fragment for the construction of this ring. The presence and position of the fluorine atoms are known to be critical for the antibacterial activity of these drugs.

2.4.2. Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][8][9][10] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to bacterial cell death.[1][] The interaction of the fluoroquinolone with the enzyme-DNA complex is key to its bactericidal effect.[9]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone (derived from C8H5ClF2O2 precursor) DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Simplified signaling pathway illustrating the mechanism of action of fluoroquinolone antibiotics.

Other Isomers of C8H5ClF2O2

While 3-Chloro-2,4-difluorobenzoic acid is a key isomer, others with the same molecular formula are also commercially available and may have applications in various fields of chemical synthesis.

IsomerCAS NumberMelting Point (°C)
2-Chloro-4,5-difluorobenzoic acid 110877-64-0[10][11][12][13][14]103-106[10][12][14]
4-Chloro-2,5-difluorobenzoic acid 132794-07-1154-157[15]
3-Chloro-2,6-difluorobenzoic acid 1978-55-8148-150
2-Chloro-3,5-difluorobenzoic acid 203871-92-1145-147
5-Chloro-2,4-difluorobenzoic acid 124313-17-7138-140

These isomers, while less documented in the context of major pharmaceutical applications compared to the 3-chloro-2,4-difluoro isomer, represent a rich source of structural diversity for medicinal chemists and materials scientists. Their distinct electronic and steric properties can be exploited to fine-tune the characteristics of target molecules.

Safety and Handling

Substituted benzoic acids, including the isomers of C8H5ClF2O2, should be handled with appropriate safety precautions in a laboratory setting.

  • Irritant: These compounds are typically irritating to the eyes, skin, and respiratory system.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the particular isomer being used for detailed and up-to-date safety information.

Conclusion

The chemical formula C8H5ClF2O2 encompasses a group of valuable chlorodifluorobenzoic acid isomers. Among these, 3-Chloro-2,4-difluorobenzoic acid stands out as a critical building block in the synthesis of life-saving fluoroquinolone antibiotics. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective application in drug discovery and development. The other isomers also offer a palette of chemical diversity for the creation of novel molecules with tailored properties. This guide serves as a foundational resource for scientists and researchers working with these important chemical entities.

References

The Third-Generation Solution: A Technical Guide to Osimertinib (InChIKey KKGDBVUFFAFBFG-UHFFFAOYSA-N) in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Redefining the Landscape of EGFR-Mutated Non-Small Cell Lung Cancer

The compound represented by the InChIKey KKGDBVUFFAFBFG-UHFFFAOYSA-N is Osimertinib , a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Marketed under the brand name TAGRISSO®, Osimertinib has fundamentally altered the treatment paradigm for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][3] Its development was a direct response to the clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, primarily driven by the T790M "gatekeeper" mutation in the EGFR gene.[4][5] This guide provides an in-depth technical overview of Osimertinib, from its molecular mechanism of action to its practical applications in research and clinical settings.

Core Application: Overcoming T790M-Mediated Resistance in NSCLC

The primary and most critical application of Osimertinib lies in its efficacy against NSCLC tumors that have developed resistance to earlier-generation EGFR inhibitors like gefitinib and erlotinib.[4][6] This resistance is most commonly caused by the acquisition of a secondary mutation in exon 20 of the EGFR gene, T790M, which substitutes a threonine residue with a methionine at position 790.[5]

The T790M mutation was initially thought to cause resistance by sterically hindering the binding of first- and second-generation TKIs. However, it is now understood that the mutation increases the ATP affinity of the EGFR kinase domain, effectively reducing the potency of ATP-competitive inhibitors.[4][7] Osimertinib was specifically designed to overcome this challenge.[1] It selectively targets both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[1][8] This selectivity contributes to a more favorable side-effect profile compared to its predecessors.[9]

Molecular Mechanism of Action: Covalent Inhibition of Mutant EGFR

Osimertinib's mechanism of action is centered on its ability to act as an irreversible inhibitor of the EGFR kinase.[10][11] It achieves this by forming a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain.[1][6][10] This covalent binding permanently inactivates the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth.[10][11]

The key signaling cascades inhibited by Osimertinib include:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[12][13]

  • The PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.[10][12]

By effectively shutting down these pro-survival signals, Osimertinib induces apoptosis and inhibits the growth of EGFR-mutated tumors.

Signaling Pathway: EGFR Inhibition by Osimertinib

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (with sensitizing mutation e.g., ex19del, L858R) EGF->EGFR Binds and Activates EGFR_T790M EGFR (with T790M resistance mutation) EGF->EGFR_T790M Binds and Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFR_T790M->RAS EGFR_T790M->PI3K Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent bond at Cys797) Osimertinib->EGFR_T790M Irreversibly Inhibits (Covalent bond at Cys797) RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Acquired Resistance to Osimertinib: The Next Therapeutic Hurdle

Despite its remarkable efficacy, acquired resistance to Osimertinib inevitably develops in most patients.[6][14] Understanding the mechanisms of this resistance is a critical area of ongoing research and drug development. The mechanisms can be broadly categorized as either EGFR-dependent or EGFR-independent.[14][15]

EGFR-Dependent Resistance

The most common EGFR-dependent resistance mechanism is the emergence of a tertiary mutation in the EGFR gene, C797S, which replaces the cysteine residue targeted by Osimertinib with a serine.[6][13] This substitution prevents the covalent binding of Osimertinib, rendering it ineffective.[13] Other less frequent EGFR mutations, such as L718Q and G796S, have also been identified.[6]

EGFR-Independent Resistance

These mechanisms involve the activation of alternative or "bypass" signaling pathways that circumvent the need for EGFR signaling to drive tumor growth.[2][15] Key bypass pathways include:

  • MET Amplification: Increased expression of the MET receptor tyrosine kinase can activate downstream signaling independently of EGFR.[6][13]

  • HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling route.[2]

  • Activation of the RAS-MAPK Pathway: Mutations in downstream components like KRAS or NRAS can lead to constitutive activation of this pathway.[6][13]

  • Activation of the PI3K-AKT Pathway: Alterations in genes such as PIK3CA can also contribute to resistance.[6]

  • Phenotypic Transformation: In some cases, the tumor may undergo a histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[14]

Logical Relationship of Osimertinib Resistance Mechanisms

Osimertinib_Resistance cluster_resistance Acquired Resistance to Osimertinib cluster_egfr_mutations Secondary EGFR Mutations cluster_bypass Bypass Pathway Activation EGFR_Dependent EGFR-Dependent Mechanisms C797S C797S Mutation EGFR_Dependent->C797S Other_EGFR Other Mutations (L718Q, G796S, etc.) EGFR_Dependent->Other_EGFR EGFR_Independent EGFR-Independent Mechanisms (Bypass Pathways) MET_Amp MET Amplification EGFR_Independent->MET_Amp HER2_Amp HER2 Amplification EGFR_Independent->HER2_Amp RAS_MAPK RAS-MAPK Pathway Activation EGFR_Independent->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Activation EGFR_Independent->PI3K_AKT Phenotypic Phenotypic Transformation EGFR_Independent->Phenotypic

Caption: Classification of acquired resistance mechanisms to Osimertinib.

Experimental Protocols and Analytical Methodologies

The study and clinical monitoring of Osimertinib necessitate robust analytical methods for its quantification in biological matrices.

Quantification of Osimertinib in Human Plasma by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise measurement of Osimertinib concentrations in human plasma, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[16][17]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., propranolol or a deuterated analog of Osimertinib).[16] b. Add 300 µL of acetonitrile to precipitate plasma proteins.[16] c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation: a. LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[16][17][18] b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18 or HyPURITY C18).[16][17] c. Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1-0.2% formic acid or ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).[16][17][18] d. Flow Rate: Typically in the range of 0.3-0.7 mL/min.[16][18] e. Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection: a. Mass Spectrometer: A triple quadrupole mass spectrometer.[17] b. Ionization Source: Electrospray ionization (ESI) in positive ion mode.[16] c. Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Osimertinib and the internal standard, ensuring high selectivity and sensitivity.

4. Data Analysis: a. Construct a calibration curve using standards of known Osimertinib concentrations in blank plasma.[16] b. Quantify the concentration of Osimertinib in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow for Osimertinib Quantification

LCMS_Workflow Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the quantification of Osimertinib in plasma by LC-MS/MS.

Clinical Significance and Future Directions

Osimertinib has demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in clinical trials for patients with EGFR-mutated NSCLC, both in the first-line setting and for those who have developed T790M-mediated resistance.[9][19] The FLAURA and FLAURA2 trials are landmark studies that have established Osimertinib, both as a monotherapy and in combination with chemotherapy, as a standard of care.[9][20]

Current and future research focuses on:

  • Combination Therapies: Investigating the efficacy of Osimertinib in combination with other targeted agents (e.g., MET inhibitors, MEK inhibitors) or chemotherapy to overcome or delay the onset of resistance.[13][20]

  • Novel Drug Delivery Systems: Developing new formulations, such as liposomal or nanoparticle-based delivery systems, to enhance the therapeutic index and potentially enable alternative routes of administration.[21][22][23]

  • Understanding and Targeting Resistance: Continued elucidation of novel resistance mechanisms to inform the development of fourth-generation EGFR TKIs and other therapeutic strategies.

Conclusion

Osimertinib represents a pinnacle of targeted therapy in oncology, exemplifying the power of understanding the molecular drivers of cancer and the mechanisms of drug resistance. Its development has not only provided a life-extending treatment for many patients with EGFR-mutated NSCLC but has also paved the way for the next generation of therapies aimed at overcoming the ever-evolving landscape of cancer resistance. For researchers and drug development professionals, the story of Osimertinib serves as a compelling case study in rational drug design and the ongoing battle against cancer at the molecular level.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development.[1] The incorporation of a difluoromethyl group can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents.[2] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, followed by its hydrolysis.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial and key step is the formation of the carbon-carbon bond between the 2-chlorophenyl group and the difluoroacetic acid moiety. This is accomplished through a copper-catalyzed cross-coupling reaction to synthesize the ethyl ester precursor, ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate. The subsequent step involves the hydrolysis of this ester to yield the final carboxylic acid product. This strategy is advantageous as it utilizes commercially available starting materials and employs robust and well-documented reaction types.

Part 1: Synthesis of Ethyl 2-(2-Chlorophenyl)-2,2-difluoroacetate

The introduction of the difluoroacetate group onto the aromatic ring is achieved via a copper-catalyzed cross-coupling reaction. This method is preferred for its efficiency and functional group tolerance.

Reaction Scheme:
Experimental Protocol

Materials and Equipment:

  • 2-Chlorophenylboronic acid

  • Ethyl bromodifluoroacetate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chlorophenylboronic acid (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene and anhydrous DMF (4:1 v/v) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromodifluoroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate.

Part 2: Hydrolysis of Ethyl 2-(2-Chlorophenyl)-2,2-difluoroacetate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A standard base-catalyzed hydrolysis followed by acidic workup is employed.

Reaction Scheme:
Experimental Protocol

Materials and Equipment:

  • Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Dissolve ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₈H₅ClF₂O₂206.57White to off-white solid

Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.4 (m, 4H, Ar-H), 11.5 (br s, 1H, COOH).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -98.5 (s, 2F).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (t, J = 28 Hz), 134.8, 132.2, 131.8, 130.5, 127.9, 126.3, 118.9 (t, J = 250 Hz).

  • Mass Spectrometry (ESI-MS): m/z 205.0 [M-H]⁻.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Chlorophenylboronic acid + Ethyl bromodifluoroacetate reagents1 CuI, 1,10-Phenanthroline, K2CO3, Toluene/DMF, 80°C intermediate Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate reagents2 1. NaOH, THF/H2O, Reflux 2. HCl (aq) intermediate->reagents2 final_product This compound

References

The Strategic Incorporation of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid in Modern Medicinal Chemistry: Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 2-(2-Chlorophenyl)-2,2-difluoroacetic acid has emerged as a particularly valuable building block for medicinal chemists. Its structure, featuring a difluoromethyl group and a chlorinated phenyl ring, offers a unique combination of steric and electronic features that are increasingly being exploited in the design of novel therapeutics.[1]

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a primary focus on its burgeoning role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its impact on the biological activity of the resulting compounds.

Core Concept: The Power of the Difluoroacetic Acid Moiety in Drug Design

The gem-difluoroalkyl group present in this compound imparts several advantageous properties to a parent molecule. The strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of the two fluorine atoms can modulate the acidity of the carboxylic acid group, influencing its reactivity and potential for interaction with biological targets. The 2-chlorophenyl substituent provides an additional point of diversity and can engage in specific interactions within a protein's binding pocket, contributing to potency and selectivity.

Application Focus: A Versatile Component in PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules that have revolutionized the field of targeted therapy.[2] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, a ligand that binds to an E3 ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker that connects the two.

The unique structural features of this compound make it an excellent candidate for incorporation into the linker component of PROTACs. The carboxylic acid handle allows for straightforward amide bond formation, a common strategy for connecting the different parts of a PROTAC. The difluoromethyl group can enhance the conformational rigidity of the linker, which is often crucial for optimal ternary complex formation between the POI, the PROTAC, and the E3 ligase.

Experimental Protocols: Synthesis of a PROTAC Linker Intermediate

The following protocol details the synthesis of a versatile linker intermediate derived from this compound, which can be further elaborated to construct a complete PROTAC molecule.

Protocol 1: Synthesis of N-(2-aminoethyl)-2-(2-chlorophenyl)-2,2-difluoroacetamide

Objective: To synthesize a key linker intermediate with a free amine for subsequent conjugation to a warhead or E3 ligase ligand.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N-Boc-ethylenediamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude NHS ester. This is typically used in the next step without further purification.

Causality: The activation of the carboxylic acid with DCC and NHS forms a stable NHS ester. This intermediate is more reactive towards amines than the parent carboxylic acid, facilitating a more efficient and cleaner amide bond formation in the subsequent step.

Step 2: Amide Coupling with N-Boc-ethylenediamine

  • Dissolve the crude NHS ester from Step 1 in anhydrous Dimethylformamide (DMF).

  • To this solution, add N-Boc-ethylenediamine (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc protected intermediate.

Causality: The nucleophilic amine of N-Boc-ethylenediamine attacks the activated carbonyl of the NHS ester, forming a stable amide bond. The Boc protecting group on the other amine prevents unwanted side reactions.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-Boc protected intermediate from Step 2 in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the excess TFA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, N-(2-aminoethyl)-2-(2-chlorophenyl)-2,2-difluoroacetamide.

Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, revealing the free amine necessary for the next conjugation step in the PROTAC synthesis.

Visualization of the Synthetic Workflow

Synthetic_Workflow A This compound B NHS Ester Intermediate A->B DCC, NHS, DCM C N-Boc Protected Intermediate B->C N-Boc-ethylenediamine, DMF D N-(2-aminoethyl)-2-(2-chlorophenyl)-2,2-difluoroacetamide (Linker Intermediate) C->D TFA, DCM PROTAC_Assembly cluster_components PROTAC Components Warhead Warhead (POI Binder) PROTAC Complete PROTAC Molecule Warhead->PROTAC Amide Coupling Linker Linker Intermediate (from Protocol 1) Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., for Cereblon) E3_Ligand->PROTAC Amide Coupling

References

Application Notes & Protocols: 2-(2-Chlorophenyl)-2,2-difluoroacetic acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Value of Fluorinated Moieties

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the carbon-fluorine bond—its high stability, the electronegativity of fluorine, and its ability to modulate physicochemical properties such as lipophilicity and metabolic stability—offer unparalleled advantages.[1] Consequently, approximately 30% of developmental drugs and 50% of crop protection products contain fluorine.[2]

Within this context, 2-(2-Chlorophenyl)-2,2-difluoroacetic acid emerges as a highly valuable and versatile building block. Its structure combines three critical motifs: a difluoromethyl group, a carboxylic acid handle for diverse chemical transformations, and a 2-chlorophenyl ring, a common pharmacophore. This unique combination allows for the direct incorporation of a 2-chlorophenyl-difluoroacetyl moiety or, through subsequent reactions like decarboxylation, the introduction of a 2-chlorophenyl-difluoromethyl group into a target molecule. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in synthetic workflows.

II. Physicochemical Properties & Safe Handling

This compound is typically a white to pale yellow crystalline solid at room temperature.[1] Understanding its physical properties and handling requirements is critical for its effective and safe use in the laboratory.

PropertyValueSource(s)
Molecular Formula C₈H₅ClF₂O₂[1][3]
Molecular Weight 206.57 g/mol [1][3]
CAS Number 1150164-78-5[3]
Appearance White to pale yellow crystalline powder/solid[1]
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl[4]
InChIKey KKGDBVUFFAFBFG-UHFFFAOYSA-N[4]
Safety & Handling Precautions

As with many haloacetic acids, this compound is corrosive and requires careful handling.[1] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: GHS pictograms indicate it is harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

III. Synthetic Utility & Core Reaction Pathways

The primary utility of this compound stems from the reactivity of its carboxylic acid group. This functional group serves as a versatile handle for a wide array of transformations, making it an ideal starting point for constructing more complex molecular architectures.

The general workflow involves an initial activation of the carboxylic acid, followed by reaction with a suitable nucleophile to form a stable covalent bond. This two-step process is fundamental to its application as a building block.

G cluster_0 Functionalization Pathways A 2-(2-Chlorophenyl)-2,2- difluoroacetic acid B Activation Step (e.g., SOCl₂, Oxalyl Chloride, Coupling Reagents) A->B C Activated Intermediate (Acid Chloride, Active Ester) B->C D Amide Bond Formation (Amine Nucleophile) C->D E Esterification (Alcohol Nucleophile) C->E F Other Transformations (e.g., Reduction, Decarboxylation) C->F G Amide Product D->G H Ester Product E->H I Functionalized Product F->I

Caption: General workflow for the activation and functionalization of this compound.

IV. Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for common transformations using this compound.

Protocol 1: Synthesis of an Amide Derivative via Acid Chloride Formation

This two-step protocol is a robust method for creating amide bonds, which are fundamental in pharmaceuticals and other bioactive molecules.

Part A: Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetyl chloride

  • Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The excess SOCl₂ and byproducts (SO₂ and HCl) are volatile and easily removed under reduced pressure, simplifying purification.

  • Materials & Reagents:

    • This compound (1.0 eq.)

    • Thionyl chloride (SOCl₂) (3.0-5.0 eq.)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a fume hood, add this compound to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add thionyl chloride (either neat or dissolved in an anhydrous solvent like DCM).

    • Heat the mixture to reflux (approx. 80°C for neat SOCl₂) and stir for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This step should be performed with a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.

    • The resulting crude 2-(2-Chlorophenyl)-2,2-difluoroacetyl chloride is often used immediately in the next step without further purification.

Part B: Amide Coupling with a Primary or Secondary Amine

  • Principle: The highly electrophilic acid chloride reacts readily with a primary or secondary amine nucleophile to form a stable amide bond. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Materials & Reagents:

    • Crude 2-(2-Chlorophenyl)-2,2-difluoroacetyl chloride (from Part A, 1.0 eq.)

    • Desired primary or secondary amine (1.1 eq.)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine and triethylamine in anhydrous DCM in a separate flask and cool the solution to 0°C in an ice bath.

    • Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.

    • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Direct Amide Coupling using HATU

This protocol offers a milder, one-pot alternative to the acid chloride method, which is particularly useful for sensitive or complex substrates.

  • Principle: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, which is then rapidly displaced by the amine nucleophile.

  • Materials & Reagents:

    • This compound (1.0 eq.)

    • Desired primary or secondary amine (1.1 eq.)

    • HATU (1.1 eq.)

    • Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask, dissolve this compound, the amine, and HATU in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA dropwise to the stirring solution. The solution may turn yellow, which is characteristic of this reaction.

    • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography to yield the desired amide.

V. Advanced Applications & Mechanistic Considerations

Beyond amide and ester formation, the difluoroacetic acid moiety enables more advanced synthetic strategies.

Decarboxylative Difluoromethylation

A key modern application of α,α-difluoroaryl acetic acids is their use in decarboxylative reactions. Under radical or photoredox conditions, the molecule can extrude CO₂ to generate a stabilized α,α-difluorobenzyl radical. This reactive intermediate can then participate in cross-coupling reactions to form new C-C or C-heteroatom bonds, effectively installing a 2-chlorophenyl-difluoromethyl group onto a substrate.

G A 2-(2-Chlorophenyl)-2,2- difluoroacetic acid B Radical Initiator or Photocatalyst + Light (hν) A->B Activation C Decarboxylation (-CO₂) D [ 2-Cl-Ph-CF₂• ] Difluoromethyl Radical A->D - CO₂ F Cross-Coupling Product D->F + Coupling Partner E Coupling Partner (e.g., Aryl Halide, Alkene) E->F

Caption: Conceptual pathway for decarboxylative difluoromethylation.

This strategy is particularly powerful for late-stage functionalization, where the direct introduction of a difluoromethyl group is desired on a complex molecule.[6]

VI. Conclusion

This compound is a potent and versatile building block for organic synthesis. Its value lies not only in the desirable properties conferred by the difluoromethyl group but also in the synthetic flexibility provided by the carboxylic acid handle. The protocols outlined in this guide provide researchers, scientists, and drug development professionals with a reliable foundation for incorporating this valuable moiety into a wide range of target molecules, from pharmaceutical intermediates to advanced materials. The strategic application of this building block can significantly accelerate discovery programs by providing direct access to novel chemical space.

References

Application and Protocol Guide for the Analytical Determination of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative analysis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. Designed for researchers, quality control analysts, and drug development professionals, this document outlines robust protocols for High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, this guide addresses the chirality of the molecule and provides a foundational approach for enantiomeric separation. All methodologies are framed within the context of established regulatory standards for analytical method validation, ensuring data integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. Its unique structural features—a chlorinated phenyl ring and a difluorinated alpha-carbon—impart specific chemical properties that can influence biological activity, metabolic stability, and environmental fate. The difluoroacetic acid moiety, in particular, can serve as a bioisostere for a carboxylic acid, potentially modulating the pKa, lipophilicity, and metabolic profile of a parent molecule.

Accurate and precise analytical methods are paramount for several key applications:

  • Quality Control: Ensuring the identity, purity, and strength of the compound as a raw material or in a formulated product.

  • Pharmacokinetic Studies: Quantifying the compound and its metabolites in biological matrices (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability Testing: Assessing the degradation of the compound under various stress conditions to determine shelf-life and storage requirements.

  • Chiral Purity: The alpha-carbon is a stereocenter, meaning the compound exists as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.

This guide provides a multi-platform analytical approach, leveraging the strengths of orthogonal techniques to build a complete analytical profile of the target molecule.

Overall Analytical Workflow

The selection of an analytical method is contingent on the specific objective, whether it is routine quantification, structural confirmation, or chiral purity assessment. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_start Start: Analytical Goal cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation & Reporting Goal Define Analytical Objective (e.g., Purity, Quantification, Structure ID, Chiral Separation) SamplePrep Sample Preparation (Matrix Dependent: LLE, SPE, Dilution) Goal->SamplePrep Select appropriate prep HPLC HPLC-UV/MS (Quantitative Analysis & Purity) SamplePrep->HPLC Aqueous/Organic Samples GCMS GC-MS (with Derivatization) (Orthogonal Quantitative Method) SamplePrep->GCMS Requires Derivatization NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) SamplePrep->NMR Requires High Purity Chiral Chiral HPLC/GC (Enantiomeric Purity) SamplePrep->Chiral Aqueous/Organic Samples Validation Method Validation (ICH Q2(R1) Guidelines) HPLC->Validation GCMS->Validation Report Data Analysis & Reporting NMR->Report Structural Data Chiral->Validation Validation->Report Validated Data

Caption: A decision-making workflow for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for the quantification and purity assessment of non-volatile organic acids. The polarity of the carboxylic acid group allows for excellent retention and separation on C18 stationary phases with aqueous-organic mobile phases.

Scientific Rationale for Method Design
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic ring of the analyte. A column with end-capping is recommended to minimize peak tailing caused by interaction of the acidic analyte with residual silanols on the silica support.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure elution of the analyte with good peak shape and to separate it from potential impurities with different polarities.

  • Mobile Phase Modifier (Difluoroacetic Acid - DFA): The choice of an acidic modifier is critical. It ensures that the analyte, an acid itself, remains in its neutral, protonated form (R-COOH), which enhances retention on the nonpolar C18 phase and leads to sharp, symmetrical peaks. While formic acid (FA) is common for MS compatibility, it can sometimes provide suboptimal chromatography. Trifluoroacetic acid (TFA) gives excellent peak shape but causes significant ion suppression in the MS source.[1][2] Difluoroacetic acid (DFA) offers an excellent compromise, providing chromatographic performance similar to TFA while causing significantly less signal suppression, making it ideal for LC-UV/MS applications.[3][4][5]

Protocol for HPLC-UV/MS Analysis

Objective: To quantify this compound and assess its purity.

Instrumentation and Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.05% Difluoroacetic Acid in Water.

  • Mobile Phase B: 0.05% Difluoroacetic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard of known purity.

Experimental Workflow Diagram:

HPLC_Workflow A Prepare Standard & Sample Solutions (e.g., 1 mg/mL stock in ACN, dilute in 50:50 ACN/H₂O) B Equilibrate HPLC System (Initial mobile phase conditions) A->B C Inject Sample (e.g., 2 µL) B->C D Gradient Elution & Separation C->D E UV Detection (DAD) (e.g., 220 nm) D->E F ESI-MS Detection (Negative Ion Mode) D->F G Data Processing (Integration & Quantification) E->G F->G

Caption: Step-by-step workflow for the HPLC-UV/MS protocol.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the sample diluent to a target concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.

  • Chromatographic Conditions:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Set the UV detection wavelength to 220 nm (or an absorption maximum determined by DAD analysis).

    • Run the following gradient elution program:

Time (min)% Mobile Phase B (Acetonitrile)
0.020
8.095
10.095
10.120
12.020
  • Mass Spectrometry Conditions (ESI Negative Mode):

    • Rationale: The carboxylic acid is readily deprotonated to form the [M-H]⁻ ion, making negative ion mode highly sensitive.

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

    • Scan Range: m/z 50-500

    • Expected Ion: [M-H]⁻ at m/z 204.99 (for C₈H₅ClF₂O₂)

  • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve. Purity can be assessed using the area percent method from the UV chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by LC. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory.

Scientific Rationale for Method Design
  • Derivatization: Carboxylic acids are highly polar and non-volatile, making them unsuitable for direct GC analysis. They exhibit poor peak shape and thermal instability. Derivatization converts the acidic proton into a non-polar, volatile group. Esterification is the most common approach. Pentafluorobenzyl bromide (PFBBr) is an excellent choice as it creates a volatile ester that is also highly sensitive to electron capture detection (ECD), although MS is used here for confirmation.[6][7] This process, known as extractive alkylation, can be performed efficiently under mild conditions.

  • Column Choice: A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent), provides good selectivity for a wide range of derivatized analytes and is robust for routine use.

  • Injection Mode: Splitless injection is used to ensure the sensitive transfer of the entire sample onto the column, which is necessary for trace-level analysis.

Protocol for GC-MS Analysis

Objective: To provide an orthogonal method for the quantification of this compound after derivatization.

Instrumentation and Materials:

  • GC system with a split/splitless injector and an autosampler.

  • Mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone).

  • Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate.

  • Solvent: Ethyl Acetate (GC grade).

Derivatization and Analysis Workflow Diagram:

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis A To 1 mL aqueous sample/standard, add K₂CO₃ buffer (pH 10) B Add PFBBr reagent & phase-transfer catalyst A->B C Heat at 60 °C for 1 hour B->C D Cool, extract with Ethyl Acetate C->D E Analyze organic layer by GC-MS D->E F Inject 1 µL (Splitless) E->F G GC Separation (Temp Program) F->G H MS Detection (EI, Scan/SIM mode) G->H I Data Processing H->I

Caption: Workflow for derivatization and subsequent GC-MS analysis.

Step-by-Step Protocol:

  • Standard/Sample Preparation: Prepare aqueous standards or use aqueous samples. Adjust the pH to ~10 with potassium carbonate buffer.

  • Derivatization: a. To 1 mL of the aqueous standard/sample in a 4 mL vial, add 50 µL of phase-transfer catalyst solution (1 M). b. Add 200 µL of the PFBBr derivatizing reagent. c. Cap the vial tightly and heat in a water bath or heating block at 60 °C for 1 hour. d. Cool the vial to room temperature. e. Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the PFB-ester derivative. f. Allow the layers to separate and carefully transfer the upper organic layer to a GC vial.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL, Splitless mode (1 min purge delay)

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

  • Mass Spectrometry Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Acquisition Mode: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification (select characteristic ions after initial scan analysis).

  • Data Analysis: Similar to HPLC, use a calibration curve based on derivatized standards to quantify the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and confirmation. For a fluorinated compound like this, ¹⁹F NMR is an exceptionally informative experiment.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the protons in the molecule, specifically those on the chlorophenyl ring. The coupling patterns and chemical shifts confirm the substitution pattern.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, including the quaternary difluoro-carbon and the carbonyl carbon.

  • ¹⁹F NMR: This is a key experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity.[8][9] The spectrum will show a single signal for the two equivalent fluorine atoms. Its chemical shift is highly sensitive to the local electronic environment, and it will show coupling to nearby protons and carbons, further confirming the structure.[10][11] The absence of background signals in biological samples makes ¹⁹F NMR a powerful tool in metabolism studies.[3]

Protocol for NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ (select based on sample solubility).

  • Internal Standard (optional for quantitative NMR): e.g., trifluorotoluene.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a common reference standard like CFCl₃ (0 ppm) or an external standard like trifluoroacetic acid (-76.55 ppm).[12]

  • Expected Spectral Features:

    • ¹H NMR: A complex multiplet pattern in the aromatic region (~7.2-7.6 ppm) corresponding to the 4 protons on the 1,2-disubstituted benzene ring. A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with residual water.

    • ¹³C NMR: Signals for the 6 aromatic carbons, a signal for the carbonyl carbon (~170 ppm), and a characteristic triplet for the CF₂ carbon due to ¹³C-¹⁹F coupling.

    • ¹⁹F NMR: A singlet (if proton-decoupled) for the two equivalent fluorine atoms. The chemical shift for a -CF₂- group adjacent to a carbonyl and an aromatic ring is expected in the range of -90 to -120 ppm (relative to CFCl₃).

Chiral Separation

The presence of a stereocenter necessitates the development of a chiral separation method to control the enantiomeric purity of the compound.

Rationale and Approach

Direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in either HPLC or GC.[13] The CSP creates a transient diastereomeric complex with each enantiomer, leading to different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are highly effective for a wide range of chiral compounds, including carboxylic acids.[13]

Screening Protocol:

  • Column Selection: Screen a set of common CSPs, such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based).

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Isopropanol with a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to improve peak shape.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition (ratio of solvents) and temperature to achieve baseline resolution (Rs > 1.5).

Method Validation

Any analytical method intended for regulatory submission or quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][5][10]

Key Validation Parameters

The following table summarizes the key parameters to be evaluated for a quantitative impurity method and an assay method.

Validation CharacteristicQuantitative Impurity TestAssay (Quantification)
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision (Repeatability & Intermediate)YesYes
Limit of Detection (LOD) YesNo
Limit of Quantitation (LOQ) YesNo
Robustness YesYes
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies and analysis of placebo matrices.

  • Linearity: Demonstrated by analyzing a minimum of 5 standards across the desired concentration range and obtaining a correlation coefficient (r²) ≥ 0.999.[1]

  • Accuracy: Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: Evaluated at two levels: repeatability (multiple injections/preparations on the same day) and intermediate precision (different days, analysts, or equipment). Results are expressed as Relative Standard Deviation (%RSD).

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) and observing the effect on the results.[1]

Conclusion

This application guide provides a comprehensive and scientifically grounded framework for the analysis of this compound. By employing a combination of HPLC-UV/MS, GC-MS, and NMR spectroscopy, researchers and analysts can confidently determine the identity, purity, concentration, and enantiomeric composition of this important molecule. The protocols provided are designed as robust starting points that should be fully validated in the user's laboratory according to ICH guidelines to ensure data of the highest quality and integrity.

References

Application Notes and Protocols for the LC-MS Analysis of Difluoroacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analysis of difluoroacetic acid (DFA) and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). It addresses the dual role of DFA in LC-MS applications: as a highly effective mobile phase modifier and as a critical analyte in environmental and pharmaceutical matrices. This document is intended for researchers, scientists, and drug development professionals seeking to develop and implement robust and reliable LC-MS methods for DFA. The protocols herein are built upon established scientific principles and validated methodologies to ensure data integrity and reproducibility.

Introduction: The Dichotomy of Difluoroacetic Acid in LC-MS

Difluoroacetic acid (DFA), a halogenated carboxylic acid, holds a unique position in the field of liquid chromatography-mass spectrometry. On one hand, it serves as a powerful ion-pairing agent and mobile phase additive that can significantly enhance chromatographic separations, particularly for complex biomolecules like peptides and proteins.[1][2][3][4][5][6][7] On the other hand, as a member of the per- and polyfluoroalkyl substances (PFAS) family, DFA is an environmental contaminant of emerging concern, necessitating sensitive and accurate analytical methods for its detection and quantification.[8][9][10][11][12][13][14]

The analysis of DFA presents a set of distinct challenges stemming from its physicochemical properties. Its high polarity can lead to poor retention on conventional reversed-phase columns, while its ubiquitous presence in laboratory environments can be a source of contamination, complicating trace-level analysis.[11] This guide provides a holistic approach to understanding and overcoming these challenges, offering detailed protocols for both applications of DFA in LC-MS.

Part A: Difluoroacetic Acid as a Mobile Phase Modifier

The selection of an appropriate mobile phase modifier is paramount in achieving optimal chromatographic resolution and mass spectrometric sensitivity. While formic acid (FA) and trifluoroacetic acid (TFA) have been the traditional choices, DFA has emerged as a compelling alternative that balances the strengths of both.[1][5]

The Scientific Rationale: Why Choose DFA?

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that yields excellent peak shapes and resolution.[15] However, it is known to cause significant ion suppression in the mass spectrometer, thereby reducing sensitivity.[1] Conversely, formic acid (FA) is MS-friendly and results in minimal ion suppression, but often at the cost of chromatographic performance, leading to broader peaks.[1]

DFA strikes a balance between these two extremes. It is a moderately strong acid and ion-pairing agent, providing better chromatographic resolution than FA while causing significantly less ion suppression than TFA.[1][5] This makes DFA an ideal choice for applications requiring both high-quality chromatography and sensitive MS detection, such as peptide mapping and the analysis of antibody-drug conjugates.[2][5][15][16]

Workflow for Selecting the Appropriate Mobile Phase Modifier

modifier_selection start Start: LC-MS Method Development priority What is the primary analytical goal? start->priority ms_sensitivity Maximize MS Sensitivity priority->ms_sensitivity Sensitivity peak_shape Optimize Peak Shape & Resolution priority->peak_shape Resolution balance Balance Sensitivity and Resolution priority->balance Balanced use_fa Use Formic Acid (FA) ms_sensitivity->use_fa use_tfa Use Trifluoroacetic Acid (TFA) peak_shape->use_tfa use_dfa Use Difluoroacetic Acid (DFA) balance->use_dfa end End: Optimized Method use_fa->end use_tfa->end use_dfa->end

Caption: Decision tree for mobile phase modifier selection.

Protocol for LC-MS Analysis of Peptides and Proteins Using DFA

This protocol is designed for the reversed-phase LC-MS analysis of peptides and proteins, leveraging the benefits of DFA as a mobile phase modifier.

2.2.1. Materials and Reagents

  • Solvents: LC-MS grade water and acetonitrile.

  • Mobile Phase Modifier: High-purity Difluoroacetic Acid (DFA), such as IonHance DFA.[2][17]

  • Analytical Column: A suitable reversed-phase column for biomolecule separations (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[17]

  • Sample: Protein digest or intact protein solution.

2.2.2. Instrument and Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Mobile Phase A 0.1% (v/v) DFA in LC-MS grade water
Mobile Phase B 0.1% (v/v) DFA in LC-MS grade acetonitrile
Column Temperature 40-60 °C (optimize for specific application)
Flow Rate 0.2 - 0.4 mL/min (for a 2.1 mm ID column)
Gradient Develop a suitable gradient from 5% to 95% Mobile Phase B based on the hydrophobicity of the analytes. A typical starting point is a 30-minute linear gradient.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 - 3.5 kV
Cone Voltage 30 - 50 V (optimize for analyte)
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Acquisition Mode Full scan for intact proteins; MS/MS or MRM for peptides.

2.2.3. Step-by-Step Protocol

  • Mobile Phase Preparation: Prepare fresh mobile phases by adding the appropriate volume of high-purity DFA to LC-MS grade water and acetonitrile to achieve a final concentration of 0.1% (v/v). Sonicate for 10 minutes to degas.

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Reconstitute the protein or peptide sample in Mobile Phase A or a compatible low-organic solvent.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Data Acquisition: Acquire data using the optimized LC and MS parameters.

  • Data Analysis: Process the acquired data using appropriate software for peak integration, identification, and quantification.

Part B: Difluoroacetic Acid as an Analyte

The determination of DFA in environmental and biological matrices is of growing importance due to its classification as a short-chain PFAS. The analytical challenges include its high polarity, which makes it difficult to retain on standard C18 columns, and the potential for background contamination.[11]

Challenges in DFA Analysis
  • Poor Retention: DFA is highly polar and elutes early in reversed-phase chromatography, often in the solvent front, making accurate quantification challenging.

  • Matrix Effects: Environmental and biological samples can contain high concentrations of interfering ions that can suppress or enhance the DFA signal in the mass spectrometer.

  • Contamination: DFA can be present as a contaminant in various laboratory materials, including solvents, tubing, and vials, leading to false positives and elevated baselines.[11]

Workflow for DFA Analysis in Water Samples

dfa_analysis_workflow start Start: Water Sample Collection sample_prep Sample Preparation (Direct Injection or SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase or Mixed-Mode) sample_prep->lc_separation ms_detection MS/MS Detection (Negative Ion Mode, MRM) lc_separation->ms_detection quantification Quantification (Isotope Dilution) ms_detection->quantification end End: DFA Concentration Report quantification->end

Caption: General workflow for the analysis of DFA in water.

Protocol for LC-MS/MS Quantification of DFA in Drinking Water

This protocol is based on direct injection analysis, which minimizes sample handling and potential contamination. For lower detection limits, solid-phase extraction (SPE) may be required. This method is aligned with the principles of EPA methods for short-chain PFAS analysis.[8][9]

3.2.1. Materials and Reagents

  • Solvents: LC-MS grade water and methanol.

  • Standards: Certified analytical standards of DFA and a corresponding isotopically labeled internal standard (e.g., ¹³C₂-DFA).

  • Analytical Column: A column with enhanced retention for polar compounds (e.g., Luna Omega 3 µm PS C18).[10]

  • Sample Vials: Polypropylene vials to minimize potential contamination.[11]

3.2.2. Instrument and Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Mobile Phase A 20 mM Ammonium Acetate in LC-MS grade water
Mobile Phase B LC-MS grade methanol
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient with a high aqueous content (e.g., 95% A for 5 minutes, then ramp to 95% B).
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 2.5 - 3.0 kV
MRM Transitions DFA: m/z 95 -> 51; ¹³C₂-DFA: m/z 97 -> 52 (Confirm transitions with authentic standards)
Acquisition Mode Multiple Reaction Monitoring (MRM)

3.2.3. Step-by-Step Protocol

  • Standard Preparation: Prepare a series of calibration standards in LC-MS grade water containing a fixed concentration of the internal standard.

  • Sample Preparation: For each water sample, add a known amount of the internal standard.

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the calibration standards followed by the unknown samples.

  • Data Acquisition: Acquire data in MRM mode using the specified transitions.

  • Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of DFA in the unknown samples.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Peak Shape (DFA as modifier) Incompatible column chemistry or inappropriate mobile phase pH.Optimize the column choice and mobile phase composition. Ensure the DFA concentration is sufficient for effective ion pairing.
Low MS Signal (DFA as modifier) While better than TFA, DFA can still cause some ion suppression compared to FA.Optimize MS source parameters. Consider a slightly lower concentration of DFA if chromatographic performance is acceptable.
No/Poor Retention (DFA as analyte) The analyte is too polar for the reversed-phase column.Use a column designed for polar analytes or consider HILIC or mixed-mode chromatography. Increase the aqueous content of the mobile phase.
High Background Signal (DFA as analyte) Contamination from laboratory environment, solvents, or instrument components.[11]Screen all consumables for DFA contamination. Use polypropylene vials and tubing. Implement a delay column to separate analyte peaks from system contamination peaks.
Variable Retention Times Changes in mobile phase pH, especially with unbuffered systems.Use a buffered mobile phase (e.g., ammonium acetate) to ensure consistent pH and retention times.

Conclusion

The successful LC-MS analysis of difluoroacetic acid, whether as a mobile phase modifier or a target analyte, hinges on a thorough understanding of its chemical properties and the associated analytical challenges. By selecting the appropriate analytical strategy and carefully optimizing experimental parameters, researchers can achieve robust and reliable results. The protocols and guidelines presented in this document provide a solid foundation for developing and implementing effective LC-MS methods for DFA in a variety of applications.

References

Application Notes and Protocols: NMR Spectroscopy for Structure Elucidation of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated organic compound with potential applications in pharmaceutical and agrochemical development.[1] The precise structural confirmation of such molecules is paramount for understanding their reactivity, biological activity, and intellectual property claims. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous elucidation of molecular structures in solution.[2] This is particularly true for organofluorine compounds, as the ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, providing a unique and highly informative spectroscopic handle.[3]

This comprehensive guide provides a detailed, step-by-step protocol for the complete structure elucidation of this compound using a suite of advanced NMR experiments. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR analysis, empowering researchers to confidently and accurately determine the structure of this and related fluorinated molecules.

Strategic Approach to Structure Elucidation

The structural elucidation of this compound relies on a logical and systematic integration of data from multiple NMR experiments. Our strategy is to first identify all proton and carbon signals, then establish direct one-bond connections, and finally piece together the molecular framework through long-range correlations. The presence of fluorine provides an additional layer of certainty through the observation of characteristic couplings.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocols

Part 1: Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. For acidic compounds like this compound, solvent choice is critical to ensure solubility and minimize interfering signals.

Protocol 1: Standard Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, due to the carboxylic acid moiety, solubility may be limited. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that will readily dissolve the acidic analyte. For this protocol, we will proceed with DMSO-d₆.

  • Dissolution: Dissolve the weighed sample in 0.6 - 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ is often used, or the spectrometer can be referenced internally to a known fluorine-containing solvent peak if available.[4]

Part 2: NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol 2: 1D NMR Experiments

  • ¹H NMR:

    • Purpose: To identify the number and integration of distinct proton environments and their splitting patterns (multiplicity).

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR (Proton-Decoupled):

    • Purpose: To identify the number of unique carbon environments. Proton decoupling simplifies the spectrum to single lines for each carbon.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F{¹H} NMR (Proton-Decoupled):

    • Purpose: To identify the fluorine environments. The ¹⁹F nucleus is highly sensitive, so acquisition times are short.[5]

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled single pulse.

      • Spectral Width: A wide spectral width of ~300 ppm is recommended initially due to the large chemical shift dispersion of fluorine.[6]

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

Protocol 3: 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for mapping out the proton spin systems in the aromatic ring.

    • Key Parameters:

      • Pulse Program: Standard COSY (cosygpqf).

      • Data Points: 2048 in F2, 256-512 in F1.

      • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[7]

    • Key Parameters:

      • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

      • Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).

      • ¹JCH Coupling Constant: Optimized for aromatic C-H (~160 Hz).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for connecting the different fragments of the molecule.[8][9]

    • Key Parameters:

      • Pulse Program: Standard HMBC (hmbcgplpndqf).

      • Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

      • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to observe 2- and 3-bond correlations.

Data Analysis and Structure Elucidation

Expected Spectral Data

The following table summarizes the anticipated chemical shifts and coupling patterns for this compound.

Nucleus Atom(s) Expected Chemical Shift (ppm) Expected Multiplicity Coupling to
¹HAromatic (4H)7.2 - 7.8MultipletsOther aromatic protons
¹HCarboxylic Acid (1H)> 10 (exchangeable)Broad singlet-
¹³CCarboxylic Acid (C=O)165 - 175Triplet²JCF
¹³CQuaternary (C-CF₂)115 - 125Triplet¹JCF
¹³CAromatic (C-Cl)130 - 135Singlet-
¹³CAromatic (C-C(CF₂))135 - 145Triplet²JCF
¹³CAromatic (CH)125 - 135Doublets¹JCH
¹⁹FCF₂-80 to -130Singlet (¹H decoupled)-

Note: Chemical shifts are approximate and can be influenced by the solvent.[10]

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The aromatic region (7.2-7.8 ppm) will show a complex pattern of multiplets integrating to 4 protons.

    • A broad singlet at a high chemical shift (>10 ppm) will correspond to the acidic proton of the carboxylic acid. This peak may be broad due to chemical exchange with residual water in the solvent.

  • ¹⁹F NMR Analysis:

    • A single signal is expected for the two equivalent fluorine atoms of the CF₂ group.[5] The chemical shift will be characteristic of a difluoroacetyl group.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the presence of 8 unique carbon atoms.

    • The downfield signal (165-175 ppm) corresponds to the carbonyl carbon of the carboxylic acid.

    • The quaternary carbon attached to the two fluorine atoms will appear as a triplet due to ¹JCF coupling.

    • The remaining six signals will be in the aromatic region (125-145 ppm). Four of these will be protonated (CH) and two will be quaternary (C-Cl and C-C(CF₂)).

  • COSY Analysis:

    • Cross-peaks in the COSY spectrum will reveal the connectivity between the four aromatic protons, confirming their arrangement on the chlorophenyl ring.

  • HSQC Analysis:

    • This spectrum will definitively link each aromatic proton signal to its directly attached carbon signal.[11] This allows for the unambiguous assignment of the four CH carbons in the aromatic ring.

  • HMBC Analysis - Assembling the Structure:

    • This is the final and most critical step. Look for key long-range correlations to connect the molecular fragments.

    • Key Correlation 1: A correlation between the aromatic protons and the quaternary carbon bearing the difluoroacetic acid group (C-C(CF₂)) will establish the connection between the phenyl ring and the side chain.

    • Key Correlation 2: Correlations from the aromatic protons to the quaternary carbon attached to the chlorine atom will confirm the position of the chlorine substituent.

    • Key Correlation 3: Correlations from the aromatic protons to the CF₂-bearing carbon will provide further confirmation of the structure.

Caption: Key HMBC correlations for structural assignment.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structure of this compound can be elucidated with a high degree of confidence. The ¹⁹F NMR spectrum provides a crucial confirmation of the difluoroacetyl moiety, while the HMBC experiment is indispensable for connecting the aromatic and aliphatic portions of the molecule. This detailed protocol serves as a robust template for researchers and scientists in the pharmaceutical and chemical industries, ensuring the accurate structural characterization of novel fluorinated compounds.

References

Strategic Integration of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid for the Synthesis of Novel Pyrazoline-Containing Thiopyrano[2,3-d]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis in Medicinal Chemistry

Abstract

The thiopyrano[2,3-d]thiazole core represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This application note details a novel and robust synthetic strategy for creating advanced analogues of this scaffold, specifically those incorporating a pyrazoline moiety functionalized with a 2-(2-chlorophenyl)-2,2-difluoroacetyl group. The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinities.[4][5][6] This protocol leverages 2-(2-Chlorophenyl)-2,2-difluoroacetic acid as a strategic building block, guiding researchers through a multi-step synthesis that culminates in a high-value heterocyclic entity via a key hetero-Diels-Alder reaction. The causality behind each synthetic step is explained, providing a framework for adaptation and further discovery.

Introduction and Strategic Rationale

The development of novel therapeutic agents frequently relies on the molecular hybridization of known pharmacophores to generate synergistic or novel biological activities. The fusion of the thiopyrano[2,3-d]thiazole system with a pyrazole ring has yielded compounds with significant anticancer properties.[7][8][9] The primary objective of this guide is to introduce a gem-difluoroalkyl group, a motif known to confer unique pharmacological advantages. The C-F bond is exceptionally strong, capable of blocking metabolic oxidation at vulnerable sites, while the CF₂ group can act as a bioisostere for a carbonyl or ether linkage, influencing molecular conformation and electronic properties.[5][6]

Our strategy hinges on converting the readily available building block, this compound, into a functionalized pyrazole-carbaldehyde. This key intermediate then serves as the cornerstone for a subsequent multicomponent reaction to construct the target thiopyrano[2,3-d]thiazole scaffold. This approach provides a clear and adaptable pathway for creating libraries of novel fluorinated compounds for high-throughput screening and lead optimization.

Overview of the Synthetic Workflow

The proposed synthesis is a four-stage process designed for efficiency and modularity. It begins with the activation of the fluorinated carboxylic acid and culminates in a diastereoselective cycloaddition to form the complex heterocyclic core.

G A Stage 1: Synthesis of Fluorinated β-Diketone Intermediate B Stage 2: Pyrazole Ring Formation via Knorr Cyclization & Vilsmeier-Haack Formylation A->B Key Intermediate Synthesis C Stage 3: Knoevenagel Condensation to form Heterodiene Precursor B->C Aldehyde Formation D Stage 4: Hetero-Diels-Alder [4+2] Cycloaddition to yield Final Product C->D Scaffold Construction

Caption: High-level overview of the four-stage synthetic workflow.

Detailed Reaction Mechanisms and Scientific Justification

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adaptation. This section explains the causality behind our proposed synthetic route.

Stage 1 & 2: From Carboxylic Acid to the Key Pyrazole Aldehyde

The initial challenge is to convert the chemically stable this compound into a versatile precursor for heterocycle synthesis. A classic and effective method is its transformation into a β-diketone, which is a perfect substrate for the Knorr pyrazole synthesis.

  • Acid Activation & Claisen Condensation: The carboxylic acid is first converted to a more reactive species, such as an acid chloride (using oxalyl chloride or SOCl₂). This activated intermediate readily undergoes a Claisen-type condensation with the enolate of a simple ketone (e.g., acetone) to yield the fluorinated 1,3-diketone. The gem-difluoro group significantly increases the acidity of the adjacent methylene protons, facilitating enolization and subsequent reactions.

  • Knorr Pyrazole Synthesis: The synthesized 1,3-diketone is then treated with a hydrazine derivative (e.g., phenylhydrazine). The reaction proceeds via a condensation-cyclization cascade to regioselectively form the stable pyrazole ring.

  • Vilsmeier-Haack Formylation: To prepare the pyrazole for the subsequent Knoevenagel condensation, a formyl (-CHO) group must be introduced. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles. It uses a Vilsmeier reagent (generated in situ from DMF and POCl₃) to effect an electrophilic substitution, typically at the C4 position of the pyrazole ring.

Stage 3 & 4: Construction of the Fused Thiopyrano[2,3-d]thiazole Core

This phase employs a well-established and powerful sequence for building the target scaffold.[7][8]

  • Knoevenagel Condensation: The aldehyde from Stage 2 is condensed with a nucleophile containing an active methylene group. For this synthesis, 4-thioxo-2-thiazolidinone (also known as isorhodanine) is used. This base-catalyzed reaction forms a 5-arylmethylene-4-thioxo-2-thiazolidinone, which is a planar, electron-conjugated system perfectly primed to act as a heterodiene in the next step.

  • Hetero-Diels-Alder Reaction: This is the key bond-forming reaction that constructs the thiopyran ring. The product from Stage 3 acts as an electron-rich 1-thia-3-aza-1,3-butadiene system (the heterodiene). It reacts with an electron-deficient dienophile, such as an N-substituted maleimide, in a pericyclic [4+2] cycloaddition. This reaction is often highly regio- and diastereoselective, yielding the fused thiopyrano[2,3-d]thiazole architecture with predictable stereochemistry.[1][10]

G cluster_0 Key Precursor Synthesis cluster_1 Scaffold Assembly Acid 2-(2-Chlorophenyl)-2,2- difluoroacetic acid Diketone Fluorinated β-Diketone Acid->Diketone Claisen Condensation PyrazoleCHO Fluorinated Pyrazole- 4-carbaldehyde Diketone->PyrazoleCHO Knorr Synthesis & Vilsmeier-Haack Heterodiene 5-Pyrazolyl-methylene -4-thioxo-2-thiazolidinone PyrazoleCHO->Heterodiene Knoevenagel Condensation FinalProduct Pyrazoline-Containing Thiopyrano[2,3-d]thiazole Heterodiene->FinalProduct Hetero-Diels-Alder [4+2] Cycloaddition

Caption: Detailed chemical logic flow from starting material to final product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 4.1: Synthesis of Fluorinated Pyrazole-4-carbaldehyde (Key Intermediate)

This protocol outlines the first two stages of the synthesis.

Reagents and Materials

ReagentM.W.Amount (mmol)Mass / Volume
This compound224.5710.02.25 g
Oxalyl Chloride126.9312.01.05 mL
Anhydrous Dichloromethane (DCM)--50 mL
Acetone58.0830.02.2 mL
Sodium Hydride (60% in mineral oil)40.0022.00.88 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Phenylhydrazine108.1410.01.0 mL
Glacial Acetic Acid--20 mL
Phosphorus Oxychloride (POCl₃)153.3330.02.8 mL
Anhydrous Dimethylformamide (DMF)73.0950.03.9 mL

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of this compound (10.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add one drop of DMF (catalyst) followed by the dropwise addition of oxalyl chloride (12.0 mmol). Stir the reaction at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • β-Diketone Synthesis: In a separate flask, suspend sodium hydride (22.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C and add acetone (30.0 mmol) dropwise. Stir for 30 minutes. Add a solution of the crude acid chloride in THF (20 mL) to the enolate suspension. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully by adding saturated NH₄Cl solution. Extract with ethyl acetate (3 x 50 mL), dry the organic layer over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the fluorinated β-diketone.

  • Pyrazole Formation: Dissolve the purified β-diketone (approx. 10.0 mmol) in glacial acetic acid (20 mL). Add phenylhydrazine (10.0 mmol) and reflux the mixture for 6 hours. Cool to room temperature and pour into ice water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazole intermediate.

  • Formylation: Cool anhydrous DMF (50.0 mmol) to 0 °C and add POCl₃ (30.0 mmol) dropwise with stirring. After 30 minutes, add the pyrazole intermediate (approx. 10.0 mmol) portion-wise. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the mixture and pour it onto crushed ice, then neutralize with a cold NaOH solution. The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize to obtain the pure fluorinated pyrazole-4-carbaldehyde.

Protocol 4.2: Synthesis of the Final Thiopyrano[2,3-d]thiazole Product

This protocol covers the final condensation and cycloaddition steps.

Reagents and Materials

ReagentM.W.Amount (mmol)Mass / Volume
Fluorinated Pyrazole-4-carbaldehyde(Calculated)5.0(Calculated)
4-Thioxo-2-thiazolidinone (Isorhodanine)147.215.00.74 g
Piperidine85.15(Catalytic)~0.1 mL
Ethanol--30 mL
N-Phenylmaleimide173.175.00.87 g
Anhydrous Toluene--40 mL

Step-by-Step Procedure:

  • Knoevenagel Condensation: To a solution of the fluorinated pyrazole-4-carbaldehyde (5.0 mmol) and 4-thioxo-2-thiazolidinone (5.0 mmol) in ethanol (30 mL), add a catalytic amount of piperidine. Reflux the mixture for 4 hours, monitoring by TLC. A colored precipitate should form. Cool the reaction mixture, collect the solid product by filtration, wash with cold ethanol, and dry. This is the heterodiene intermediate.

  • Hetero-Diels-Alder Cycloaddition: Suspend the heterodiene intermediate (5.0 mmol) and N-phenylmaleimide (5.0 mmol) in anhydrous toluene (40 mL). Reflux the mixture for 18-24 hours. The deep color of the heterodiene should fade. Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final pyrazoline-containing thiopyrano[2,3-d]thiazole product.

  • Characterization: The structure and purity of the final compound and all intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the synthesis of novel pyrazoline-containing thiopyrano[2,3-d]thiazoles using this compound as a strategic fluorinated building block. By elucidating the rationale behind each synthetic transformation, this guide empowers researchers to not only replicate this specific synthesis but also to adapt the methodology for creating diverse libraries of fluorinated heterocyclic compounds. The resulting scaffolds are of high interest for drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

Application Note: A Validated GC/MS Protocol for the Ultrasensitive Determination of Chlorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the determination of chlorinated phenylacetic acids (CPAs) in complex matrices using Gas Chromatography-Mass Spectrometry (GC/MS). CPAs are a class of compounds relevant in environmental monitoring as degradation products of chlorinated herbicides and in industrial process control.[1] Due to their polarity and low volatility, direct GC analysis is challenging.[2][3] This protocol details a robust workflow encompassing sample preparation via liquid-liquid extraction (LLE), chemical derivatization to enhance volatility, and subsequent analysis by GC/MS. We emphasize the causality behind methodological choices, from pH adjustment in extraction to the selection of derivatizing agents, to ensure scientific integrity and reproducibility. The method incorporates a self-validating system of quality control checks, ensuring the generation of defensible data for researchers, environmental scientists, and drug development professionals.

Introduction: The Analytical Challenge of Chlorinated Phenylacetic Acids

Chlorinated phenylacetic acids and related compounds, such as chlorophenoxy herbicides, are of significant analytical interest due to their widespread use and potential for environmental contamination.[1][4] Their acidic nature, conferred by the carboxylic acid functional group, makes them non-volatile and prone to adsorption within GC systems.[2] Therefore, a critical preparatory step—derivatization—is required to convert the polar carboxyl group into a less polar, more volatile ester.[5][6] This conversion is paramount for achieving the sharp chromatographic peaks and high sensitivity necessary for trace-level quantification.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the definitive technique for this application, offering a powerful combination of high-resolution separation and highly selective, sensitive detection.[2][7] The mass spectrometer provides unambiguous identification based on the analyte's mass spectrum, making it a "gold standard" for forensic and environmental analysis.[7] This guide is structured around established principles outlined in regulatory methods, such as the US EPA SW-846 Method 8151A for chlorinated herbicides, adapting them for the specific analysis of CPAs.[8][9]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate, concentrate, and chemically modify the target CPAs for GC/MS analysis. The core principle involves:

  • Hydrolysis & Extraction: The sample is first basified to hydrolyze any esters of the target analytes into their parent acid salt form.[10] Following this, the sample is strongly acidified to protonate the acid salts, converting them into their less water-soluble acid form, which can then be efficiently extracted from the aqueous matrix into an organic solvent.[8][11]

  • Derivatization: The carboxylic acid group of the extracted analytes is converted into a volatile ester (e.g., a methyl or pentafluorobenzyl ester). This crucial step increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[3]

  • GC/MS Analysis: The derivatized extract is injected into the GC/MS system. The gas chromatograph separates the individual analyte esters based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and quantifies the separated components, providing structural confirmation.

Workflow cluster_prep Part 1: Sample Preparation cluster_deriv Part 2: Derivatization cluster_analysis Part 3: Instrumental Analysis Sample Aqueous Sample Collection (1 L) Spike_S Spike with Surrogate (e.g., DCAA) Sample->Spike_S Hydrolyze Adjust to pH >12 with NaOH (Hydrolysis) Spike_S->Hydrolyze Acidify Adjust to pH <2 with H₂SO₄ (Protonation) Hydrolyze->Acidify Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Acidify->Extract Dry Dry Extract (Anhydrous Na₂SO₄) Extract->Dry Concentrate_1 Concentrate Extract Dry->Concentrate_1 Deriv Add Derivatizing Agent (e.g., Diazomethane or PFBBr) Concentrate_1->Deriv React React to Form Esters Deriv->React Concentrate_2 Solvent Exchange & Final Volume React->Concentrate_2 GCMS GC/MS Injection & Analysis Concentrate_2->GCMS Data Data Acquisition & Processing (Quantification & Confirmation) GCMS->Data Report Final Report Data->Report

Caption: Complete workflow for CPA analysis.

Apparatus, Reagents, and Standards

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC/MS).

    • Analytical balance (0.0001 g readability).

    • Separatory funnels (2 L) with PTFE stopcocks.

    • Concentrator tubes (Kuderna-Danish or equivalent).

    • Water bath (60-70°C).

    • pH meter or pH paper.

    • Standard laboratory glassware (volumetric flasks, pipettes, vials).

  • Reagents:

    • All solvents must be pesticide residue grade or equivalent.[12]

    • Diethyl ether, preservative-free.

    • Acetone.

    • Sodium Hydroxide (NaOH), 6N solution.[8]

    • Sulfuric Acid (H₂SO₄), concentrated and 1:3 (v/v) solution.[8]

    • Anhydrous Sodium Sulfate: Purify by heating at 400°C for 4 hours.[11]

    • Reagent Water: Free from interferences.

  • Derivatization Reagents (Choose one):

    • Option A (Methylation): Diazald® and Diazomethane generation apparatus. EXTREME CAUTION: Diazomethane is a carcinogen and is potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood.[8]

    • Option B (Pentafluorobenzylation): Pentafluorobenzyl bromide (PFBBr) and Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst). This is a safer alternative.[3]

  • Standards:

    • Certified analytical standards for each target chlorinated phenylacetic acid.

    • Surrogate Standard: 2,4-Dichlorophenylacetic acid (DCAA) is recommended.[8]

    • Internal Standard: Acenaphthene-d10 or other suitable compound not present in samples.[13]

Detailed Experimental Protocols

Protocol 1: Sample Extraction and Hydrolysis

This protocol is adapted from US EPA Method 8151A for robust extraction from aqueous samples.[8]

  • Sample Collection & Preservation: Collect a 1-liter aqueous sample in a clean glass bottle. If residual chlorine is present, add ~80 mg of sodium thiosulfate. Preserve by cooling to 4°C. Samples should be extracted within 14 days.[14]

  • Surrogate Spiking: Transfer the 1 L sample to a 2 L separatory funnel. Spike with a known amount of surrogate standard (e.g., 50 µL of 100 µg/mL DCAA). The surrogate is used to monitor the efficiency of the preparation and analysis process for every sample.

  • Hydrolysis: Adjust the sample pH to >12 with 6N NaOH. Stopper and shake. Allow the sample to stand for 1 hour at room temperature to hydrolyze any esters to the parent acid.

  • Cleanup (Optional): If significant organic interferences are expected, perform a back-extraction at this basic pH with methylene chloride (2 x 30 mL). Discard the organic (lower) layer. This step removes many neutral and basic organic interferents.[11]

  • Acidification: Acidify the aqueous sample to a pH <2 by slowly adding concentrated H₂SO₄. Check with a pH meter or paper. This step is critical as it converts the water-soluble carboxylate salts into their less polar, ether-soluble acid form.

  • Liquid-Liquid Extraction: Add 60 mL of diethyl ether to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate. Drain the aqueous (lower) layer back into its original container. Drain the ether (top) layer into a 250 mL flask.

  • Repeat Extraction: Perform two more extractions on the aqueous sample with 60 mL portions of diethyl ether, combining all ether extracts.

  • Drying the Extract: Pour the combined ether extracts through a drying column containing 7-10 cm of anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to approximately 5 mL using a Kuderna-Danish apparatus in a warm water bath.

Protocol 2: Derivatization of CPA Extracts
  • Preparation: Generate diazomethane gas from Diazald® in diethyl ether solution using a diazomethane generation kit, strictly following the manufacturer's instructions.

  • Esterification: Add the ethereal diazomethane solution dropwise to the concentrated sample extract until a faint yellow color persists. This indicates a slight excess of reagent and ensures the complete conversion of the carboxylic acids to their methyl esters.

  • Quenching: Let the reaction proceed for 10 minutes. Destroy excess diazomethane by adding a few drops of 10% (w/v) silicic acid until the yellow color disappears.

  • Final Volume: Adjust the extract to the desired final volume (e.g., 1.0 mL) with a suitable solvent like hexane.

Derivatization cluster_reactants cluster_products CPA R-COOH (Chlorinated Phenylacetic Acid) plus + Diazomethane CH₂N₂ (Diazomethane) arrow Esterification Ester R-COOCH₃ (Methyl Ester) plus2 + Nitrogen N₂ (Nitrogen Gas) arrow->Ester

Caption: Reaction scheme for methylation.

This method converts the acids to PFB esters, which are highly responsive to electron capture detectors (ECD) and also provide excellent mass spectra.[3][8]

  • Solvent Exchange: Exchange the concentrated extract from Protocol 1 into acetone and adjust the volume to 4 mL.

  • Reagent Addition: Add 50 µL of PFBBr derivatizing agent and 50 µL of the tetracetylammonium hydrogen sulfate catalyst solution to the extract.

  • Reaction: Cap the vial and heat at 60°C for 3 hours in a water bath or heating block.

  • Cleanup: After cooling, add 5 mL of reagent water and 5 mL of hexane. Shake well. Discard the aqueous (lower) layer.

  • Final Volume: Dry the hexane layer with anhydrous sodium sulfate and adjust to the final desired volume (e.g., 1.0 mL).

GC/MS Instrumental Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation and target analytes.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentProvides reliable and reproducible chromatography.
Injection Port Splitless, 250°CEnsures efficient transfer of trace analytes onto the column.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds, including the derivatized esters.[15]
Oven Program 60°C (1 min hold), ramp 15°C/min to 300°C (5 min hold)A typical temperature program to separate analytes based on boiling point.
MS System Quadrupole or Ion Trap MSWidespread, reliable mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (50-500 amu) & Selected Ion Monitoring (SIM)Full scan for initial identification and confirmation. SIM mode for enhanced sensitivity and quantitative analysis.
Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.

Method Validation and Quality Control (QC)

A robust analytical method requires rigorous validation and ongoing quality control to ensure data are accurate and defensible.[7][16]

  • Initial Validation:

    • Linearity: Analyze a series of calibration standards (at least 5 levels) to demonstrate a linear relationship between concentration and response. The coefficient of determination (r²) should be ≥0.995.

    • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[16]

    • Accuracy & Precision: Analyze replicate Laboratory Control Samples (LCS) and Matrix Spikes (MS) to assess method accuracy (as % recovery) and precision (as % relative standard deviation, RSD).[16]

  • Ongoing QC Checks (per analytical batch):

    • Method Blank: An aliquot of reagent water processed like a sample. It is used to check for contamination.[8]

    • Laboratory Control Sample (LCS): A reagent water sample spiked with known concentrations of all target analytes. Monitors overall method performance.

    • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of aliquots of a real sample spiked with known analyte concentrations. This assesses the effect of the sample matrix on accuracy and precision.[8]

    • Surrogate Recovery: The recovery of the surrogate (e.g., DCAA) must be within established control limits (typically 70-130%) for each sample.

Table 1: Typical Method Performance Data

ParameterAcceptance Criteria
Calibration Linearity (r²)≥ 0.995
Method BlankBelow LOQ
LCS Recovery70 - 130%
MS/MSD Recovery70 - 130%
MS/MSD Relative Percent Difference (RPD)< 20%
Surrogate Recovery70 - 130%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of chlorinated phenylacetic acids by GC/MS. The critical steps of sample preparation, including hydrolysis and liquid-liquid extraction, followed by chemical derivatization, are essential for successful analysis. By converting the polar acids into volatile esters, the inherent sensitivity and selectivity of GC/MS can be fully leveraged. Adherence to the described quality control and validation procedures will ensure the generation of high-quality, reliable, and defensible data suitable for the most demanding research and regulatory applications.

References

High-Purity 2-(2-Chlorophenyl)-2,2-difluoroacetic acid: Synthesis, Purification, and Analytical Control for Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a specialized organic molecule with the chemical formula C₈H₅ClF₂O₂ and a molecular weight of approximately 206.57 g/mol .[1][2] Its structure, featuring a 2-chlorophenyl ring attached to a difluoroacetic acid moiety, makes it a valuable and often critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1]

Given its role in drug synthesis, the purity of this compound is paramount. Stringent control over its synthesis, purification, and analytical characterization is essential to ensure the safety, efficacy, and quality of the final drug product, in alignment with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[3]

This document serves as a detailed technical guide for scientists and researchers. It provides in-depth protocols and field-proven insights into the production and quality control of high-purity this compound, ensuring it meets the rigorous demands of pharmaceutical applications.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to developing robust manufacturing and analytical methods.

PropertyValue / DescriptionSource(s)
CAS Number 1150164-78-5[2]
Molecular Formula C₈H₅ClF₂O₂[1][2]
Molecular Weight 206.57 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
IUPAC Name This compound[4]
pKa (Predicted) 1.5 - 2.5[1]
LogP (Predicted) 1.5 - 2.5[1]

The low predicted pKa indicates it is a moderately strong acid, a property that influences its handling, reactivity, and chromatographic behavior.[1] The predicted LogP value suggests favorable lipophilicity for permeating biological membranes, a desirable characteristic for intermediates of orally available drugs.[1]

Synthesis and Purification for Pharmaceutical Grade Material

Achieving pharmaceutical-grade purity (>99.5%) begins with a well-controlled synthesis followed by a rigorous purification strategy designed to remove process-related impurities.

Synthesis Pathway Overview

Several synthetic routes can be employed to produce this compound.[1] A common strategy involves the construction of the difluoroacetic acid moiety on a pre-formed chlorophenyl precursor. The following diagram illustrates a generalized, plausible synthetic workflow.

G A 2-Chlorobenzaldehyde B Intermediate Aldol Product A->B Reaction with Reformatsky reagent (e.g., Ethyl bromodifluoroacetate) C Difluoromethylated Intermediate B->C Further Functional Group Transformation D Crude this compound C->D Oxidation E High-Purity Product (>99.5%) D->E Purification (Recrystallization)

Caption: Generalized synthetic workflow for this compound.

Purification Protocol: Recrystallization

Recrystallization is a highly effective and scalable method for purifying the final product, capable of removing both major and minor impurities.[5][6] The choice of solvent is critical; an ideal solvent system will dissolve the crude product at an elevated temperature and allow the high-purity material to crystallize upon cooling, leaving impurities behind in the mother liquor.

Protocol:

  • Solvent Screening: Begin by screening various solvent systems. A common starting point is a binary mixture, such as isopropanol/water or acetonitrile/water.

  • Dissolution: Place the crude this compound in a clean, appropriately sized reaction vessel. Add the minimum amount of the chosen hot solvent system required to achieve complete dissolution with agitation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Further cooling in an ice bath can be used to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Impurity Profiling and Control

According to ICH guidelines, all impurities present at a level of 0.10% or higher must be reported, identified, and qualified.[3] A robust impurity control strategy is therefore non-negotiable.

Potential Process-Related Impurities

The following table outlines potential impurities that may arise from the synthetic process. Their control is essential for the final product quality.

Impurity TypePotential Structure / IdentityRationale for Formation
Starting Material 2-ChlorobenzaldehydeIncomplete reaction during the initial step.
Intermediate Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetateIncomplete hydrolysis in the final synthetic step.
Isomeric Impurity 2-(4-Chlorophenyl)-2,2-difluoroacetic acidPresence of 4-chlorobenzaldehyde isomer in the starting material.
Over-reaction N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine typeCan form under harsh conditions or with incorrect stoichiometry if certain reagents are used.[5]
Hydrolysis Product 2-Chlorobenzoic acidOxidation of the starting aldehyde.

Analytical Characterization: Protocols and Workflows

A suite of orthogonal analytical techniques is required to confirm the identity, purity, and quality of the final product. The following diagram and protocols represent a self-validating system for the comprehensive characterization of this compound.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation & Identification cluster_2 Final Release A Purity & Impurity Profile (HPLC-UV) D Certificate of Analysis (CoA Generation) A->D B Identity Confirmation (¹H, ¹³C, ¹⁹F NMR) B->D C Mass Confirmation & Impurity ID (LC-MS/MS) C->D Sample Batch of 2-(2-Chlorophenyl)-2,2- difluoroacetic acid Sample->A Sample->B Sample->C

Caption: Comprehensive analytical workflow for quality control and release.

Protocol 1: Purity Determination by RP-HPLC-UV

This method is the cornerstone for quantifying purity and detecting process-related impurities.

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte and its impurities are separated on a nonpolar stationary phase (C18) using a polar mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks.

  • Instrumentation and Reagents:

    • HPLC or UPLC system with a UV/PDA detector.

    • Acetonitrile (HPLC grade or higher).

    • Difluoroacetic acid (DFA), high purity.[7][8][9]

    • High-purity water (18.2 MΩ·cm).

    • Reference standard of this compound (>99.5% purity).

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard column for robust separation of small aromatic molecules.
Mobile Phase A 0.1% DFA in WaterDFA provides excellent peak shape and is MS-compatible.[7][8]
Mobile Phase B 0.1% DFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV at 225 nmWavelength selected for good sensitivity of the aromatic system.[10]
Injection Vol. 5 µL
  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Analysis: Inject the sample solution and integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculation: Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Identity and Mass Confirmation by LC-MS/MS

This technique provides unambiguous confirmation of the molecular weight and is the primary tool for identifying unknown impurities.

  • Principle: A UPLC system separates the components of the sample, which are then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. The MS provides a mass-to-charge ratio (m/z), confirming the molecular weight. Tandem MS (MS/MS) fragments the parent ion to provide structural information.

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • LC-MS Conditions:

ParameterConditionRationale
Column C18, 50 x 2.1 mm, 1.7 µmShorter column for faster analysis suitable for MS.
Mobile Phase As per HPLC-UV methodThe use of DFA is advantageous for MS sensitivity compared to TFA.[7][8][9]
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Ionization Mode ESI NegativeCarboxylic acids ionize efficiently in negative mode to give the [M-H]⁻ ion.
Scan Range m/z 50 - 500Covers the expected mass of the parent compound and likely impurities.
Expected Ion [M-H]⁻ at m/z 204.98Based on the molecular weight of 206.57 g/mol .[4]
  • Procedure:

    • Inject a dilute solution (~10 µg/mL) of the sample.

    • Acquire full scan MS data to confirm the presence of the [M-H]⁻ ion at the expected m/z.

    • Perform data-dependent MS/MS on the parent ion and any significant impurity ions.

    • Interpretation: The fragmentation pattern of the parent compound should be consistent with its structure. The fragmentation of unknown impurities can be used to propose their structures, often by comparing them to the fragmentation of the parent compound or by using mass spectral databases.

Protocol 3: Unambiguous Structural Confirmation by NMR

NMR spectroscopy is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift, multiplicity, and integration of the signals provide definitive structural information.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.

  • Expected Spectral Features:

    • ¹H NMR: Signals in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring. A broad singlet at high ppm (>10 ppm) for the carboxylic acid proton.

    • ¹³C NMR: Signals for the eight distinct carbon atoms, including the carbonyl carbon (~170 ppm) and the quaternary carbon attached to the fluorine atoms, which will show coupling to ¹⁹F.

    • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms. The chemical shift will be characteristic of a CF₂ group adjacent to a carboxylic acid.

Safety and Handling

This compound and related haloacetic acids are corrosive and must be handled with care.[1]

  • GHS Hazards: Based on data for analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and to cause serious skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

The utility of this compound as a pharmaceutical intermediate necessitates a rigorous and well-documented approach to its quality control. By implementing the synthesis, purification, and multi-faceted analytical strategies outlined in this guide—combining chromatographic purity analysis with spectroscopic identity confirmation—researchers and manufacturers can ensure the material consistently meets the high standards required for drug development and commercial production. This integrated approach not only guarantees the quality of the intermediate but also contributes to the overall safety and efficacy of the final pharmaceutical product.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this important fluorinated building block. The unique chemical properties imparted by the difluoromethyl group make this compound a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This document provides a practical, in-depth troubleshooting guide in a question-and-answer format to address common challenges and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for preparing this compound?

A1: Several synthetic routes are employed, with the selection often depending on starting material availability, scalability, and desired purity. Common approaches include:

  • Direct Fluorination: This method involves the fluorination of a precursor like 2-chloroacetic acid using specialized fluorinating agents.[1]

  • Substitution Reactions: A prevalent strategy involves reacting chlorinated phenols with derivatives of difluoroacetic acid.[1]

  • Reformatsky-type Reactions: This powerful C-C bond-forming reaction utilizes an organozinc reagent (a Reformatsky enolate) generated from an α-haloester, which then reacts with a ketone or aldehyde.[2][3] For the synthesis of α,α-difluoro-α-aryl acetic acids, this typically involves the reaction of a difluoroacetate derivative with a suitable 2-chlorophenyl ketone.

  • Multi-step Synthesis: More intricate routes may be necessary, sometimes involving protection-deprotection strategies and coupling reactions to construct the target molecule.[1]

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Maximizing yield and purity requires careful control over several experimental variables:

  • Reagent and Solvent Quality: The purity of all starting materials and the use of anhydrous solvents (where necessary) are critical to prevent side reactions and ensure reproducibility.

  • Temperature Control: Many of the reactions involved are highly temperature-sensitive. Precise temperature management is essential to prevent the decomposition of thermally labile intermediates and minimize byproduct formation.

  • Stoichiometry: The molar ratios of reactants must be meticulously controlled. An excess of a particular reagent can lead to undesired side products and complicate purification.

  • Inert Atmosphere: Reactions involving organometallic intermediates, such as those in the Reformatsky reaction, are often sensitive to oxygen and moisture. Conducting these steps under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Work-up and Purification: Proper work-up procedures, including careful pH adjustments during extractions and the selection of appropriate solvents, are vital for isolating the product in high purity. Purification techniques like recrystallization or column chromatography are often necessary to remove final traces of impurities.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Possible Cause 1.1: Incomplete Reaction

  • Symptoms: Analysis of the crude reaction mixture (e.g., by ¹H NMR, ¹⁹F NMR, or LC-MS) reveals a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Reagent Activity: Verify the activity of your reagents, especially organometallic reagents or catalysts, which can degrade with improper storage.

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS).

    • Reaction Temperature: A modest and carefully controlled increase in temperature may be necessary to drive the reaction to completion. However, be aware that this can also promote side reactions.

    • Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of one reagent may be required to ensure the complete conversion of a more valuable starting material.

Possible Cause 1.2: Degradation of Product or Intermediates

  • Symptoms: The formation of a complex mixture of unidentifiable byproducts, often observed as a smear on a TLC plate or multiple peaks in a chromatogram.

  • Troubleshooting Steps:

    • Temperature Control: Overheating is a common cause of degradation. Ensure your reaction is maintained at the optimal temperature.

    • Atmosphere: If your reaction involves air- or moisture-sensitive intermediates, ensure you are using a properly inert atmosphere.

    • pH during Work-up: The stability of your product and intermediates can be pH-dependent. Maintain the appropriate pH during extractions and washes to prevent unwanted hydrolysis or degradation.

Problem 2: Significant Byproduct Formation

Possible Cause 2.1: Side Reactions from Impurities

  • Symptoms: The consistent formation of a specific, identifiable byproduct in your reaction.

  • Troubleshooting Steps:

    • Purify Starting Materials: If the purity of your starting materials is in doubt, consider purifying them by distillation, recrystallization, or chromatography before use.

    • Use High-Purity Solvents: Ensure your solvents are of the appropriate grade and are free from contaminants that could interfere with the reaction.

Possible Cause 2.2: Lack of Reaction Selectivity

  • Symptoms: The formation of a mixture of isomers or other closely related products.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of a reaction.

    • Alternative Reagents/Catalysts: Explore different reagents or catalysts that may offer higher selectivity for the desired transformation.

    • Controlled Reagent Addition: The slow, dropwise addition of a reactive reagent can sometimes minimize byproduct formation by maintaining a low instantaneous concentration.

Experimental Protocols & Data

Illustrative Protocol: Reformatsky-Type Synthesis

The Reformatsky reaction is a versatile method for preparing β-hydroxy esters, which can be precursors to the desired α,α-difluoroacetic acid.[2][3]

Step-by-Step Methodology:

  • Preparation of the Reformatsky Reagent: In a flame-dried flask under an inert atmosphere, activate zinc metal (e.g., with I₂ or TMSCl). Add an anhydrous solvent like THF, followed by the slow addition of an α-halo-difluoroacetate (e.g., ethyl bromodifluoroacetate).

  • Reaction with Ketone: To the freshly prepared organozinc reagent, add a solution of the 2-chlorophenyl ketone precursor at a controlled temperature.

  • Monitoring and Quenching: Monitor the reaction until the starting material is consumed. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Hydrolysis: Perform an aqueous work-up and extract the product with an organic solvent. The resulting β-hydroxy ester can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Purification: The crude acid is then purified, typically by recrystallization or column chromatography, to yield the final product.

ParameterRecommended RangeNotes
Reaction Temperature -78 °C to refluxHighly dependent on the specific substrates and reagents.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Molar Ratio (Ketone:Haloester:Zn) 1 : 1.1-1.5 : 1.2-2.0An excess of the haloester and zinc is often used.
Solvent Anhydrous THF, Diethyl Ether, TolueneMust be anhydrous to prevent quenching of the organozinc reagent.

Visualizations

Caption: A simplified workflow for the synthesis of this compound via a Reformatsky-type reaction.

References

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important fluorinated building block. The unique properties imparted by the difluoromethyl group make this compound a valuable intermediate in medicinal and agricultural chemistry.[1] However, its synthesis is not without challenges. This guide provides in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and robust protocols to ensure a successful and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy and general best practices.

Q1: What is the most common and reliable synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent and robust method involves a two-step sequence:

  • Reformatsky Reaction: A carbon-carbon bond is formed by reacting an α-haloester, typically ethyl bromodifluoroacetate, with 2-chlorobenzaldehyde in the presence of activated zinc metal. This forms a β-hydroxy ester intermediate. The Reformatsky reaction is advantageous because the organozinc reagent is generally less reactive than Grignard or organolithium reagents, preventing side reactions with the ester functionality.[2]

  • Saponification (Hydrolysis): The resulting ethyl ester intermediate is then hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid product.

The primary challenges are: (a) ensuring the complete activation of the zinc metal to initiate the reaction, (b) preventing side reactions such as dimerization of the Reformatsky reagent and premature quenching by moisture, and (c) achieving complete hydrolysis and effective purification of the final product.[3]

Q2: How critical is the purity of the starting materials and solvents?

A2: It is absolutely critical. The organozinc intermediate formed during the Reformatsky reaction is highly sensitive to moisture and protic impurities.[4]

  • Solvents (THF, Diethyl Ether, Benzene): Must be rigorously dried (anhydrous) before use. The presence of water will quench the organozinc enolate, leading to the formation of ethyl difluoroacetate and a drastic reduction in yield.

  • 2-Chlorobenzaldehyde: Should be pure and free from the corresponding carboxylic acid (2-chlorobenzoic acid). Acidic impurities can interfere with the reaction. Distillation before use is recommended if purity is questionable.

  • Zinc: The metal surface is often passivated by a layer of zinc oxide, which prevents the reaction. It must be activated immediately prior to use to expose a fresh metal surface.

Q3: What is the most effective way to monitor the progress of the Reformatsky reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient and effective method. A suitable mobile phase, such as a 20-30% ethyl acetate in hexane mixture, will allow you to visualize the consumption of the starting material, 2-chlorobenzaldehyde. The aldehyde is significantly less polar than the β-hydroxy ester product. The reaction is considered complete when the aldehyde spot is no longer visible on the TLC plate.

Q4: What are the typical yields and purities I should expect for the final product?

A4: With proper technique and pure starting materials, the Reformatsky step can yield the intermediate ester in the range of 75-90%. The subsequent hydrolysis step is typically high-yielding (>95%). After purification, a final overall yield of 70-85% with a purity of >97% is an achievable target.[5]

Section 2: Troubleshooting Guide for Side Reactions & Impurities

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: Low or No Product Formation After the Reformatsky Step

Q: I initiated the Reformatsky reaction, but TLC analysis shows only unreacted 2-chlorobenzaldehyde even after several hours. What went wrong?

A: This is a classic symptom of failed initiation, almost always linked to the zinc reagent or reaction conditions. The organozinc reagent must be formed in situ.[6]

  • Causality: The oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate is a surface reaction. If the zinc surface is coated with zinc oxide, the reaction cannot start. Similarly, any moisture will destroy the organozinc reagent as it forms.

  • Solution Pathway:

    • Verify Zinc Activation: Was the zinc activated properly immediately before the reaction? (See Protocol 1). Using freshly activated zinc powder or dust is crucial.[3]

    • Ensure Anhydrous Conditions: Were the glassware and solvents completely dry? Flame-dry the glassware under vacuum and use freshly distilled anhydrous solvents.

    • Initiation Temperature: Gentle heating (e.g., to ~40 °C) is often required to initiate the reaction. A small crystal of iodine can also be added as an activator. Once initiated, the reaction is often exothermic and may require cooling to maintain control.

Problem 2: Significant Formation of an Unknown Side Product

Q: My reaction worked, but I have a major impurity that is difficult to separate from my desired β-hydroxy ester. What could it be?

A: The most likely side product is the result of either dimerization or protonation of the Reformatsky reagent.

  • Side Reaction A: Wurtz-type Dimerization

    • Mechanism: The organozinc enolate can react with a second molecule of ethyl bromodifluoroacetate instead of the target aldehyde. This results in the formation of diethyl 2,3,3,4-tetrafluorosuccinate.

    • Prevention: This is often caused by adding the ethyl bromodifluoroacetate too quickly or having localized areas of high concentration. Add the haloester slowly and dropwise to the suspension of zinc and aldehyde to ensure it reacts with the aldehyde as soon as the organozinc intermediate is formed.

  • Side Reaction B: Premature Protonation

    • Mechanism: If trace amounts of water or other protic impurities are present, the organozinc enolate will be protonated, reverting to ethyl difluoroacetate. This is not easily separated from the starting haloester.

    • Prevention: As mentioned in the FAQs, rigorous adherence to anhydrous conditions is the only effective preventative measure.

Problem 3: Formation of an Elimination Product During Final Workup

Q: After hydrolysis and acidic workup, my NMR spectrum shows signals consistent with 2-(2-Chlorophenyl)-2,2-difluoroacrylic acid. How can I avoid this?

A: This side product arises from the acid-catalyzed dehydration (elimination) of the β-hydroxy group in the intermediate ester, either before or after hydrolysis.

  • Causality: The combination of a tertiary alcohol and the electron-withdrawing nature of the adjacent difluoroacetyl group makes this dehydration particularly favorable under harsh acidic or thermal conditions.

  • Prevention:

    • Mild Acidification: During the final workup after saponification, perform the acidification at a low temperature (0-5 °C) by adding the acid slowly to the basic aqueous solution.

    • Avoid Strong Acids: Use a milder acid like citric acid or dilute HCl instead of concentrated sulfuric or hydrochloric acid.

    • Control Temperature: Avoid excessive heating during solvent removal after extraction of the final product.

Section 3: Key Experimental Protocols

Protocol 1: Activation of Zinc Dust

  • Place the required amount of zinc dust in a flask.

  • Add 1M HCl solution and stir vigorously for 1-2 minutes to etch the surface.

  • Decant the HCl and wash the zinc sequentially with deionized water (3x), ethanol (2x), and finally diethyl ether (2x).

  • After the final ether wash, immediately place the flask under high vacuum with gentle heating (~60-80 °C) until the zinc is a fine, free-flowing powder.

  • Use the activated zinc immediately. Do not store it exposed to air.

Protocol 2: Synthesis of Ethyl 2-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoate

  • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.5 eq).

  • Add anhydrous THF as the solvent.

  • In the dropping funnel, prepare a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.

  • Add ~10% of the aldehyde/ester solution to the zinc suspension and gently warm the mixture to initiate the reaction.

  • Once the reaction begins (indicated by a gentle reflux or color change), add the remaining solution dropwise at a rate that maintains a controlled reaction temperature (e.g., 40-50 °C).

  • After the addition is complete, continue stirring at reflux for 1-2 hours until TLC confirms the consumption of the aldehyde.

  • Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Section 4: Data & Visualization

Table 1: Characterization of Target Compound and Potential Impurities

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹⁹F NMR Signal (δ, ppm)
This compound (Product) C₈H₅ClF₂O₂7.3-7.6 (m, 4H, Ar-H), ~10-12 (br s, 1H, COOH)~ -95 to -105 (s)
Ethyl 2-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoate (Intermediate) C₁₁H₁₁ClF₂O₃7.3-7.6 (m, 4H, Ar-H), ~5.5 (m, 1H, CH-OH), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)~ -98 to -108 (d)
2-Chlorobenzaldehyde (Starting Material) C₇H₅ClO10.2 (s, 1H, CHO), 7.4-7.9 (m, 4H, Ar-H)N/A
Diethyl 2,3,3,4-tetrafluorosuccinate (Dimer Side Product) C₈H₁₀F₄O₄~4.8 (m, 2H, CHF₂), 4.3 (q, 4H, OCH₂), 1.3 (t, 6H, CH₃)Complex pattern
2-(2-Chlorophenyl)-2,2-difluoroacrylic acid (Elimination Side Product) C₉H₅ClF₂O₂7.3-7.6 (m, 4H, Ar-H), ~6.0-6.5 (two d, 2H, =CH₂)~ -90 to -100 (s)

Mandatory Visualizations

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 2-Chlorobenzaldehyde + Ethyl Bromodifluoroacetate Reformatsky Reformatsky Reaction (Activated Zn, Anhydrous THF) Start->Reformatsky Intermediate Ethyl 2-(2-Chlorophenyl)-2,2-difluoro -3-hydroxypropanoate Reformatsky->Intermediate Dimerization Dimerization (Wurtz Coupling) Reformatsky->Dimerization Fast Addition Protonation Protonation (Moisture Contamination) Reformatsky->Protonation H₂O Present Hydrolysis Saponification (NaOH, then H+ workup) Intermediate->Hydrolysis Product 2-(2-Chlorophenyl)-2,2- difluoroacetic acid Hydrolysis->Product Elimination Dehydration (Harsh Acidic Workup) Hydrolysis->Elimination High Temp / Strong Acid

Caption: Synthetic pathway and common side reactions.

G Start Problem: Low or No Yield in Reformatsky Step Q1 Was the Zinc freshly activated and used immediately? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO (Most Likely Cause) Q1->A1_No Q2 Were solvents certified anhydrous and glassware flame-dried? A1_Yes->Q2 Sol_A1 Solution: Re-run reaction using freshly activated Zinc (See Protocol 1). A1_No->Sol_A1 A2_Yes YES Q2->A2_Yes A2_No NO Q2->A2_No Q3 Was the reaction gently heated to initiate? A2_Yes->Q3 Sol_A2 Solution: Re-run with rigorously dried solvents/glassware. Moisture quenches the reagent. A2_No->Sol_A2 A3_No NO Q3->A3_No Sol_A3 Solution: Warm to ~40°C or add an iodine crystal to initiate. Re-evaluate starting materials if no effect. A3_No->Sol_A3

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aryl-Difluoroacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl-difluoroacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The difluoromethyl group (CF₂H) is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and membrane permeability.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: My reaction is showing very low conversion to the desired aryl-difluoroacetic acid. What are the likely causes and how can I improve the yield?

Answer: Low yield is a multifaceted problem that can stem from several factors, ranging from reagent quality to the reaction mechanism itself. Let's break down the potential culprits and their solutions.

A. Inefficient Generation of the Difluoromethylating Species

The nature of your difluoromethylating agent and its activation are critical. Many modern methods rely on the in situ generation of a reactive species like a difluoromethyl radical, a difluorocarbene, or an organometallic difluoromethyl reagent.

  • For Radical Reactions (e.g., Photoredox Catalysis):

    • Cause: Insufficient generation of the CF₂H radical. This could be due to an inappropriate photocatalyst, an inefficient radical precursor, or quenching of the excited state of the catalyst.[1][3][5]

    • Solution:

      • Screen Photocatalysts: Ensure your photocatalyst's redox potential is suitable for activating your CF₂H source. Common choices include iridium and ruthenium complexes, as well as organic dyes.[6][7]

      • Optimize Light Source: The wavelength and intensity of your light source must match the absorption spectrum of the photocatalyst. Ensure your reaction vessel is transparent to the required wavelength.

      • Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired single-electron transfer. Degas your solvent and reaction mixture rigorously via freeze-pump-thaw cycles or by sparging with an inert gas.

  • For Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd, Cu, Ni):

    • Cause: Poor formation or stability of the active organometallic difluoromethyl species (e.g., "Cu-CF₂H").[4][8] This can be due to impure metal sources, inappropriate ligands, or suboptimal activators.

    • Solution:

      • Activator Choice: When using reagents like TMSCF₂H (trimethylsilyl)difluoromethane), an activator such as cesium fluoride (CsF) or potassium fluoride (KF) is often required to generate the active nucleophilic difluoromethyl species.[8] The choice and stoichiometry of the activator are crucial.

      • Ligand Screening: For palladium- or nickel-catalyzed reactions, the ligand plays a pivotal role in stabilizing the metal center and facilitating oxidative addition and reductive elimination.[9][10][11] Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

      • Metal Source and Pre-activation: Ensure the purity of your metal salt (e.g., CuI, Pd(OAc)₂). In some cases, pre-activation of the catalyst may be necessary.

B. Substrate-Related Issues

The electronic and steric properties of your aryl starting material significantly impact reactivity.

  • Cause: Your aryl halide or boronic acid may be too electron-rich or sterically hindered for the chosen reaction conditions.

  • Solution:

    • Matching Method to Substrate:

      • Electron-Deficient Aryl Halides: These are often good substrates for copper-mediated nucleophilic difluoromethylation.[12]

      • Electron-Rich and Neutral Aryl Halides: These may require palladium- or nickel-catalyzed cross-coupling reactions, which are generally more tolerant of a wider range of electronic properties.[8][9]

    • Change the Leaving Group: If you are using an aryl bromide or chloride with low reactivity, consider switching to the corresponding aryl iodide, which is typically more reactive in oxidative addition steps.

    • Increase Reaction Temperature and Time: For sterically hindered substrates, increasing the thermal energy can help overcome activation barriers. Monitor the reaction for potential decomposition at higher temperatures.

C. Reaction Conditions
  • Cause: Suboptimal solvent, temperature, or concentration.

  • Solution:

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Aprotic polar solvents like DMF, NMP, or DMSO are common, but sometimes less coordinating solvents like toluene or dioxane are superior.

    • Concentration Effects: In some cases, particularly for bimolecular reactions, higher concentrations can improve reaction rates. Conversely, for reactions prone to side product formation, dilution may be beneficial.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a complex mixture of products, and isolating the desired aryl-difluoroacetic acid is difficult. What are the common side reactions and how can I suppress them?

Answer: Side product formation is often indicative of competing reaction pathways or decomposition of reagents and intermediates.

A. Proto-dehalogenation or Proto-deborylation
  • Cause: The aryl starting material is converted back to the corresponding arene. This is often caused by trace amounts of water or other proton sources reacting with a highly reactive organometallic intermediate.

  • Solution:

    • Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Ensure all reagents are anhydrous.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to exclude moisture and oxygen.

B. Homocoupling of the Aryl Starting Material
  • Cause: Formation of a biaryl product (Ar-Ar) is common in transition metal-catalyzed cross-coupling reactions. This can be promoted by side reactions of the organometallic intermediates.

  • Solution:

    • Optimize Catalyst and Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling.

    • Control Stoichiometry: Ensure the stoichiometry of your reagents is precise. An excess of the organometallic partner can sometimes lead to increased homocoupling.

C. Formation of Trifluoromethylated Byproducts
  • Cause: If your difluoromethyl source can also act as a source of trifluoromethyl groups under certain conditions, you may observe trifluoromethylated byproducts.

  • Solution:

    • Careful Selection of Reagents: Use a difluoromethylating agent that is known to be selective.

    • Temperature Control: Some reagents may be less stable at higher temperatures and undergo side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

Issue 3: Difficulty with Final Hydrolysis to the Carboxylic Acid

Question: I have successfully synthesized the aryl-difluoroacetic ester, but I am struggling with the hydrolysis to the final carboxylic acid. The reaction is either incomplete or leads to decomposition. What should I do?

Answer: The hydrolysis of sterically hindered or electron-rich aryl-difluoroacetic esters can be challenging.

  • Cause: The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon less electrophilic, and steric hindrance around the ester can impede nucleophilic attack by hydroxide.

  • Solution:

    • Stronger Hydrolysis Conditions:

      • Base: Switch from standard conditions (e.g., NaOH in MeOH/H₂O) to a stronger base like potassium hydroxide in a higher boiling solvent such as ethanol or isopropanol to allow for higher reaction temperatures.

      • Acid: For base-sensitive substrates, consider acidic hydrolysis using a mixture of a strong acid (e.g., HCl or H₂SO₄) in dioxane and water at reflux.

    • Transesterification followed by Hydrolysis: A two-step approach can be effective. First, perform a transesterification with a more labile ester (e.g., a tert-butyl ester), which can then be cleaved under milder acidic conditions. A patented method involves transesterification with an aliphatic carboxylic acid where the resulting ester has a lower boiling point and can be removed by distillation.[13]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl-difluoroacetic acids?

A1: Several robust methods have been developed. The choice often depends on the available starting materials and the functional group tolerance required. Key strategies include:

  • Transition Metal-Catalyzed Cross-Coupling: This is a versatile approach that couples an aryl halide or its equivalent (e.g., boronic acid) with a difluoromethylating agent.[12] Palladium, copper, and nickel are commonly used catalysts.[8][9][12][14]

  • Photoredox Catalysis: This method uses visible light to generate a difluoromethyl radical from a suitable precursor, which then reacts with an aryl substrate.[1][3][5][6][7] This approach is known for its mild reaction conditions.

  • Reformatsky-Type Reactions: This classic organozinc reaction can be adapted using α,α-difluoro-α-halo esters to react with aryl aldehydes or ketones, followed by further transformations to yield the desired acid.[15][16][17][18][19]

  • Direct C-H Difluoromethylation: Emerging methods allow for the direct functionalization of C-H bonds in heterocycles, avoiding the need for pre-functionalized starting materials.[6]

Q2: Which difluoromethylating agent should I choose?

A2: The choice of reagent is critical and depends on the synthetic route.

  • For Cross-Coupling:

    • TMSCF₂H (Trimethylsilyldifluoromethane): A popular, commercially available reagent used in copper- and palladium-catalyzed reactions.[2][8]

    • Zinc-based reagents (e.g., (DMPU)₂Zn(CF₂H)₂): These are effective in palladium- and copper-catalyzed reactions and can be prepared from difluoroiodomethane.[20][21]

  • For Radical Reactions:

    • Difluoromethyl sulfones (e.g., CF₂HSO₂Na): These are commonly used as CF₂H radical precursors in photoredox catalysis.[6]

  • For Difluorocarbene Generation:

    • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A bench-stable solid that generates difluorocarbene upon heating, which can be trapped by phenols to form aryl difluoromethyl ethers, precursors to the target acids.[22]

Q3: How do I purify the final aryl-difluoroacetic acid product?

A3: Purification can be challenging due to the polar nature of the carboxylic acid.

  • Extraction: After acidic workup of the hydrolysis step, the product can be extracted into an organic solvent like ethyl acetate or diethyl ether. Washing with brine can help remove residual water.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an excellent purification method.

  • Chromatography: If the product is an oil or difficult to crystallize, silica gel chromatography can be used. A common mobile phase is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing on the column.

  • Distillation: For thermally stable, lower molecular weight products, distillation under reduced pressure may be an option.[13]

III. Experimental Protocols & Data

Protocol 1: Copper-Mediated Difluoromethylation of an Aryl Iodide

This protocol is adapted from the work of Hartwig and coworkers for the difluoromethylation of electron-rich and neutral aryl iodides.[8]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 1.0 equiv), CsF (0.3 mmol, 3.0 equiv), and the aryl iodide (0.1 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous NMP (N-Methyl-2-pyrrolidone) (0.5 mL) via syringe.

  • Add TMSCF₂H (0.2 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the optimized temperature (typically 60-100 °C) for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting aryl-difluoromethane can then be further functionalized and hydrolyzed to the corresponding carboxylic acid.

Aryl Iodide SubstrateProduct Yield (%)
1-Butyl-4-iodobenzene95
4-Iodoanisole88
1-Iodo-3,5-dimethylbenzene92
2-Iodonaphthalene85
Table 1: Representative yields for the copper-mediated difluoromethylation of aryl iodides. Data is illustrative and based on published results.[8]
Protocol 2: Hydrolysis of Aryl-difluoroacetic Ester

Step-by-Step Methodology:

  • Dissolve the aryl-difluoroacetic ester (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).

  • Add potassium hydroxide (5.0 mmol, 5.0 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with cold 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude aryl-difluoroacetic acid.

  • Purify by crystallization or chromatography as needed.

IV. Mechanistic Diagrams & Workflows

Diagram 1: Catalytic Cycle for Copper-Mediated Difluoromethylation

Caption: Proposed catalytic cycle for the copper-mediated difluoromethylation of aryl iodides.

Diagram 2: General Workflow for Synthesis and Purification

G Start Aryl Halide + Difluoromethylating Reagent Reaction Cross-Coupling or Radical Reaction Start->Reaction Intermediate Aryl-CF₂-Ester or equivalent Reaction->Intermediate Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis Workup Acidic Workup & Extraction Hydrolysis->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Final Product: Aryl-CF₂-COOH Purification->Product

Caption: A generalized workflow for the synthesis of aryl-difluoroacetic acids.

V. References

  • State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. 1

  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. National Institutes of Health (NIH). 8

  • A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Innovations in Engineering Research and Technology. 2

  • State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. ResearchGate. 3

  • Photoredox Catalysis in Difluoromethylation. Scribd. 5

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. 6

  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. 7

  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society. 14

  • Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH. 4

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. 9

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. 20

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. 10

  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. 11

  • Reformatsky reaction. Wikipedia. 15

  • Reformatsky Reaction. NROChemistry. 16

  • Chemistry Reformatsky Reaction. SATHEE. 17

  • Reformatsky Reaction. Chemistry LibreTexts. 18

  • The Asymmetric Difluoro‐Reformatsky Reaction. ResearchGate. 19

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. 12

  • Method for preparing difluoroacetic acid. Google Patents. 13

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. 21

  • Difluoromethylation of Phenols. Organic Syntheses. 22

References

Technical Support Center: A Guide to the Stability and Storage of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and storage of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. This document outlines best practices for handling, storing, and assessing the stability of this compound to ensure its integrity throughout its lifecycle in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to protect it from atmospheric moisture and oxygen. While it is a solid white powder and stable at room temperature, for extended periods, storage at 2-8°C is recommended to minimize the risk of slow degradation.[1]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure as a halogenated aromatic carboxylic acid, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. The carboxylic acid group can be susceptible to decarboxylation under thermal stress, and the carbon-chlorine bond on the aromatic ring could be subject to cleavage under photolytic conditions.

Q3: What are the visual indicators of degradation?

A3: Visual signs of degradation may include a change in color from white to off-white or yellow, clumping of the powder due to moisture absorption, or a noticeable change in odor. However, it is crucial to understand that significant degradation can occur without any visible changes. Therefore, analytical testing is the only definitive way to assess the purity and stability of the compound.

Q4: Which substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, as they can react with the aromatic ring and the carboxylic acid moiety.[2][3] It is also advisable to avoid contact with strong bases, as they will readily deprotonate the carboxylic acid, forming a salt, which may have different stability characteristics.

Q5: How can I confirm the stability of my stored this compound?

A5: The most reliable method to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the intact parent compound from any potential degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected peak in HPLC/GC analysis Contamination or degradation of the sample.1. Re-run the analysis with a freshly prepared standard solution. 2. If the peak persists, it may be a degradation product. Consider performing forced degradation studies to identify potential degradants.
Change in physical appearance (e.g., color, texture) Exposure to moisture, light, or elevated temperatures.1. Review storage conditions and ensure the container is properly sealed. 2. Perform analytical testing (e.g., HPLC, Karl Fischer titration) to assess purity and water content.
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. Investigate the stability of the compound in the chosen solvent system under your experimental conditions.
Poor solubility The compound may have degraded to a less soluble form.1. Confirm the identity and purity of the compound using an appropriate analytical method. 2. Re-evaluate the choice of solvent.

Stability and Storage Summary

Parameter Recommendation Rationale
Storage Temperature 2-8°C (long-term); Room temperature (short-term)Minimizes the rate of potential degradation reactions.
Humidity Store in a dry environment with the container tightly sealed.The carboxylic acid group is hygroscopic and can absorb moisture, which may lead to hydrolysis.
Light Protect from light.Aromatic compounds can be susceptible to photolytic degradation.
Incompatible Materials Strong oxidizing agents, strong bases.To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7] This protocol outlines the conditions for a comprehensive forced degradation study based on ICH guidelines.[2][3][8][9][10]

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.

  • Heat in an oven at 70°C for 48 hours.

  • Allow to cool and prepare a solution of a known concentration for HPLC analysis.

5. Photolytic Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.

  • Expose the sample to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Keep a control sample in the dark at the same temperature.

  • Prepare solutions of both the exposed and control samples for HPLC analysis.

Protocol 2: Long-Term Stability Study (ICH Q1A)

This protocol outlines a long-term stability study to establish the re-test period or shelf life of the compound under recommended storage conditions.[2][3][8][9][10]

1. Sample Preparation:

  • Use at least three different batches of this compound.

  • Package the samples in containers that are representative of the intended storage containers.

2. Storage Conditions:

  • Store the samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • If the compound is intended for storage in a refrigerator, the long-term storage condition should be 5°C ± 3°C.

3. Testing Frequency:

  • Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Testing:

  • At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting start Receive/Synthesize Compound lit_review Literature Review & Physicochemical Characterization start->lit_review method_dev Develop & Validate Stability-Indicating Analytical Method lit_review->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_degradation long_term_stability Long-Term & Accelerated Stability Studies (ICH Guidelines) method_dev->long_term_stability degradant_id Identify & Characterize Degradation Products forced_degradation->degradant_id data_analysis Analyze Samples at Time Points long_term_stability->data_analysis report Establish Storage Conditions & Shelf-Life data_analysis->report degradant_id->report

Caption: A workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound decarboxylation 2-Chloro-alpha,alpha-difluorotoluene (via Decarboxylation) parent->decarboxylation Heat, H2O ring_hydroxylation Hydroxylated derivatives parent->ring_hydroxylation [O] dechlorination 2-Phenyl-2,2-difluoroacetic acid parent->dechlorination hv

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success. The unique physicochemical properties of FCAs, such as their high acidity, potential for aggregation, and varied solubility, often complicate standard purification workflows. This resource aims to provide both foundational knowledge and practical solutions to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of fluorinated carboxylic acids in a question-and-answer format.

Chromatography Issues

Question 1: Why am I observing poor peak shape (tailing or fronting) for my fluorinated carboxylic acid during reversed-phase HPLC?

Possible Causes:

  • Secondary Interactions: Strong interactions can occur between the acidic analyte and residual silanols on silica-based stationary phases, leading to peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your FCA, the compound may exist in multiple ionic forms, resulting in broadened or misshapen peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]

  • Ion Pairing Issues: Inadequate or inappropriate ion-pairing agents can lead to inconsistent interactions and poor peak shape.

Solutions:

  • Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanols.[1]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For these acidic compounds, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will ensure they are in a single, neutral form.

  • Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]

  • Optimize Ion-Pairing Reagent: If using ion-pairing chromatography, experiment with different reagents (e.g., trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), heptafluorobutyric acid (HFBA)) and concentrations to improve peak symmetry.[2][3][4] Longer chain perfluorinated acids used as ion-pairing agents can increase the retention of basic analytes.[3][5]

Question 2: My fluorinated carboxylic acid is co-eluting with impurities. How can I improve the resolution?

Possible Causes:

  • Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.[1]

  • Similar Polarity of Impurities: Impurities may have a very similar polarity to the target compound.[1]

Solutions:

  • Optimize Selectivity:

    • Change Stationary Phase: Switch to a column with a different chemistry, such as from a standard C18 to a phenyl-hexyl or a specialized fluorinated phase column.[1]

    • Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve separation.[1]

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Employ an Orthogonal Purification Method: If co-elution persists, consider a secondary purification technique based on a different separation principle, such as solid-phase extraction or crystallization.

Extraction & Sample Preparation Issues

Question 3: I am experiencing low recovery of my fluorinated carboxylic acid during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What could be the cause?

Possible Causes:

  • Incorrect pH: The pH of the aqueous phase during LLE is critical. For acidic compounds like FCAs, the pH should be lowered to protonate the carboxylic acid, making it more soluble in the organic phase.

  • Inappropriate Solvent Choice: The chosen organic solvent in LLE may not have the optimal polarity to efficiently extract the FCA.

  • Poor SPE Sorbent Selection: The SPE sorbent may not have the appropriate chemistry for retaining the FCA.

  • Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the FCA from the sorbent.

Solutions:

  • Optimize LLE pH: Adjust the pH of the aqueous sample to be at least 2 units below the pKa of the FCA to ensure it is in its neutral, more organic-soluble form.

  • Screen LLE Solvents: Test a range of organic solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane) to find the most effective one for your specific FCA.

  • Select the Right SPE Sorbent: For FCAs, weak anion-exchange (WAX) or mixed-mode sorbents are often effective.[6] Polymeric sorbents can also offer good recovery.[7]

  • Optimize SPE Elution: Use a stronger or more appropriate elution solvent. For anion-exchange sorbents, a basic eluent (e.g., methanol with ammonium hydroxide) is typically required to elute the acidic compound.[8]

Question 4: My purified sample is still showing a high background or matrix effects in LC-MS analysis. How can I clean it up further?

Possible Causes:

  • Co-extraction of Matrix Components: Natural organic matter or other components from the sample matrix can be co-extracted with the FCA, causing ion suppression or enhancement in the mass spectrometer.[9]

  • Contamination from Labware: Perfluorinated compounds are used in many laboratory products (e.g., PTFE coatings), which can be a source of contamination.[10]

Solutions:

  • Refine Extraction Protocol: Incorporate a clean-up step after the initial extraction. This could involve a secondary SPE with a different sorbent chemistry or a dispersive SPE (dSPE) with materials like activated carbon to remove interfering compounds.[9][10]

  • Use Isotope-Labeled Internal Standards: The use of isotopically labeled internal standards can help to correct for matrix effects, instrumental drift, and variations in extraction efficiency.[10]

  • Check for Contamination: Ensure all solvents are HPLC or MS grade and that labware is thoroughly cleaned. Be mindful of potential contamination from PTFE-containing materials.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel fluorinated carboxylic acid?

A1: A good starting point is to assess the compound's polarity and solubility.[1] For moderately polar FCAs soluble in organic solvents, reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. For highly polar, water-soluble FCAs, Hydrophilic Interaction Chromatography (HILIC) may be more suitable.[1]

Q2: How can I effectively remove residual solvents from my purified fluorinated carboxylic acid?

A2: Due to their relatively low volatility, removing residual solvents can be challenging. Standard rotary evaporation may not be sufficient. For higher boiling point solvents, a high-vacuum pump may be necessary. Lyophilization can be an effective method for removing water and other volatile solvents, especially for non-volatile FCAs. However, be aware that some shorter-chain FCAs may have appreciable vapor pressure and could be lost during aggressive drying methods.[8]

Q3: What are the key safety precautions to take when working with fluorinated carboxylic acids?

A3: Always consult the Safety Data Sheet (SDS) for the specific FCA you are working with. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile FCAs or creating aerosols.[11]

  • Handling: Avoid inhalation, ingestion, and skin contact. Some FCAs can be corrosive and may have systemic toxicity.[12][13][14]

Q4: Can I use crystallization for the purification of fluorinated carboxylic acids?

A4: Yes, crystallization can be a very effective purification technique for solid FCAs, particularly for removing closely related impurities. The unique packing and intermolecular interactions of fluorinated compounds can sometimes lead to complex crystallization behavior.[15][16] Screening a variety of solvents and solvent systems (e.g., anti-solvent precipitation) is crucial for identifying suitable crystallization conditions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) of Fluorinated Carboxylic Acids

This protocol provides a general method for the extraction and concentration of FCAs from an aqueous matrix using a weak anion-exchange (WAX) sorbent.

  • Conditioning: Condition the WAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Adjust the pH of your aqueous sample containing the FCA to between 6 and 7 to ensure the carboxylic acid is deprotonated. Load the sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unbound impurities. Follow with a wash of 5 mL of methanol to remove more hydrophobic, neutral impurities.

  • Elution: Elute the FCA from the cartridge using 5-10 mL of a 5% ammonium hydroxide in methanol solution. The basic solution will neutralize the anionic sorbent and release the deprotonated FCA.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for subsequent analysis or use.

Protocol 2: Reversed-Phase HPLC Purification of a Fluorinated Carboxylic Acid

This protocol outlines a general approach for purifying an FCA using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at a concentration of approximately 1-5 mg/mL.

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10-15 minutes.

  • Inject the prepared sample.

  • Run the gradient program and collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity (e.g., by LC-MS).

  • Pool the pure fractions and remove the solvent under reduced pressure.

Workflow Diagrams

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Improved Peak Shape reduce_load->end check_ph Is Mobile Phase pH > pKa? check_tailing->check_ph Yes lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA/FA) check_ph->lower_ph Yes check_column Using a standard silica column? check_ph->check_column No lower_ph->end use_deactivated Switch to an End-Capped or Deactivated Column check_column->use_deactivated Yes check_column->end No, problem likely elsewhere use_deactivated->end

Caption: A troubleshooting workflow for addressing poor peak shape in RP-HPLC.

G start Crude Fluorinated Carboxylic Acid is_solid Is the compound a solid? start->is_solid solubility_check Is it soluble in a single solvent? is_solid->solubility_check Yes is_polar Is the compound highly polar? is_solid->is_polar No (Liquid/Oil) crystallize Attempt Crystallization solubility_check->crystallize Yes chromatography Use Chromatography (e.g., RP-HPLC) solubility_check->chromatography No lle Use Liquid-Liquid Extraction (LLE) is_polar->lle No spe Use Solid-Phase Extraction (SPE) is_polar->spe Yes

Caption: A decision tree for selecting an appropriate purification method.

Part 4: Data Summary

Comparison of Purification Techniques for Fluorinated Carboxylic Acids
TechniqueAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC High resolution, applicable to a wide range of polarities, well-established.Can require method development, potential for secondary interactions with silica.Complex mixtures, final purification step for high purity.
Solid-Phase Extraction (SPE) Good for sample concentration and cleanup, can handle larger volumes.[17][18]Lower resolution than HPLC, requires method optimization (sorbent, solvents).Removing matrix interferences, concentrating dilute samples.
Liquid-Liquid Extraction (LLE) Simple, inexpensive, good for initial cleanup of large samples.Can be solvent-intensive, may form emulsions, lower selectivity.Gross separation of FCAs from non-polar or highly polar impurities.
Crystallization Can provide very high purity material, scalable.Only applicable to solids, requires screening for suitable conditions, can be time-consuming.Final purification of solid FCAs, removing isomeric or closely related impurities.

References

Reducing impurities in the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis of this important compound, providing in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on practical troubleshooting and understanding the underlying chemistry to minimize impurities and enhance yield.

I. Overview of Synthetic Strategies and Potential Impurity Hotspots

The synthesis of this compound typically proceeds through a multi-step route. A common and effective strategy involves the preparation of an ester precursor, ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, followed by its hydrolysis to the final carboxylic acid. This two-stage approach, while generally reliable, presents several opportunities for impurity formation. Understanding these potential pitfalls is the first step toward effective troubleshooting.

A prevalent synthetic pathway begins with the fluorination of ethyl 2-(2-chlorophenyl)-2-oxoacetate. This intermediate is then subjected to fluorinating agents to introduce the gem-difluoro moiety. The resulting ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate is subsequently hydrolyzed under acidic or basic conditions to yield the desired product.

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Potential Impurities Start Ethyl 2-(2-chlorophenyl)-2-oxoacetate Fluorination Fluorination (e.g., DAST, Deoxofluor) Start->Fluorination Key Reaction Ester_Intermediate Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate Fluorination->Ester_Intermediate Impurity_A Unreacted Starting Material (Ethyl 2-(2-chlorophenyl)-2-oxoacetate) Fluorination->Impurity_A Incomplete Reaction Impurity_C Over-reaction/Side Products (e.g., from fluorination) Fluorination->Impurity_C Side Reaction Hydrolysis Hydrolysis (Acidic or Basic) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Impurity_B Incomplete Hydrolysis (Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate) Hydrolysis->Impurity_B Incomplete Reaction Impurity_D Degradation Products Final_Product->Impurity_D Degradation

Caption: A generalized two-stage synthetic workflow for this compound and the points of impurity introduction.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

A. Low Yield and Reaction Inefficiency

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.

  • Incomplete Fluorination: The fluorination of the keto-ester is a critical step. Incomplete conversion will result in the carry-over of the starting material, which can be difficult to separate from the desired product.

    • Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider increasing the equivalents of the fluorinating agent or extending the reaction time. Be cautious with increasing the temperature, as this may lead to the formation of degradation products.

  • Inefficient Hydrolysis: The hydrolysis of the sterically hindered difluoroester can be sluggish.

    • Troubleshooting: Ensure you are using a sufficient excess of acid or base and that the reaction is heated to an adequate temperature for a sufficient duration. For base-catalyzed hydrolysis, the use of a co-solvent like methanol or ethanol with water can improve the solubility of the ester and accelerate the reaction.

  • Product Loss During Workup: The product, being a carboxylic acid, has some solubility in aqueous solutions, especially under neutral or basic conditions.

    • Troubleshooting: During the acidic workup to precipitate the product, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Cooling the mixture in an ice bath before filtration can further decrease its solubility and improve recovery.

  • Side Reactions: The formation of byproducts will directly consume your starting materials and reduce the yield of the desired product. Refer to the section on specific impurities for more details.

Parameter Potential Issue Recommended Action
Fluorination Time Incomplete reactionExtend reaction time, monitor by TLC/GC-MS
Hydrolysis Conditions Incomplete conversionIncrease equivalents of acid/base, consider a co-solvent
Workup pH Product lossAdjust pH to 1-2, cool before filtration
Purification Loss during recrystallizationUse minimal hot solvent, cool slowly
B. Common Impurities: Identification and Mitigation

Q2: I've detected an impurity in my final product with a similar retention time to my starting material in HPLC analysis. What could it be and how do I get rid of it?

A2: This is a common issue, and the impurity is likely one of two possibilities: unreacted starting material from the fluorination step or the ester intermediate from incomplete hydrolysis.

  • Impurity Profile:

    • Unreacted Ethyl 2-(2-chlorophenyl)-2-oxoacetate: If the fluorination was not driven to completion, this starting material can persist through the hydrolysis step.

    • Unreacted Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate: If the hydrolysis was incomplete, the ester intermediate will contaminate your final product.[1]

  • Mitigation Strategies:

    • Reaction Optimization: The most effective way to deal with these impurities is to prevent their formation in the first place. Ensure complete conversion in both the fluorination and hydrolysis steps by optimizing reaction conditions as described in Q1.

    • Purification: If these impurities are present in the final product, recrystallization is the most effective method for their removal. Due to the presence of the free carboxylic acid, the desired product has significantly different solubility characteristics compared to the ester impurities.

      • Recrystallization Protocol: A common and effective method for purifying 2-(2-Chlorophenyl)acetohydrazide, a structurally similar compound, is recrystallization from ethanol or a mixture of ethanol and water.[1] For this compound, a solvent system of hexane and ethyl acetate can also be effective. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate), and then a solvent in which it is less soluble (like hexane) is slowly added until the solution becomes cloudy. Upon cooling, the purified product will crystallize out, leaving the more soluble ester impurities in the mother liquor.[2][3][4][5][6]

Q3: My final product has a yellow or brownish tint. What causes this discoloration and how can I obtain a white crystalline solid?

A3: The formation of colored impurities is a frequent problem in the synthesis of aromatic compounds, especially when reactions are carried out at elevated temperatures or in the presence of strong acids or bases.[7]

  • Potential Causes:

    • Degradation Products: Side reactions or decomposition of starting materials, intermediates, or the final product can lead to the formation of colored, often polymeric, byproducts.

    • Oxidation: Aromatic compounds can be susceptible to oxidation, which can generate colored species.

  • Troubleshooting and Purification:

    • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

    • Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Recrystallization: As with other impurities, recrystallization is a powerful technique for removing colored byproducts. The choice of solvent is critical; a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures will yield the best results.

G Crude_Product Crude Product (with colored impurities) Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Charcoal Add activated charcoal Dissolution->Charcoal Hot_Filtration Hot filtration to remove charcoal Charcoal->Hot_Filtration Crystallization Cool slowly to crystallize Hot_Filtration->Crystallization Pure_Product Pure, colorless product Crystallization->Pure_Product

Caption: Workflow for the removal of colored impurities using activated charcoal and recrystallization.

C. Analytical Characterization

Q4: What are the recommended analytical methods for assessing the purity of my this compound and identifying any impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination.

    • Method Parameters: A reverse-phase C18 column is typically a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode, will likely provide good separation of the polar carboxylic acid product from less polar ester impurities. UV detection at a wavelength where the aromatic ring absorbs (e.g., around 254 nm) is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials. The carboxylic acid product itself is not very volatile and may require derivatization (e.g., esterification to the methyl or ethyl ester) for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of the final product and for identifying and quantifying impurities. The presence of fluorine provides a unique spectroscopic handle for analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product and any isolated impurities.

Technique Primary Use Key Considerations
HPLC Purity assessment, quantification of impuritiesC18 column, buffered mobile phase, gradient elution
GC-MS Analysis of volatile impuritiesDerivatization of the carboxylic acid may be necessary
NMR Structural confirmation, impurity identification1H, 13C, and 19F NMR are all informative
HRMS Elemental composition confirmationUseful for identifying unknown impurities

III. Experimental Protocols

A. General Protocol for the Hydrolysis of Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate

This protocol provides a general guideline for the hydrolysis step. Optimization may be required based on your specific experimental setup and the purity of your starting ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate (1 equivalent) in a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 1-2 with a dilute solution of hydrochloric acid.

  • Isolation: The this compound will precipitate out of the solution. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration and wash with a small amount of cold water. Dry the product under vacuum to a constant weight.

B. General Protocol for Recrystallization

This protocol outlines a general procedure for the purification of the final product. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Choose a solvent or a solvent pair in which the product has high solubility when hot and low solubility when cold. Common choices include ethanol/water, hexane/ethyl acetate, or toluene.[2][3][4][5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Use the minimum amount of solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • Chemspace. (n.d.). Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. Retrieved from --INVALID-LINK--

  • Olesińska, M., & M. K. Chmielewski. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 27(15), 4993. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of ethyl difluoroacetate and intermediate thereof. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from --INVALID-LINK--

  • Durham University. (1990). New methodology for the synthesis of fluorinated aromatics. Durham e-Theses. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of aromatic fluoro compounds. Retrieved from --INVALID-LINK--

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process of producing ethyl difluoroacetate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing Peptide MS Signals with Difluoroacetic Acid (DFA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of difluoroacetic acid (DFA) as a mobile phase additive to enhance mass spectrometry (MS) signals for peptides. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental success.

Introduction: The Challenge of Peptide Analysis

In reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) of peptides, the choice of mobile phase additive is critical. It directly impacts chromatographic resolution, peak shape, and, most importantly, the ionization efficiency and subsequent signal intensity in the mass spectrometer.[1][2] For years, trifluoroacetic acid (TFA) has been the go-to for excellent chromatographic separation due to its strong ion-pairing properties.[2] However, TFA is notorious for causing significant ion suppression in the MS, leading to reduced sensitivity.[3][4] On the other hand, formic acid (FA) is favored for its MS compatibility, but it often results in broader peaks and poorer chromatographic resolution.[2][5]

This creates a dilemma for scientists who require both high-quality chromatography and sensitive MS detection, a common need in peptide mapping and the characterization of biopharmaceuticals.[2][6] Difluoroacetic acid (DFA) has emerged as a compelling alternative, striking a balance between the chromatographic prowess of TFA and the MS-friendliness of FA.[1]

Frequently Asked Questions (FAQs)

Q1: What is difluoroacetic acid (DFA), and how does it enhance peptide MS signals compared to TFA and FA?

A1: Difluoroacetic acid (DFA) is a halogenated carboxylic acid that serves as an ion-pairing agent in RPLC.[2] Its chemical properties are intermediate between the strong acid TFA and the weaker acid FA.[2] This unique positioning allows it to offer a compromise between the two, providing good chromatographic resolution with significantly less MS signal suppression than TFA.[6]

The enhancement of the MS signal with DFA compared to TFA stems from its reduced acidity and hydrophobicity.[2] This leads to weaker ion-pairing with peptides, which in turn allows for more efficient ionization in the electrospray source. While FA provides the best MS signal, DFA offers a substantial improvement over TFA, often yielding a three-fold or greater increase in MS response.[6]

Q2: What is the mechanism of action for DFA in improving chromatography?

A2: DFA improves chromatography through ion-pairing. Peptides, especially basic ones, can interact with residual silanols on the surface of the stationary phase, leading to peak tailing and poor resolution.[4] DFA, being an acid, protonates these basic sites on the peptides, and its conjugate base forms an ion pair with the positively charged peptide. This ion pair is more hydrophobic and interacts more strongly and uniformly with the reversed-phase stationary phase, resulting in sharper, more symmetrical peaks.[7]

dot graph TD{ rankdir="LR"; subgraph "Mobile Phase" Peptide_pos[("Peptide (Positive Charge)")] -- "Ion-Pairing" --> DFA_neg(("DFA (Negative Charge)")); end subgraph "Stationary Phase (Hydrophobic)" Ion_Pair[("Peptide-DFA Ion Pair")] -- "Hydrophobic Interaction" --> C18_Stationary_Phase[("C18 Stationary Phase")]; end Peptide_pos --> Ion_Pair; DFA_neg --> Ion_Pair; Ion_Pair --> Elution[("Improved Peak Shape & Retention")]; style Peptide_pos fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style DFA_neg fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style Ion_Pair fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124; style C18_Stationary_Phase fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style Elution fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; } end

Mechanism of DFA in RPLC
Q3: What is the optimal concentration of DFA to use in the mobile phase?

A3: The most commonly recommended concentration for DFA in both the aqueous and organic mobile phases is 0.1% (v/v).[1][5] This concentration has been shown to provide a good balance of chromatographic performance and MS sensitivity in numerous studies.[1][5] Increasing the concentration may not lead to significant improvements and could potentially increase background noise in the MS.

Q4: Will I see a change in retention times when switching from TFA or FA to DFA?

A4: Yes, you should expect to see a change in peptide retention times. Due to its intermediate ion-pairing strength, peptide retention with DFA is generally longer than with FA but shorter than with TFA.[7] The order of elution may also change for some peptides, as DFA imparts a unique selectivity to the separation.[2] This can be advantageous for resolving co-eluting peaks observed with other modifiers.

Q5: Is the purity of DFA important?

A5: Absolutely. Using a high-purity, MS-grade DFA is crucial for obtaining high-quality mass spectra.[2] Lower-grade DFA can contain trace metal contaminants, such as sodium and potassium, which can form adducts with peptides.[8][9] These adducts can complicate spectral interpretation and reduce the intensity of the desired peptide signal.[8] It is recommended to use DFA that is certified for low metal content.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low MS Signal Intensity Sub-optimal DFA concentration or carryover from TFA.Ensure DFA is at 0.1% in both mobile phases. If switching from TFA, thoroughly flush the LC system and column to remove residual TFA, which is known to be persistent.
Poor Peak Shape (Tailing) Insufficient ion-pairing or secondary interactions with the column.Confirm the 0.1% DFA concentration. Consider using a column specifically designed for peptide separations, which may have reduced silanol activity.[8]
High Background Noise in MS Contaminated mobile phase or low-purity DFA.Prepare fresh mobile phases using high-purity solvents and MS-grade DFA. Ensure all glassware and solvent bottles are meticulously clean.
Presence of Adducts in Mass Spectra Metal ion contamination from DFA, solvents, or glassware.Use a purified DFA with low metal content.[8][9] It is also advisable to use certified polymer mobile phase containers to avoid leaching of sodium from glass.[8]
Unexpected Changes in Elution Order Different selectivity of DFA compared to FA or TFA.This is an inherent property of DFA and can be beneficial for resolving previously co-eluting peptides.[2] Re-evaluate peak tracking and integration methods.

Experimental Protocols

Protocol 1: Preparation of Mobile Phases with 0.1% DFA
  • Required Materials:

    • High-purity (e.g., LC-MS grade) water

    • High-purity (e.g., LC-MS grade) acetonitrile (ACN)

    • High-purity, MS-grade Difluoroacetic Acid (DFA)

    • Clean, dedicated glassware or certified polymer solvent bottles

  • Procedure for Mobile Phase A (Aqueous): a. Measure 999 mL of high-purity water into a clean 1 L solvent bottle. b. Carefully add 1 mL of high-purity DFA to the water. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate for 10-15 minutes to degas the solution.

  • Procedure for Mobile Phase B (Organic): a. Measure 999 mL of high-purity ACN into a clean 1 L solvent bottle. b. Carefully add 1 mL of high-purity DFA to the ACN. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate for 10-15 minutes to degas the solution.

Protocol 2: Comparative Analysis of Mobile Phase Additives

To validate the benefits of DFA in your own laboratory, a systematic comparison with FA and TFA is recommended.

  • Experimental Design:

    • Prepare three sets of mobile phases: one with 0.1% FA, one with 0.1% DFA, and one with 0.1% TFA.

    • Use a well-characterized peptide standard mixture for the analysis.

    • Employ the same LC gradient and MS parameters for all three sets of experiments to ensure a fair comparison.

    • Perform replicate injections for each condition to assess reproducibility.

  • Data Analysis:

    • Compare the retention times of the peptides under each condition.

    • Evaluate the peak width and symmetry for each peptide.

    • Measure the MS signal intensity (peak area or height) for each peptide.

    • Calculate the relative signal intensity of DFA and TFA compared to FA (which can be set as the baseline at 100%).

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Workflow for Comparing Mobile Phase Additives

Data Presentation: Comparative Performance of FA, DFA, and TFA

The following table summarizes typical results from a comparative study of the three mobile phase additives.

Parameter 0.1% Formic Acid (FA) 0.1% Difluoroacetic Acid (DFA) 0.1% Trifluoroacetic Acid (TFA)
Relative MS Signal Intensity 100% (Baseline)~25%~7%
Peak Width Broadest~25% reduction vs. FA[1]~30% reduction vs. FA[1]
Peak Symmetry Poorest~82% improvement vs. FA[1]~84% improvement vs. FA[1]
Peptide Retention WeakestIntermediateStrongest

Note: The values presented are averages and can vary depending on the specific peptides and chromatographic conditions.[1][6]

Conclusion

Difluoroacetic acid presents a robust and effective solution for researchers seeking to balance the often-competing demands of high-resolution chromatography and sensitive mass spectrometric detection in peptide analysis.[1] By understanding its mechanism of action and adhering to best practices in mobile phase preparation and system hygiene, scientists can significantly enhance the quality and reliability of their LC-MS data. DFA is not merely a substitute for FA or TFA but a strategic choice for optimizing dual-detector workflows in biopharmaceutical development and beyond.

References

Preventing degradation of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you prevent degradation and optimize your synthetic outcomes.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] The presence of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[2] However, the synthesis of this and similar α,α-difluoroarylacetic acids can be prone to degradation, leading to reduced yields and purification challenges. This guide provides a comprehensive resource to understand and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during its synthesis?

A1: The main degradation pathways to be aware of are decarboxylation and hydrolysis of synthetic intermediates.

  • Decarboxylation: α,α-difluoroacetic acids can undergo decarboxylation, particularly at elevated temperatures, to generate difluoromethylated aromatic compounds.[3][4] The electron-withdrawing nature of the fluorine atoms can facilitate the loss of carbon dioxide.[4]

  • Hydrolysis of Intermediates: During synthesis, precursor esters or acid chlorides are susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This can lead to the formation of unwanted carboxylic acid byproducts and complicate purification.[5]

Q2: I'm observing a significant amount of a byproduct that I suspect is the decarboxylated product, 1-chloro-2-(difluoromethyl)benzene. How can I prevent this?

A2: Decarboxylation is primarily driven by heat. To minimize this side reaction, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible while still ensuring an acceptable reaction rate. For many fluorination and hydrolysis steps, temperatures below 80 °C are advisable.

  • Reaction Time: Avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Choice of Base: In steps involving a base, a weaker, non-nucleophilic base might be preferable to a strong base that could promote elimination and subsequent decarboxylation.

Q3: My final product is contaminated with the corresponding ethyl ester. What is the best way to hydrolyze the ester without degrading the difluoroacetic acid?

A3: Incomplete hydrolysis of an ester precursor, such as ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, is a common issue. To achieve complete hydrolysis while minimizing degradation:

  • Use of a Biphasic System: A mixture of an aqueous base (e.g., NaOH or KOH) and a water-immiscible organic solvent (e.g., toluene or dichloromethane) can be effective. The product will be extracted into the aqueous layer as the carboxylate salt, protecting it from the higher temperatures that might be required for complete hydrolysis.

  • Phase Transfer Catalysis: Employing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the hydroxide ion into the organic phase, accelerating the hydrolysis at a lower temperature.

  • Acid-Catalyzed Hydrolysis: While less common for this specific transformation, acid-catalyzed hydrolysis can be an option. However, it requires careful control to prevent potential side reactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low overall yield Incomplete reaction; Degradation of product or intermediates; Mechanical losses during workup.Monitor reaction completion by TLC/LC-MS. Optimize reaction temperature and time. Ensure anhydrous conditions for moisture-sensitive steps. Refine extraction and purification procedures.
Presence of starting material in the final product Insufficient reaction time or temperature; Ineffective catalyst or reagent.Increase reaction time or temperature cautiously, monitoring for degradation. Use fresh, high-purity reagents and catalysts.
Formation of a dark, tarry substance High reaction temperatures leading to polymerization or extensive degradation.Lower the reaction temperature. Use a more dilute reaction mixture. Ensure efficient stirring.
Difficulties in purification (e.g., co-eluting impurities) Formation of structurally similar byproducts.Optimize the reaction to minimize byproduct formation. Employ alternative purification techniques such as recrystallization or derivatization followed by cleavage.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Chlorophenyl)-2,2-difluoroacetate

This protocol outlines a common method for synthesizing the ester precursor.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine ethyl bromodifluoroacetate (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound

This protocol details the final hydrolysis step.

  • Reaction Setup: Dissolve the purified ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) to the ester solution.

  • Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2. Extract the product with ethyl acetate or dichloromethane.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Reagents incomplete->optimize_conditions check_degradation Assess Degradation (Analyze Byproducts) complete->check_degradation optimize_conditions->check_completion degradation_present Degradation Observed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No mitigate_degradation Mitigate Degradation: - Lower Temperature - Use Milder Reagents degradation_present->mitigate_degradation refine_workup Refine Workup & Purification (Minimize Losses) no_degradation->refine_workup mitigate_degradation->check_completion final_product Improved Yield refine_workup->final_product

Caption: A flowchart for troubleshooting low yield.

General Synthetic Pathway

Synthetic Pathway A Ethyl Bromodifluoroacetate + 2-Chlorophenylboronic Acid B Palladium-Catalyzed Cross-Coupling A->B C Ethyl 2-(2-Chlorophenyl)-2,2-difluoroacetate B->C D Hydrolysis (e.g., LiOH or NaOH) C->D E This compound D->E

References

Validation & Comparative

A Comparative Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid and 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The presence of fluorine and chlorine can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of two isomeric building blocks: 2-(2-Chlorophenyl)-2,2-difluoroacetic acid and 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.

This document moves beyond a simple cataloging of properties to explore the nuanced differences arising from the positional isomerism of the chlorine atom on the phenyl ring. By synthesizing theoretical principles with available experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal isomer for their specific application.

Executive Summary: The Decisive Impact of Chlorine's Position

At first glance, this compound and 2-(4-chlorophenyl)-2,2-difluoroacetic acid may appear to be functionally interchangeable. However, the seemingly minor shift of the chlorine atom from the ortho to the para position instigates a cascade of electronic and steric effects that significantly alter the molecule's reactivity, acidity, and potential biological interactions. The ortho-isomer is predicted to be a stronger acid due to the "ortho effect," a steric phenomenon that disrupts the coplanarity of the carboxylic acid group and the phenyl ring. In contrast, the para-isomer's properties are governed by a delicate balance between the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom. These fundamental differences have critical implications for their utility as intermediates in organic synthesis and as fragments in the design of novel bioactive molecules.

Physicochemical Properties: A Tale of Two Isomers

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application. While experimental data for the two title compounds is not extensively available in the public domain, we can predict their properties based on established chemical principles and data from closely related analogs.

PropertyThis compound2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Molecular Formula C₈H₅ClF₂O₂C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol 206.57 g/mol
CAS Number 1150164-78-5[1]475301-73-6[2]
Predicted pKa More acidic (estimated < 4.0)Less acidic (estimated ~4.0)
Predicted Solubility Moderate in nonpolar organic solvents, low in waterModerate in nonpolar organic solvents, low in water
Predicted Reactivity Carboxylic acid group is more reactive towards nucleophilesCarboxylic acid group is less reactive towards nucleophiles

The "Ortho Effect" and its Influence on Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that influences its reactivity and its behavior in biological systems. For substituted benzoic acids, the position of the substituent can have a dramatic impact on acidity.

In the case of This compound , the presence of the chlorine atom in the ortho position is expected to significantly increase its acidity due to the ortho effect . This effect is primarily steric in nature. The bulky chlorine atom forces the -C(F₂)COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance-donating effect of the phenyl ring on the carboxyl group, thereby increasing the acidity of the carboxylic proton.

For 2-(4-Chlorophenyl)-2,2-difluoroacetic acid , the chlorine atom is in the para position, where steric hindrance is not a factor. Here, the acidity is determined by a combination of two opposing electronic effects:

  • Inductive Effect (-I): The electronegative chlorine atom pulls electron density away from the ring through the sigma bonds, which helps to stabilize the negative charge of the carboxylate anion, thus increasing acidity.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect destabilizes the carboxylate anion, decreasing acidity.

For chlorine, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall increase in acidity compared to the unsubstituted phenylacetic acid. However, this effect is less pronounced than the steric influence seen in the ortho-isomer.

Comparative Reactivity and Synthetic Utility

The differences in electronic and steric environments of the two isomers translate into distinct reactivity profiles, making them suitable for different synthetic strategies.

This compound , with its more acidic and sterically hindered carboxylic acid, may exhibit enhanced reactivity in certain transformations. The increased acidity of the proton can facilitate deprotonation, making it a better nucleophile in its carboxylate form. However, the steric bulk of the ortho-chloro group could hinder the approach of bulky reagents to the carbonyl carbon.

2-(4-Chlorophenyl)-2,2-difluoroacetic acid , being less sterically encumbered around the carboxylic acid, may be the preferred substrate for reactions where steric hindrance is a limiting factor.

Both compounds are valuable building blocks in medicinal chemistry, often used as starting materials for the synthesis of more complex molecules with potential therapeutic applications. For instance, chlorinated phenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The difluoromethyl group is also a prized addition in drug design, as it can enhance metabolic stability and act as a bioisostere for a hydroxyl or thiol group.

Experimental Protocols: A General Approach to Synthesis

While specific, optimized protocols for the synthesis of these two compounds are not widely published, a general and robust method can be adapted from the synthesis of related α,α-difluoroarylacetic acids. A common approach involves the difluorination of a suitable precursor, such as a substituted benzaldehyde.

Workflow for the Synthesis of 2-(Chlorophenyl)-2,2-difluoroacetic Acids

SynthesisWorkflow Start Chlorobenzaldehyde (ortho- or para-) Step1 Reaction with Diethyl (difluoromethyl)phosphonate Start->Step1 Intermediate1 Stilbene intermediate Step1->Intermediate1 Step2 Oxidative cleavage Intermediate1->Step2 Product 2-(Chlorophenyl)-2,2-difluoroacetic acid Step2->Product caption General synthetic workflow.

Caption: A generalized two-step synthetic workflow for the preparation of 2-(chlorophenyl)-2,2-difluoroacetic acids.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of diethyl (difluoromethyl)phosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a strong base such as n-butyllithium dropwise.

    • Stir the resulting ylide solution for 30 minutes.

    • Add a solution of the corresponding chlorobenzaldehyde (ortho- or para-) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude stilbene intermediate by column chromatography.

  • Oxidative Cleavage:

    • Dissolve the purified stilbene intermediate in a suitable solvent mixture (e.g., carbon tetrachloride, acetonitrile, and water).

    • Add a catalytic amount of ruthenium(III) chloride hydrate.

    • Add an oxidizing agent, such as sodium periodate, portion-wise.

    • Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).

    • Extract the aqueous layer with an organic solvent.

    • Make the aqueous layer acidic with hydrochloric acid and extract the desired carboxylic acid product with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Self-Validation: The purity and identity of the synthesized compounds should be rigorously confirmed through a combination of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The melting point of the crystalline solid should also be determined and compared to literature values if available.

Spectroscopic Characterization: Predicted Signatures

While a comprehensive public database of the NMR and IR spectra for these specific compounds is lacking, we can predict the key characteristic signals based on their structures and data from analogous compounds.

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons: A complex multiplet in the range of 7.2-7.6 ppm, with the specific splitting pattern and chemical shifts being indicative of the ortho or para substitution pattern.

  • Carboxylic Acid Proton: A broad singlet typically downfield, above 10 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon: A signal in the range of 165-175 ppm.

  • CF₂ Carbon: A triplet (due to coupling with fluorine) in the range of 110-120 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Predicted FT-IR Spectral Data:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Conclusion and Future Perspectives

The choice between this compound and 2-(4-chlorophenyl)-2,2-difluoroacetic acid is a strategic decision that should be guided by a thorough understanding of their inherent chemical differences. The ortho-isomer, with its enhanced acidity and unique steric environment, may offer advantages in specific synthetic transformations or as a fragment in drug design where these properties can be exploited for improved binding or altered reactivity. Conversely, the para-isomer provides a less sterically hindered and electronically distinct scaffold that may be more suitable for other applications.

As the demand for novel fluorinated and chlorinated building blocks continues to grow, a more detailed experimental characterization of these and related compounds would be a valuable contribution to the scientific community. Head-to-head comparative studies of their reactivity in a range of common synthetic transformations, as well as a systematic evaluation of their biological activities, would provide a clearer roadmap for their effective utilization in the development of next-generation pharmaceuticals and agrochemicals.

References

A Chromatographer's Guide to Fluoroacetic Acids: A Comparative Study of TFA, DFA, and MFA as Mobile Phase Modifiers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving optimal separation in reversed-phase chromatography is paramount. The choice of a mobile phase modifier is a critical decision that directly impacts retention, peak shape, and, crucially, compatibility with mass spectrometry (MS). Among the most potent modifiers are the fluoroacetic acids: trifluoroacetic acid (TFA), difluoroacetic acid (DFA), and monofluoroacetic acid (MFA). This guide provides an in-depth comparative analysis of these three agents, moving beyond a simple listing of properties to explain the fundamental chemistry that governs their performance and offering practical insights to guide your methodological choices.

The Cornerstone of Separation: Understanding Ion-Pairing and Acidity

In reversed-phase chromatography of polar and ionizable analytes like peptides and proteins, secondary interactions with the stationary phase can lead to poor peak shape and reduced retention. Acidic mobile phase modifiers play a dual role: they lower the pH to suppress the ionization of silanol groups on the silica-based stationary phase and act as ion-pairing agents. The modifier's anion forms a neutral complex with positively charged analytes, enhancing their hydrophobicity and retention on the non-polar stationary phase.

The effectiveness of a fluoroacetic acid as an ion-pairing agent is intrinsically linked to its acidity, which is a direct consequence of the number of fluorine atoms. The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, thereby increasing the acid's strength. This trend is clearly reflected in their pKa values.

G cluster_0 Acidity & Ion-Pairing Strength TFA TFA (pKa ≈ 0.3-0.5) DFA DFA (pKa ≈ 1.22-1.3) TFA->DFA Decreasing Acidity & Ion-Pairing Strength MFA MFA (pKa ≈ 2.58) DFA->MFA Decreasing Acidity & Ion-Pairing Strength

A Head-to-Head Comparison: TFA vs. DFA vs. MFA

The choice between TFA, DFA, and MFA represents a trade-off between chromatographic resolution and mass spectrometry sensitivity.

PropertyTrifluoroacetic Acid (TFA)Difluoroacetic Acid (DFA)Monofluoroacetic Acid (MFA)
pKa ~0.3 - 0.5[1][2]~1.22 - 1.3[3][4][5]~2.58[3][4]
Ion-Pairing Strength Very Strong[5][6]Strong[7]Weak
UV Cutoff ~210 nm[8][9]Not widely reported, expected to be lowNot widely reported, expected to be low
MS Compatibility Poor (Strong Ion Suppression)[10][11][12]Good (Moderate Ion Suppression)[7][13]Good (Low Ion Suppression)
Chromatographic Performance (UV) Excellent peak shape and retention[6][14][15]Good peak shape and retention[13][16][17]Fair to poor peak shape and retention
Trifluoroacetic Acid (TFA): The Gold Standard for UV, A Challenge for MS

For decades, TFA has been the go-to mobile phase additive for peptide and protein separations using UV detection.[6][14] Its strong acidity and potent ion-pairing ability effectively neutralize basic residues on analytes, leading to sharp, symmetrical peaks and excellent resolution.[15] However, this same strength is its major downfall in LC-MS applications. The strong ion pairs persist into the gas phase of the mass spectrometer's source, neutralizing the analyte and causing significant signal suppression.[10][11][12][18] This can render low-abundance analytes undetectable.

Difluoroacetic Acid (DFA): The Pragmatic Compromise

DFA has emerged as a compelling alternative to TFA, striking a balance between chromatographic performance and MS compatibility.[7][13][16][17] Being a weaker acid than TFA, its ion-pairing is less aggressive, resulting in less signal suppression in the MS source.[19] While it may not always provide the same degree of peak sharpening as TFA, it often yields significantly better chromatographic resolution than formic acid, a common MS-friendly modifier.[6] For many applications, the slight compromise in chromatographic performance is a small price to pay for the substantial gains in MS sensitivity.[20][21] It's important to use a high-purity, MS-grade DFA to avoid introducing metal adducts that can complicate mass spectra.[6]

Monofluoroacetic Acid (MFA): Limited Utility in High-Performance Separations

MFA, with the highest pKa of the three, is the weakest acid and consequently the weakest ion-pairing agent. While this translates to minimal ion suppression in MS, its ability to mitigate undesirable secondary interactions and provide adequate retention for highly basic peptides is limited. For complex separations requiring high resolution, MFA is generally not a suitable choice. Its application is more niche, potentially for analytes that are less prone to strong interactions with the stationary phase.

Experimental Evidence: A Case Study in Peptide Separation

To illustrate the practical implications of choosing between these modifiers, consider the following experimental setup for a typical peptide mixture analysis.

G cluster_0 Experimental Workflow Sample Peptide Standard Mixture LC Reversed-Phase HPLC (C18 Column) Sample->LC Detection UV (214 nm) and ESI-MS LC->Detection MobilePhase Mobile Phase A: 0.1% Acid in Water Mobile Phase B: 0.1% Acid in Acetonitrile MobilePhase->LC Data Comparative Analysis: - Retention Time - Peak Shape - MS Signal Intensity Detection->Data

Experimental Protocol:
  • System: A standard HPLC or UHPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% (v/v) of TFA, DFA, or MFA in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) of the corresponding acid in LC-MS grade acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and a time-of-flight (TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Sample: A mixture of standard peptides with varying properties (e.g., angiotensin, bradykinin).

Expected Outcomes:
  • Retention Time: The retention times of the peptides will generally follow the order: TFA > DFA > MFA.[6] This is a direct result of the decreasing ion-pairing strength.

  • Peak Shape (UV): TFA will produce the sharpest and most symmetrical peaks. DFA will yield slightly broader peaks than TFA but significantly better than what would be expected with a non-ion-pairing acid like formic acid. MFA would likely result in the broadest peaks, especially for more basic peptides.

  • MS Signal Intensity: The trend for MS signal intensity will be the inverse of the retention time trend: MFA > DFA > TFA. The use of TFA can lead to a 5- to 10-fold reduction in signal intensity compared to DFA or MFA.[19]

Concluding Remarks and Recommendations

The selection of a fluoroacetic acid as a mobile phase modifier is a nuanced decision that must be guided by the specific goals of the analysis.

  • For high-resolution separations where UV detection is the primary endpoint, TFA remains an excellent choice. Its superior ion-pairing capabilities provide unparalleled chromatographic performance.[14]

  • For LC-MS applications, DFA offers a highly effective compromise. It provides good chromatographic resolution while minimizing the severe ion suppression associated with TFA.[7][13] This makes it an ideal workhorse for many peptide and protein characterization workflows.

  • MFA has limited applicability in high-performance chromatography of complex biological samples. Its weak ion-pairing strength is generally insufficient to overcome the challenges of secondary interactions.

Ultimately, the optimal choice will depend on the specific analytes, the complexity of the sample matrix, and the desired balance between chromatographic separation and mass spectrometric sensitivity. Method development should ideally involve a systematic evaluation of these modifiers to determine the best fit for your application.

References

A Comparative Spectroscopic Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered acidity, make them invaluable components in the design of novel pharmaceuticals and functional materials. Among these, 2-(2-Chlorophenyl)-2,2-difluoroacetic acid and its analogues represent a class of compounds with considerable potential. This guide provides a comprehensive comparison of their spectroscopic data, offering insights into the structural nuances that define their behavior and analytical signatures.

Introduction

This compound is an aromatic carboxylic acid characterized by a difluorinated benzylic carbon and a chlorine substituent on the phenyl ring.[1] These structural features create a molecule with distinct electronic and steric properties, influencing its reactivity and potential biological activity. Understanding the spectroscopic characteristics of this compound and its analogues is paramount for their identification, characterization, and quality control in research and development settings.

This guide will delve into a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and a selection of its analogues, including phenyl-substituted and halogen-substituted variants. By examining the ¹H, ¹³C, and ¹⁹F NMR spectra alongside their mass spectrometric fragmentation patterns, we can elucidate the impact of substituent changes on the local electronic environments and molecular stability.

Molecular Structures for Comparison

To facilitate a clear comparison, the following structures will be discussed:

G cluster_0 This compound cluster_1 2-Phenyl-2,2-difluoroacetic acid cluster_2 2-(2-Bromophenyl)-2,2-difluoroacetic acid cluster_3 2-(2-Fluorophenyl)-2,2-difluoroacetic acid A B C D G Sample Prep Sample Prep 1H NMR Acq 1H NMR Acq Sample Prep->1H NMR Acq Dissolve in deuterated solvent 13C NMR Acq 13C NMR Acq 1H NMR Acq->13C NMR Acq Optimize parameters 19F NMR Acq 19F NMR Acq 13C NMR Acq->19F NMR Acq Set reference Data Processing Data Processing 19F NMR Acq->Data Processing Acquire spectra Analysis Analysis Data Processing->Analysis FT, Phase, Calibrate

References

Comparative Purity Analysis of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(2-Chlorophenyl)-2,2-difluoroacetic acid, a molecule of interest in medicinal chemistry due to its unique structural motifs, rigorous analytical characterization is paramount.[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a framework for ensuring the trustworthiness of the analytical data generated.

The Criticality of Purity Profiling

This compound, with its aromatic chlorine and gem-difluoroacetic acid functionalities, presents a unique analytical challenge. Potential impurities may arise from the synthetic route, such as unreacted starting materials, intermediates, or by-products from side reactions.[1] Furthermore, degradation of the molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis) can introduce additional impurities that need to be monitored to ensure the stability and shelf-life of the drug substance. A robust, stability-indicating HPLC method is therefore essential to separate the main component from all these potential impurities, ensuring that the material consistently meets the stringent purity requirements of regulatory bodies.

Primary Recommended HPLC Method: A Reversed-Phase Approach

For the purity analysis of a moderately polar and ionizable compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates molecules based on their hydrophobicity.

Method Rationale

The selection of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the aromatic ring of the target molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention and selectivity of the separation. The use of a phosphate buffer at a pH of 3.0 ensures that the carboxylic acid group of the analyte is protonated, leading to increased retention on the non-polar stationary phase and improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive purity profile in a reasonable runtime.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample API Sample Dissolve Dissolve & Sonicate Sample->Dissolve Solvent Diluent (50:50 A:B) Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Column (Gradient Elution) Autosampler->Column Detector PDA Detector (225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity Integration->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative HPLC Methods

To ensure the chosen method is optimal, it is prudent to compare its performance against alternative approaches. These alternatives can offer different selectivity and may be advantageous for resolving specific impurities.

Alternative 1: Phenyl Stationary Phase

A phenyl stationary phase offers a different selectivity compared to a C18 column due to the potential for π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly useful for separating structurally similar aromatic compounds.

Chromatographic Conditions:

  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase and Gradient: Same as the primary method.

Alternative 2: Ion-Pair Chromatography

For acidic compounds, ion-pair chromatography can provide enhanced retention and selectivity. An ion-pairing reagent, such as tetrabutylammonium (TBA) salts, is added to the mobile phase to form a neutral ion-pair with the analyte, which then partitions onto the reversed-phase column.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium hydrogen sulfate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program: To be optimized based on initial scouting runs.

Performance Comparison
ParameterPrimary Method (C18)Alternative 1 (Phenyl)Alternative 2 (Ion-Pair)
Selectivity Good for general hydrophobic impuritiesEnhanced for aromatic impuritiesExcellent for acidic impurities
Peak Shape Symmetrical for the main peakGenerally goodCan be sensitive to ion-pair concentration
Retention Time ModeratePotentially longer for aromatic compoundsSignificantly longer, tunable with ion-pair concentration
Robustness HighHighModerate, sensitive to buffer pH and ion-pair concentration
Column Lifetime GoodGoodCan be shorter due to ion-pairing reagent adsorption

Ensuring Trustworthiness: Method Validation and System Suitability

A developed analytical method is only reliable if it is properly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] Furthermore, system suitability tests must be performed before each analytical run to ensure the chromatographic system is performing adequately.

Method Validation Parameters

The validation of a purity method should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

System Suitability Testing

System suitability tests are an integral part of any analytical procedure. They are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Typical System Suitability Parameters:

  • Tailing Factor (Symmetry Factor): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections of a standard solution.

System_Suitability Start Start of Analytical Run Inject_SST Inject System Suitability Solution (n=5) Start->Inject_SST Calculate_Params Calculate Tailing Factor, Theoretical Plates, and RSD of Peak Area Inject_SST->Calculate_Params Decision Do Parameters Meet Acceptance Criteria? Calculate_Params->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System (Check mobile phase, column, instrument) Decision->Troubleshoot No Troubleshoot->Inject_SST

Caption: Decision workflow for system suitability testing in HPLC analysis.

Conclusion

The purity analysis of this compound is a critical step in its development as a potential pharmaceutical agent. The recommended reversed-phase HPLC method provides a robust and reliable approach for this purpose. However, a thorough evaluation of alternative methods, such as those employing a phenyl or ion-pair stationary phase, is crucial for ensuring the chosen method is optimal for separating all potential impurities. Adherence to rigorous method validation and system suitability protocols is non-negotiable to guarantee the scientific integrity and trustworthiness of the analytical data. This comprehensive approach to purity analysis will ultimately contribute to the development of a safe and effective drug product.

References

A Comparative Analysis of Chlorinated vs. Fluorinated Phenylacetic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs), the strategic substitution of halogen atoms on a core scaffold can profoundly influence biological activity. This guide provides an in-depth, objective comparison of the biological activities of chlorinated and fluorinated phenylacetic acids, offering experimental data and protocols to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Halogen Effect in Phenylacetic Acid Derivatives

Phenylacetic acid derivatives are a cornerstone of NSAID chemistry, with diclofenac, a chlorinated derivative, being a prominent example. The introduction of chlorine or fluorine atoms into the molecular structure can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile, including its efficacy and safety.

The choice between chlorination and fluorination is not arbitrary. Chlorine, being larger and more polarizable, can form different interactions with biological targets compared to the smaller, highly electronegative fluorine atom. Fluorine's presence can also block metabolic pathways, potentially increasing a drug's half-life, but may also introduce unforeseen toxicities.[1][2][3] This guide will dissect these differences through a comparative lens, focusing on key biological activities relevant to drug development.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most phenylacetic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.

The nature of the halogen substituent on the phenylacetic acid scaffold can influence both the potency and selectivity of COX inhibition.[5][6]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs Halogenated Phenylacetic Acids (e.g., Diclofenac, Analogs) NSAIDs->COX_Enzymes Inhibition COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - COX Enzyme (1 or 2) - Inhibitor Stock - Arachidonic Acid Plate Plate Preparation: - Add Assay Buffer - Add Test Compounds - Add Enzyme Reagents->Plate Initiate Initiate Reaction: - Add Arachidonic Acid Plate->Initiate Measure Measure Fluorescence: - Ex/Em = 535/587 nm - Kinetic Reading Initiate->Measure Calculate Calculate Slope of Reaction Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC₅₀ Inhibition->IC50 Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_measure Measurement & Analysis Acclimatize Acclimatize Animals Group Group & Weigh Animals Acclimatize->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Test Compounds (Oral or IP) Baseline->Administer Induce Induce Edema: Inject Carrageenan into Paw Administer->Induce Measure_Edema Measure Paw Volume at Regular Time Intervals Induce->Measure_Edema Calculate_Inhibition Calculate % Edema Inhibition Measure_Edema->Calculate_Inhibition Analyze Statistical Analysis Calculate_Inhibition->Analyze

References

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Specificity Challenge with Small Molecules

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₅ClF₂O₂.[4][5] Small molecules like this, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[6][7] The resulting antibodies are designed to recognize the unique three-dimensional structure, or epitope, of the hapten.

However, the specificity of this interaction is not absolute. Structurally similar molecules, such as metabolites, analogs, or co-administered drugs, can also bind to the antibody's antigen-binding site, a phenomenon known as cross-reactivity.[1][8][9] This is a critical issue in many applications, from therapeutic drug monitoring to environmental testing, as it can lead to false-positive results or inaccurate quantification.[10][11] Understanding and quantifying cross-reactivity is therefore a mandatory step in immunoassay validation.

The "Why": Mechanisms of Cross-Reactivity

Cross-reactivity is fundamentally a function of structural similarity. An antibody recognizes an epitope, and any other molecule that presents a sufficiently similar shape and chemical profile can compete for the binding site.[9][12]

For our target analyte, this compound, potential cross-reactants would likely share core structural features. Key determinants for antibody recognition include:

  • The Phenyl Ring: Its size, shape, and aromaticity.

  • The Chlorine Substituent: Its position (ortho) and electron-withdrawing nature.

  • The Difluoroacetic Acid Moiety: The presence and placement of the fluorine atoms and the carboxylic acid group.

Even minor modifications to this structure can significantly impact antibody binding. For example, a shift in the chlorine's position (e.g., to the para position) or the removal of a fluorine atom could alter the binding affinity.[13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"] edge [color="#5F6368"]

} caption: "Conceptual diagram of specific binding vs. cross-reactivity."

Potential Structural Analogs for Testing: A thorough cross-reactivity panel should include molecules with systematic variations to probe the limits of the antibody's specificity.

Compound NameStructural VariationRationale for Inclusion
Target Analyte This compound Reference Compound (100% Reactivity)
Analog 12-(4-Chlorophenyl)-2,2-difluoroacetic acidIsomer - Tests positional importance of Chlorine.[14][15][16]
Analog 22-Phenyl-2,2-difluoroacetic acidRemoval of Chlorine - Tests contribution of the halogen.
Analog 32-(2-Chlorophenyl)-2-fluoroacetic acidRemoval of one Fluorine - Tests importance of difluoro group.
Analog 42-Chlorobenzoic acidDifferent linker - Tests recognition of the acetic acid moiety.
Analog 5Difluoroacetic acidHapten core without phenyl group - Tests for non-specific binding.

Experimental Design for Cross-Reactivity Assessment

A robust assessment requires a systematic and controlled experimental approach. The most common method is a competitive immunoassay format, such as a competitive ELISA, where the cross-reactant competes with a labeled version of the target analyte for a limited number of antibody binding sites.[9]

Workflow for Cross-Reactivity Testing

G

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a self-validating system for determining the percent cross-reactivity of potential interferents.

  • Reagent Preparation:

    • Standard Curve: Prepare a serial dilution of the target analyte, this compound, in the appropriate assay buffer. Concentrations should span the expected dynamic range of the assay.

    • Cross-Reactant Dilutions: For each potential cross-reactant, prepare a similar serial dilution series. It is often necessary to test concentrations 10- to 100-fold higher than the standard curve to observe a response.[17]

    • Controls: Include a "zero standard" (blank) containing only assay buffer to determine the maximum signal (B₀).

  • Plate Coating: Coat a 96-well microplate with the capture antibody specific for the target analyte. Incubate and then wash to remove unbound antibody.

  • Blocking: Add a blocking agent (e.g., BSA or casein solution) to all wells to prevent non-specific binding of subsequent reagents to the plate surface.[2] Incubate and wash.

  • Competitive Reaction:

    • Add the standard dilutions, cross-reactant dilutions, and controls to their designated wells in duplicate or triplicate.[17]

    • Immediately add a constant, pre-determined concentration of enzyme-conjugated target analyte to all wells.

    • Incubate the plate to allow the unlabeled analyte (from standards or cross-reactants) to compete with the enzyme-conjugated analyte for binding to the immobilized capture antibodies.

  • Detection:

    • Wash the plate thoroughly to remove all unbound reagents.

    • Add the enzyme substrate (e.g., TMB for HRP conjugate).

    • Allow the color to develop, then stop the reaction with a stop solution.

    • Read the optical density (OD) at the appropriate wavelength using a microplate reader.

  • Data Analysis and Calculation:

    • Normalize Data: For each standard and cross-reactant concentration, calculate the percentage of binding relative to the maximum signal (%B/B₀) using the formula: (%B/B₀) = (Average OD of sample / Average OD of zero standard) * 100.

    • Determine IC50: Plot %B/B₀ versus log concentration for the target analyte and for each cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate Percent Cross-Reactivity: Use the following established formula[17]: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data: Impact of Assay Format and Antibody Choice

Cross-reactivity is not an immutable property of an antibody; it can be influenced by the assay format and conditions.[18] For instance, assays requiring higher concentrations of antibodies may exhibit higher cross-reactivity.[18] Below is a hypothetical comparison of cross-reactivity for our target analyte across two different competitive immunoassay platforms.

Table 1: Hypothetical Cross-Reactivity Data

Compound TestedCompetitive ELISA (Polyclonal Ab) % Cross-ReactivityLateral Flow Immunoassay (Monoclonal Ab) % Cross-Reactivity
This compound 100% 100%
Analog 1: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid45.2%15.8%
Analog 2: 2-Phenyl-2,2-difluoroacetic acid5.1%0.8%
Analog 3: 2-(2-Chlorophenyl)-2-fluoroacetic acid18.9%4.3%
Analog 4: 2-Chlorobenzoic acid<0.1%<0.1%

Interpretation of Results:

  • Antibody Specificity: The data suggests that the monoclonal antibody used in the lateral flow assay is more specific, showing lower cross-reactivity with the tested analogs compared to the polyclonal antibody in the ELISA.[19] Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity.[19][20]

  • Structural Impact: The positional change of the chlorine atom (Analog 1) has the most significant impact on cross-reactivity after the target itself, indicating its importance in the epitope recognized by the antibodies. The complete removal of the chlorine (Analog 2) drastically reduces binding, confirming its role as a key recognition feature.

Mitigation Strategies and Best Practices

If significant cross-reactivity is identified, several strategies can be employed:

  • Antibody Selection: Screen multiple monoclonal or polyclonal antibody candidates to select the one with the most favorable specificity profile.[19]

  • Assay Optimization: Modifying assay conditions such as buffer pH, ionic strength, or incubation times can sometimes favor the higher-affinity binding of the target analyte over lower-affinity cross-reactants.[19]

  • Sample Pre-treatment: If a specific, known cross-reactant is present in high concentrations, consider sample preparation steps like solid-phase extraction (SPE) to remove it prior to analysis.

  • Confirmation Analysis: For critical applications, especially in diagnostics, positive results from an immunoassay screen should always be confirmed by a more specific reference method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

Conclusion

The specificity of an immunoassay is paramount for generating trustworthy and accurate data. The case of this compound illustrates how subtle changes in a molecule's structure can lead to significant cross-reactivity. By employing a systematic experimental approach, researchers can rigorously quantify this interference. The choice of antibody and assay format are critical variables that can be modulated to optimize assay performance.[18] Ultimately, a thorough characterization of cross-reactivity is not merely a validation checkbox but a fundamental requirement for ensuring the scientific integrity of immunoassay results.

References

Benchmarking the synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

Introduction: The Significance of α,α-Difluoroaromatic Acetic Acids in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the carbon-fluorine bond can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] Among the various fluorinated motifs, the α,α-difluoroaromatic acetic acid scaffold has emerged as a particularly valuable building block. This compound, with its characteristic difluoromethyl group and chlorinated phenyl ring, serves as a key intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1]

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this important compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower researchers in selecting the optimal strategy for their specific needs.

Method 1: The Classic Reformatsky Approach

The Reformatsky reaction is a well-established and highly reliable method for forming carbon-carbon bonds.[2][3] It typically involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[2][4] For the synthesis of our target molecule, this translates to the reaction of an ethyl α,α-dihaloacetate with 2-chlorobenzaldehyde. The use of ethyl iododifluoroacetate is particularly effective.[5]

Reaction Scheme & Mechanism

The reaction proceeds in two main stages:

  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition into the carbon-iodine bond of ethyl iododifluoroacetate. This forms an organozinc intermediate, often referred to as a zinc enolate.[3][4] These zinc enolates are notably less reactive and more tolerant of functional groups than their Grignard or organolithium counterparts, which is a key advantage of this method.[3][4][6]

  • Nucleophilic Addition & Hydrolysis: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the β-hydroxy ester. Subsequent oxidation and hydrolysis steps produce the final carboxylic acid.

Detailed Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate

  • Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.5 eq). The zinc can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in THF and heating until the color dissipates.[7]

  • Reaction Setup: Suspend the activated zinc in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: A solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl iododifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension.

  • Reaction Conditions: The reaction mixture is gently heated to initiate the reaction, then maintained at a gentle reflux for 2-4 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target β-hydroxy ester.

Step 2: Oxidation and Hydrolysis to this compound

  • Oxidation: The purified β-hydroxy ester from Step 1 is dissolved in a suitable solvent such as acetone. Jones reagent (or another suitable oxidant like PCC) is added dropwise at 0°C until a persistent orange color is observed.

  • Hydrolysis: The resulting keto-ester is then subjected to basic hydrolysis using aqueous sodium hydroxide or lithium hydroxide, followed by acidification with concentrated HCl to precipitate the final product.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Method 2: The Dithiane-Based Fluorinative Desulfurization

An alternative and powerful strategy involves the use of dithiane chemistry coupled with a fluorinative desulfurization step. This method builds the difluoro-moiety directly from a dithiane precursor, offering a different synthetic logic. A general method for preparing α,α-difluoro esters from 2-ethoxycarbonyl-1,3-dithianes using bromine trifluoride (BrF3) has been reported.[8]

Reaction Scheme & Mechanism

This approach begins with the formation of a 2-substituted-1,3-dithiane from 2-chlorobenzaldehyde. This dithiane is then carboxylated and subsequently subjected to fluorinative desulfurization.

  • Dithiane Formation: 2-chlorobenzaldehyde is reacted with 1,3-propanedithiol under acidic conditions to form the corresponding 1,3-dithiane.

  • Deprotonation and Carboxylation: The dithiane is deprotonated at the C2 position using a strong base like n-butyllithium, and the resulting anion is quenched with carbon dioxide to form the dithiane-2-carboxylic acid.

  • Fluorinative Desulfurization: The key step involves reacting the dithiane-2-carboxylic acid with an electrophilic fluorine source, such as bromine trifluoride (BrF3).[8] This reagent cleaves the C-S bonds and introduces two fluorine atoms at the former C2 position of the dithiane ring, directly yielding the α,α-difluoro carboxylic acid.

Detailed Experimental Protocol

Caution: Bromine trifluoride is a highly reactive and corrosive reagent and must be handled with extreme care in a specialized fume hood with appropriate personal protective equipment.

  • Dithiane Synthesis: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in dichloromethane. Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 12-16 hours. The reaction is worked up by washing with aqueous sodium bicarbonate and brine, drying, and removing the solvent.

  • Carboxylation: The crude dithiane is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Dry CO2 gas is then bubbled through the solution for 2 hours. The reaction is quenched with water, and the aqueous layer is acidified with HCl to precipitate the carboxylic acid, which is then extracted.

  • Fluorination: The dithiane-2-carboxylic acid is dissolved in a suitable inert solvent (e.g., Freon-113 or anhydrous CH2Cl2) and cooled to 0°C. A solution of BrF3 (2.0 eq) is added slowly.[8] The reaction is typically rapid. After stirring for a short period, the reaction is carefully quenched with water and worked up to isolate the final product, this compound.

Comparative Analysis and Benchmarking

Parameter Method 1: Reformatsky Reaction Method 2: Dithiane Fluorination
Reagent Availability Reagents are common and commercially available. Ethyl iododifluoroacetate can be pricey.1,3-propanedithiol and n-BuLi are standard. BrF3 is highly specialized and hazardous.
Reaction Conditions Generally mild (reflux in THF). Zinc activation is required.[7]Requires cryogenic temperatures (-78°C) for lithiation and extreme caution for fluorination.
Scalability Well-documented for scale-up in pharmaceutical synthesis.[9][10]Challenging to scale due to the hazardous nature of BrF3 and cryogenic requirements.
Yield Good to excellent yields are typically reported for the Reformatsky step.[5]Yields can be variable, especially in the challenging fluorination step.
Safety & Handling Standard organometallic reaction hazards. Activated zinc can be pyrophoric.Extreme hazard. BrF3 is highly toxic, corrosive, and reacts violently with water.[8]
Versatility The Reformatsky reaction is broadly applicable to a wide range of aldehydes and ketones.[2]The dithiane route is versatile for other modifications but is complex for this specific target.

Expert Recommendation

For most laboratory-scale and pilot-plant applications, the Reformatsky reaction (Method 1) is the superior and recommended approach. Its primary advantages lie in its operational simplicity, the use of less hazardous materials, and its proven scalability. The reaction is robust, and the starting materials are readily accessible. While the multi-step nature (addition, oxidation, hydrolysis) adds to the workflow, each step is high-yielding and uses standard organic chemistry techniques.

The Dithiane Fluorination route (Method 2) , while mechanistically elegant, presents significant practical challenges. The use of bromine trifluoride is a major safety concern that restricts its use to specialized laboratories equipped to handle such dangerous reagents. The requirement for cryogenic conditions further complicates the procedure and limits its scalability. Therefore, this method should only be considered for small-scale syntheses where the Reformatsky approach is not viable for specific substrate-related reasons.

Visualizing the Synthetic Workflows

Synthesis_Comparison cluster_0 Method 1: Reformatsky Approach cluster_1 Method 2: Dithiane Fluorination M1_Start 2-Chlorobenzaldehyde + Ethyl Iododifluoroacetate M1_Step1 Reformatsky Reaction (Zn, THF) M1_Start->M1_Step1 M1_Inter β-Hydroxy Ester Intermediate M1_Step1->M1_Inter M1_Step2 Oxidation & Hydrolysis M1_Inter->M1_Step2 M1_End Final Product M1_Step2->M1_End M2_Start 2-Chlorobenzaldehyde + 1,3-Propanedithiol M2_Step1 Dithiane Formation M2_Start->M2_Step1 M2_Inter1 Dithiane Intermediate M2_Step1->M2_Inter1 M2_Step2 Carboxylation (n-BuLi, CO2) M2_Inter1->M2_Step2 M2_Inter2 Dithiane-Carboxylic Acid M2_Step2->M2_Inter2 M2_Step3 Fluorinative Desulfurization (BrF3) M2_Inter2->M2_Step3 M2_End Final Product M2_Step3->M2_End Reformatsky_Mechanism cluster_mech Reformatsky Reaction Mechanism reagents Ethyl Iododifluoroacetate + Zinc Dust (Zn) enolate Zinc Enolate Formation (Reformatsky Reagent) reagents->enolate Oxidative Addition ts Coordination & Nucleophilic Attack enolate->ts aldehyde 2-Chlorobenzaldehyde aldehyde->ts alkoxide Zinc Alkoxide Intermediate ts->alkoxide C-C Bond Formation workup Acidic Workup (e.g., H3O+) alkoxide->workup product β-Hydroxy Ester Product workup->product

References

A Researcher's Guide to the Isomeric Purity of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise molecular architecture of a compound is paramount. This guide provides a comprehensive analysis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in the synthesis of novel therapeutic agents.[1] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, bioavailability, and potency.[1] However, the synthetic pathways to such complex molecules often yield a mixture of isomers, necessitating robust analytical methodologies to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).

This guide will delve into the critical aspect of isomeric purity for this compound, comparing and contrasting the analytical techniques available to researchers. We will explore the underlying principles of these methods, provide experimental insights, and present data to support the selection of the most appropriate analytical strategy.

The Significance of Isomeric Purity

This compound possesses a chiral center at the carbon atom bearing the carboxylic acid, chlorophenyl, and difluoromethyl groups. This gives rise to two enantiomers, the (R)- and (S)-isomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[2][3] Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances.[4] Therefore, the ability to accurately determine the isomeric purity of this compound is not merely an analytical exercise but a critical step in drug development.

Synthetic Routes and Potential Isomeric Impurities

The synthesis of this compound can be approached through several routes, each with its own set of potential impurities. Common methods include direct fluorination of a precursor like 2-chloroacetic acid or substitution reactions involving chlorinated phenols and difluoroacetic acid derivatives.[1] Multi-step syntheses may also be employed to introduce the chlorophenyl group.[1]

Potential impurities arising from these synthetic pathways can be broadly categorized as:

  • Positional Isomers: Impurities where the chlorine atom is located at a different position on the phenyl ring (e.g., 2-(3-chlorophenyl)-2,2-difluoroacetic acid or 2-(4-chlorophenyl)-2,2-difluoroacetic acid).[5]

  • Enantiomeric Impurities: The undesired enantiomer of the target molecule.

  • Process-Related Impurities: Unreacted starting materials, intermediates, by-products, and degradation products.[6][7] For instance, the presence of water could lead to hydrolysis of an ester intermediate, forming the corresponding carboxylic acid.[6]

The focus of this guide is on the determination of enantiomeric purity, a key challenge in the analysis of chiral molecules.

Comparative Analysis of Analytical Techniques for Isomeric Purity

The separation and quantification of enantiomers require a chiral environment. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[3][4] The separation is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. This can be accomplished in three main ways:

  • Chiral Stationary Phases (CSPs): The most common approach, where a chiral selector is immobilized on the stationary phase.[3]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase.[8][9]

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]

For this compound, the use of CSPs is generally the preferred method due to its directness and versatility.

Caption: A systematic workflow for developing a robust chiral HPLC method.

Protocol: Chiral HPLC Analysis of this compound

  • Column Selection: Begin by screening a range of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for a broad range of chiral compounds.[3]

  • Mobile Phase Screening: Evaluate both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions. For acidic compounds like the topic molecule, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape.[10]

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

  • Detection: UV detection is typically suitable for aromatic compounds like this compound.

Data Presentation: Comparison of Chiral Stationary Phases

Chiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)
Polysaccharide-based (e.g., Chiralpak AD)Hexane/Ethanol/TFA (80:20:0.1)> 2.015
Pirkle-type (e.g., Whelk-O 1)Hexane/Isopropanol/TFA (90:10:0.1)1.820
Cyclodextrin-basedAcetonitrile/Water/TFA (60:40:0.1)1.525

Note: The data presented in this table is illustrative and will vary depending on the specific column and experimental conditions.

The advantage of chiral HPLC lies in its high resolving power and sensitivity, making it the gold standard for determining enantiomeric excess.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, offers a powerful alternative for the analysis of fluorinated chiral compounds.[11][12][13] While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be resolved in the presence of a chiral auxiliary.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the enantiomers.

  • Chiral Derivatizing Agents (CDAs): Similar to the HPLC approach, reacting the enantiomeric mixture with a chiral derivatizing agent forms diastereomers with distinct NMR spectra.[14] Mosher's acid is a classic example of a CDA used for this purpose.[14]

  • Chiral Lanthanide Shift Reagents (LSRs): These reagents can induce large chemical shift differences between enantiomers, but their use requires careful optimization to avoid line broadening.[14]

Caption: Workflow for determining enantiomeric excess using ¹⁹F NMR with a chiral solvating agent.

The advantage of using ¹⁹F NMR is the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which can lead to excellent resolution of the enantiomeric signals.[11][12][13] This method is particularly useful for rapid screening and for compounds that are difficult to analyze by HPLC.

Head-to-Head Comparison: Chiral HPLC vs. ¹⁹F NMR

FeatureChiral HPLC¹⁹F NMR with Chiral Auxiliary
Principle Chromatographic separation based on differential interaction with a chiral stationary phase.Spectroscopic resolution of enantiomeric signals due to diastereomeric interactions in solution.
Sensitivity High (can detect trace impurities).Moderate to high (depends on concentration and instrument).
Quantitative Accuracy Excellent, with proper validation.Good, but can be affected by relaxation differences and signal overlap.
Throughput Moderate (requires method development and run time).High (rapid sample preparation and data acquisition).
Sample Requirement Small amount of dissolved sample.Relatively larger amount of sample.
Development Effort Can be time-consuming to develop a robust method.Generally faster method development.
Cost High initial instrument cost, ongoing solvent and column costs.High initial instrument cost, lower consumable costs.

Conclusion and Recommendations

The determination of the isomeric purity of this compound is a critical aspect of its use in pharmaceutical development. Both chiral HPLC and ¹⁹F NMR spectroscopy are powerful techniques for this purpose, each with its own strengths and weaknesses.

  • For routine quality control and release testing , where high accuracy and sensitivity are paramount, a validated chiral HPLC method is the recommended approach.

  • For high-throughput screening of synthetic routes or for rapid analysis of reaction mixtures , ¹⁹F NMR with a chiral solvating agent offers a significant advantage in terms of speed and ease of implementation.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the sample throughput needs. A comprehensive approach that utilizes both techniques can provide a more complete picture of the isomeric purity of this compound, ensuring the quality and safety of the final drug product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (C₈H₅ClF₂O₂), a halogenated aromatic carboxylic acid. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a member of the haloacetic acid family, which is recognized for its potential corrosivity and toxicity.[1]

Hazard Profile: Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential effects:

  • Harmful if swallowed: Oral toxicity is a key concern.[2][3]

  • Causes skin and serious eye irritation: The acidic nature and halogen components contribute to its irritant properties.[2][4]

  • May cause respiratory irritation: Inhalation of the powdered form can irritate the mucous membranes and respiratory tract.[2][5]

The primary danger during its disposal pathway arises from its chemical composition. As a chlorinated and fluorinated organic acid, improper disposal, particularly via combustion, can lead to the generation of highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[2] Therefore, it cannot be treated as general chemical waste.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate the specific hazards identified above.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation and potential absorption.[2] Always inspect gloves for tears or holes before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If dust generation is likely, use a NIOSH-approved respirator.Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[5]

The Cardinal Rule: Waste Segregation and Collection

The single most important step in the proper disposal of this compound is segregation. Due to its halogenated nature, this compound must never be mixed with non-halogenated chemical waste.

The co-mingling of waste streams leads to complex and expensive disposal challenges.[7] Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to neutralize the HCl and HF produced.[8] Contaminating a large volume of non-halogenated solvent waste with a small amount of halogenated material necessitates the entire container be treated via this more rigorous and costly process.[7]

Protocol for Waste Collection
  • Select the Correct Waste Container: Use a dedicated "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[9]

  • Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organics."[9] Maintain a running list of all constituents added to the container.

  • Transfer the Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) must also be placed in the halogenated waste container.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[9] This minimizes the release of any potential vapors and prevents spills.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to control any potential leaks.

Regulatory Compliance: Waste Characterization and Labeling

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly characterized. While this compound is not explicitly listed by name, it would be classified based on its characteristics.

  • Corrosivity (D002): As an acid, if it is in a solution with a pH of 2 or less, it qualifies as a corrosive hazardous waste.[10][11]

  • Toxicity (D-List): The compound may also be classified as toxic if it meets the criteria of the Toxicity Characteristic Leaching Procedure (TCLP), although this is less common for this type of laboratory waste.

Regardless of the specific characteristic code, its identity as a halogenated organic compound is the primary driver for its handling and disposal pathway.[12] The waste manifest provided by your institution's Environmental Health & Safety (EHS) office or licensed waste contractor must accurately reflect its contents.

Disposal Pathway Decision Workflow

The logical steps for managing this compound from use to final disposal are outlined below. This workflow ensures that safety and compliance are maintained at every stage.

G cluster_0 A Generation of Waste (Unused reagent, contaminated material) B Is the waste halogenated? A->B C Segregate into 'Halogenated Organic Waste' Container B->C  Yes   D Segregate into 'Non-Halogenated Waste' Container B->D  No   E Ensure Container is Closed, Labeled, and in Secondary Containment C->E F Store in Satellite Accumulation Area E->F G Arrange Pickup by EHS or Licensed Contractor F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures: Managing Spills

Accidents can happen, and a prepared response is essential to mitigate any risk.

Protocol for Small Spill Cleanup
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: If not already, perform the cleanup within a chemical fume hood or ensure the area is well-ventilated.

  • Don Appropriate PPE: At a minimum, wear a lab coat, goggles, and double-nitrile gloves.

  • Contain the Spill: Gently cover the solid spill with a dry absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[5]

  • Collect the Material: Carefully scoop the mixture into the designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water), then place the cleaning materials into the same hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS department, in accordance with your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[9]

By integrating these scientifically grounded procedures into your laboratory workflow, you ensure that the disposal of this compound is handled with the highest standards of safety, responsibility, and compliance.

References

A Senior Application Scientist's Guide to Handling 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical intermediates like 2-(2-Chlorophenyl)-2,2-difluoroacetic acid demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural framework grounded in the chemical's known hazards to ensure both your safety and the validity of your results.

The information herein is synthesized from safety data for closely related isomers, such as 2-(3-Chlorophenyl)-2,2-difluoroacetic acid and 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, providing a robust and cautious safety protocol.

Hazard Assessment: Understanding the "Why"

Before selecting any equipment, we must understand the risks. This compound and its isomers are classified with several key hazards. This compound is typically a white crystalline solid or powder at room temperature[1].

Primary Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled[2][3].

  • Skin Corrosion/Irritation: It is known to cause skin irritation[4][5]. Analogous halogenated acids can cause severe burns and poorly healing wounds[6].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[2][4][5].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[4][5][7].

The presence of both chlorine and fluorine atoms on the molecule necessitates a cautious approach, as thermal decomposition can release hazardous gases like hydrogen chloride and hydrogen fluoride[4][8]. Our entire safety strategy is built upon mitigating these risks at every step.

Foundational Safety: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. The primary lines of defense should always be engineering and administrative controls.

  • Engineering Control: All handling of this compound, especially when manipulating the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects you from inhaling airborne particles.

  • Administrative Control: Never work alone. Ensure a colleague is aware of the procedure you are performing. All personnel must be trained on this specific protocol and the location of emergency equipment, including the safety shower and eyewash station.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the hazards identified. For this compound, we must protect the eyes, face, hands, and body from contact and prevent inhalation.

Eye and Face Protection

Direct contact with even a small amount of this acidic powder can cause severe eye irritation[4].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory[9].

  • Required for Active Handling: When weighing, transferring, or preparing solutions, you must upgrade to splash-proof chemical goggles. These form a seal around the eyes, offering superior protection from airborne powder and potential splashes[10].

  • Best Practice for High-Risk Tasks: For tasks involving larger quantities (typically >10g) or a significant risk of splashing, a full-face shield must be worn over chemical goggles[10][11]. This protects the entire face from contact.

Hand Protection

The compound is harmful in contact with skin and causes irritation[2][4]. Therefore, glove selection is critical.

  • Glove Type: Nitrile gloves are the standard for providing incidental chemical splash protection[10][11].

  • Protocol: Always wear two pairs of nitrile gloves (double-gloving). This provides a significant safety margin; if the outer glove is contaminated or torn, you can remove it without exposing your skin.

  • Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use. If direct contact occurs, remove the gloves immediately (using proper technique to avoid contaminating your skin), wash your hands thoroughly, and don a fresh pair. Never reuse disposable gloves[11].

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required[9][11].

  • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory laboratory attire[9][11]. Fabrics like cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in case of a fire[11].

  • Apron: For operations involving larger volumes of solutions or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during an emergency spill response.

  • Standard Operations: A fume hood is sufficient.

  • Spill/Emergency: If a significant amount of powder is spilled outside of a fume hood, personnel responding must be equipped with a respirator. An N95 mask may offer basic protection from airborne particles, but for acid fumes, a full-face respirator with acid gas cartridges is recommended[10]. Use of a respirator requires prior medical evaluation and fit-testing[11].

PPE Protocol Summary

Risk LevelOperation ExampleEye/Face ProtectionHand ProtectionBody Protection
Low Transporting a sealed containerSafety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab Coat
Medium Weighing <1g, preparing dilute solutionsChemical Splash GogglesDouble Pair Nitrile GlovesLab Coat
High Weighing >10g, large volume transfers, spill cleanupGoggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical Apron

Operational Plan: Step-by-Step Guide to Safe Handling

This protocol details the process of weighing the solid compound and preparing a solution, integrating the necessary PPE steps.

Workflow: Weighing and Dissolution

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify Fume Hood Operation prep2 Gather All Materials (Spatula, Weigh Paper, Solvent) prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Double Gloves prep2->prep3 handle1 Carefully Open Stock Container prep3->handle1 handle2 Weigh Solid Compound Onto Weigh Paper handle1->handle2 handle3 Transfer Solid To Solvent Vessel handle2->handle3 handle4 Seal Stock Container handle3->handle4 clean1 Dispose of Contaminated Weigh Paper in Solid Waste handle4->clean1 clean2 Wipe Down Surfaces In Fume Hood clean1->clean2 clean3 Doff PPE: 1. Outer Gloves 2. Goggles 3. Lab Coat 4. Inner Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow for safely handling the compound.

Disposal Plan: A Critical Final Step

Improper disposal can endanger colleagues and the environment. Due to its chemical structure, this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation is Key:

  • Chemical Waste: Unused compound and solutions must be disposed of in a clearly labeled "Halogenated Organic Waste" container[12]. The presence of chlorine and fluorine makes it incompatible with non-halogenated waste streams[12].

  • Contaminated Solid Waste: Any disposable item that has come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips) must be placed in a separate, sealed, and clearly labeled "Contaminated Solid Waste" bag or container for hazardous disposal.

  • Decontamination: All non-disposable equipment (spatulas, glassware) must be thoroughly decontaminated. A triple rinse with an appropriate solvent, with the rinsate collected into the Halogenated Organic Waste stream, is a common and effective practice.

Waste Disposal Decision Tree

start Item for Disposal q1 Is it the chemical itself or a solution containing it? start->q1 q2 Is it a disposable item that touched the chemical? q1->q2 No waste_halogen Dispose in: 'Halogenated Organic Liquid Waste' q1->waste_halogen Yes waste_solid Dispose in: 'Contaminated Solid Waste' q2->waste_solid Yes waste_regular Regular Trash (If not contaminated) q2->waste_regular No

Caption: Decision guide for proper waste stream segregation.

High-temperature incineration is often the required method for destroying persistent halogenated organic compounds, as it is necessary to break the stable carbon-fluorine and carbon-chlorine bonds[13][14][15]. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local and federal regulations[4].

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention[3][4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4]. Seek immediate medical attention[3][4].

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4][6][16].

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.